BRD4 Inhibitor-24
Description
The exact mass of the compound 3,4-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide is 262.09535693 g/mol and the complexity rating of the compound is 313. The solubility of this chemical has been described as 26.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8-6-12(15-19-8)14-13(16)9-4-5-10(17-2)11(7-9)18-3/h4-7H,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZELTTNSPNYMCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321914 | |
| Record name | 3,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644295 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
309951-18-6 | |
| Record name | 3,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BRD4 Inhibitors
Disclaimer: The specific compound "BRD4 Inhibitor-24" is not documented in publicly available scientific literature. This guide provides a comprehensive overview of the mechanism of action for the general class of Bromodomain-containing protein 4 (BRD4) inhibitors, leveraging data from well-characterized molecules such as JQ1, OTX015, and I-BET762.
Core Mechanism of Action: Competitive Inhibition of Bromodomains
Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating gene expression.[1] They recognize and bind to acetylated lysine (B10760008) residues on histone tails through their bromodomains (BD1 and BD2).[2][3] This interaction is critical for the recruitment of transcriptional machinery to specific gene loci, thereby initiating and elongating transcription.[1][2]
BRD4 inhibitors are small molecules that function as competitive antagonists to this process.[4][5] They are designed to fit into the hydrophobic pocket of the bromodomains where acetylated lysines would normally bind.[6][7] By occupying this pocket, the inhibitors prevent BRD4 from associating with chromatin.[4][5] This displacement of BRD4 from gene promoters and enhancers, especially super-enhancers that drive the expression of key oncogenes, leads to a significant suppression of target gene transcription.[4]
The primary downstream effect of this inhibition is the downregulation of genes crucial for cancer cell proliferation, survival, and growth. One of the most well-documented targets is the proto-oncogene MYC.[1][4][8]
Quantitative Data Presentation
The potency of BRD4 inhibitors is typically evaluated through biochemical and cellular assays. The following tables summarize key quantitative data for several well-characterized BRD4 inhibitors.
Table 1: Biochemical Potency of Common BRD4 Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Kd (nM) | Reference |
| (+)-JQ1 | BRD4 (BD1) | AlphaScreen | 77 | [6][9] |
| BRD4 (BD2) | AlphaScreen | 33 | [6][9] | |
| BRD4 (BD1) | ITC | ~50 | [6] | |
| BRD4 (BD2) | ITC | ~90 | [6] | |
| OTX015 | BRD2, BRD3, BRD4 | Competitive Inhibition | 92-112 | [4] |
| I-BET762 | BRD2, BRD3, BRD4 | BROMOscan | Kd = 25-52 | [7] |
| BRD4 | FRET | IC50 = 35 | [7] |
Note: IC50 and Kd values can vary depending on the specific assay conditions and experimental setup.
Table 2: Cellular Activity of Common BRD4 Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (µM) | Reference |
| (+)-JQ1 | NMC (Patient-derived) | Proliferation | ~0.5 | [6] |
| Multiple Myeloma (MM.1S) | Proliferation | 0.049 | [7] | |
| OTX015 | Various Leukemia Cell Lines | Proliferation | Submicromolar | [4][10] |
| I-BET762 | Multiple Myeloma (MM.1S) | Proliferation | 0.038 | [7] |
| MLL-fusion Leukemia (MV4;11) | Proliferation | 0.004 | [7] |
Signaling Pathways
BRD4 inhibition impacts several critical signaling pathways implicated in cancer and inflammation.
The BRD4-MYC Axis
A primary mechanism of action for the anti-cancer effects of BRD4 inhibitors is the suppression of MYC transcription. BRD4 is known to occupy the super-enhancer regions that drive high-level expression of MYC. By displacing BRD4 from these regions, inhibitors cause a rapid downregulation of MYC mRNA and protein levels, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[1][4][8]
The NF-κB Signaling Pathway
BRD4 also plays a role in inflammatory signaling by interacting with acetylated RelA, a subunit of the NF-κB transcription factor. This interaction is important for the transcription of pro-inflammatory genes. BRD4 inhibitors can disrupt this interaction, leading to anti-inflammatory effects.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of BRD4 inhibitors.
Chromatin Immunoprecipitation (ChIP) to Assess BRD4 Occupancy
This protocol determines if a BRD4 inhibitor displaces BRD4 from specific genomic regions, such as the MYC enhancer.
Materials:
-
Cancer cell line of interest
-
BRD4 inhibitor (e.g., JQ1) and vehicle control (e.g., DMSO)
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
ChIP-validated anti-BRD4 antibody and non-specific IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cell Treatment: Treat cells with the BRD4 inhibitor or vehicle control for the desired time.
-
Cross-linking: Add formaldehyde to a final concentration of 1% to the cell culture media and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Cell Lysis: Harvest and lyse the cells to isolate the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with anti-BRD4 antibody or IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution: Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-links: Reverse the formaldehyde cross-links by incubating at 65°C overnight.
-
DNA Purification: Digest proteins with Proteinase K and purify the DNA.
-
Analysis: Use the purified DNA for qPCR with primers specific for the target genomic region (e.g., MYC enhancer) to quantify BRD4 occupancy.
RT-qPCR to Measure MYC Gene Expression
This protocol quantifies the effect of BRD4 inhibition on the mRNA levels of a target gene like MYC.
Materials:
-
Cancer cell line of interest
-
BRD4 inhibitor and vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment: Treat cells with various concentrations of the BRD4 inhibitor or vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers for MYC and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalized to the housekeeping gene and the vehicle control.
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel natural product inhibitors of BRD4 using high throughput virtual screening and MD simulation | bioRxiv [biorxiv.org]
- 10. researchgate.net [researchgate.net]
The Discovery and Synthesis of BRD4 Inhibitor-24: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 4 (BRD4) has emerged as a critical epigenetic reader and a promising therapeutic target in oncology. Its role in regulating the transcription of key oncogenes such as c-Myc and its involvement in proliferative signaling pathways have spurred the development of small molecule inhibitors. This technical guide provides an in-depth overview of a specific BRD4 inhibitor, designated as BRD4 Inhibitor-24 (also known as compound 3U). We will delve into its discovery, a plausible synthetic route, and its biological activity. This document also outlines detailed experimental protocols for its characterization and visualizes the key signaling pathways it modulates.
Introduction to BRD4 and Its Role in Cancer
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are characterized by the presence of two tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. These bromodomains are responsible for recognizing and binding to acetylated lysine (B10760008) residues on histone tails, a key mechanism in the epigenetic regulation of gene expression.
By binding to acetylated chromatin, BRD4 acts as a scaffold, recruiting the positive transcription elongation factor b (P-TEFb) complex to the promoters of target genes. This leads to the phosphorylation of RNA polymerase II and subsequent transcriptional elongation. BRD4 has been shown to be a critical regulator of a number of oncogenes, most notably c-Myc, and is also involved in the NF-κB signaling pathway, both of which are central to cancer cell proliferation, survival, and inflammation.[1][2] The inhibition of BRD4 has been demonstrated to downregulate the expression of these oncogenes, leading to cell cycle arrest and apoptosis in various cancer models.
Discovery of this compound (Compound 3U)
This compound, also referred to as compound 3U, was identified as a potent inhibitor of BRD4. Information regarding this compound is primarily found in the Chinese patent CN107721975A. The inhibitor demonstrates antitumor activity against the MCF7 breast cancer cell line and the K562 chronic myelogenous leukemia cell line.
The chemical structure of this compound is N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide.
Synthesis of this compound
-
Synthesis of the Pyrazole (B372694) Carboxylic Acid Moiety: This can be achieved through a multi-step synthesis starting from hydrazine (B178648) and a ketoester, followed by N-methylation and functional group manipulation to yield the carboxylic acid.
-
Synthesis of the Quinolinyloxy-aniline Moiety: This would likely involve an etherification reaction between 4-chloro-6,7-dimethoxyquinoline (B44214) and 4-amino-2-fluorophenol.
-
Amide Coupling: The final step would be the coupling of the pyrazole carboxylic acid with the quinolinyloxy-aniline derivative using standard peptide coupling reagents (e.g., HATU, HOBt, or EDC/NHS) to form the final amide bond.
Quantitative Biological Data
The primary quantitative data available for this compound pertains to its anti-proliferative activity in cancer cell lines.
| Compound | Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| This compound (Compound 3U) | MCF7 | Breast Cancer | Cell Viability | 33.7 |
| This compound (Compound 3U) | K562 | Chronic Myelogenous Leukemia | Cell Viability | 45.9 |
Detailed Experimental Protocols
The following are detailed, representative protocols for the types of assays used to characterize BRD4 inhibitors like this compound.
BRD4 Binding Affinity Assay (AlphaScreen)
This assay is a bead-based, no-wash method to measure the binding of BRD4 to an acetylated histone peptide.
Materials:
-
Recombinant human BRD4 (BD1+BD2) protein
-
Biotinylated histone H4 acetylated peptide
-
Streptavidin-coated donor beads
-
Nickel chelate acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)
-
384-well white opaque microplates
-
This compound (dissolved in DMSO)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add the BRD4 protein to each well and incubate for 15 minutes at room temperature.
-
Add the biotinylated histone H4 peptide to each well and incubate for another 15 minutes at room temperature.
-
In a separate tube, mix the streptavidin-coated donor beads and nickel chelate acceptor beads in assay buffer.
-
Add the bead mixture to each well of the plate in low-light conditions.
-
Seal the plate and incubate for 1-2 hours at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The IC50 value is calculated by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MCF7 and K562 cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed MCF7 or K562 cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for MCF7) or for a few hours (for K562).
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
BRD4 Signaling Pathways
BRD4 exerts its oncogenic effects through the regulation of several key signaling pathways.
The BRD4/c-Myc Axis
BRD4 is a critical regulator of c-Myc transcription. It binds to super-enhancer regions associated with the c-Myc gene, facilitating its expression. Inhibition of BRD4 leads to the downregulation of c-Myc, resulting in decreased cell proliferation and induction of apoptosis.
The BRD4/NF-κB Pathway
BRD4 also plays a role in the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for inflammation and cell survival. BRD4 can bind to acetylated RelA, a subunit of NF-κB, and enhance its transcriptional activity.[3] By inhibiting BRD4, the expression of NF-κB target genes involved in inflammation and cell survival is reduced.
Conclusion
This compound (compound 3U) represents a valuable chemical probe for studying the biological functions of BRD4 and a potential starting point for the development of novel anticancer therapeutics. Its ability to inhibit the proliferation of cancer cell lines at micromolar concentrations highlights the promise of targeting the BRD4/c-Myc and BRD4/NF-κB axes. Further investigation into its selectivity, pharmacokinetic properties, and in vivo efficacy is warranted to fully assess its therapeutic potential. This guide provides a foundational understanding of this compound for researchers in the field of drug discovery and cancer biology.
References
- 1. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. N-{4-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-3-Fluorophenyl}-1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1h-Pyrazole-4-Carboxamide | C29H25FN4O5 | CID 56604907 - PubChem [pubchem.ncbi.nlm.nih.gov]
BRD4 Inhibitor-24 (CAS 309951-18-6): A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth overview of BRD4 Inhibitor-24 (CAS 309951-18-6), a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of the available biochemical and cellular data, detailed experimental methodologies for inhibitor characterization, and visualizations of the relevant biological pathways and experimental workflows. The guide aims to facilitate a deeper understanding of BRD4 inhibition and support further research and development efforts in this area.
Introduction to BRD4 as a Therapeutic Target
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in the regulation of gene transcription. It binds to acetylated lysine (B10760008) residues on histone tails and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers. BRD4 is particularly important for the expression of key oncogenes, such as c-MYC, and is heavily implicated in the proliferation and survival of various cancer cells. Consequently, the development of small molecule inhibitors targeting BRD4 has emerged as a promising therapeutic strategy in oncology.
BRD4 inhibitors function by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BRD4, thereby displacing it from chromatin. This leads to the suppression of target gene expression, resulting in cell cycle arrest and apoptosis in cancer cells. This guide focuses on a specific compound, this compound, providing the available technical data and relevant experimental context.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound. The cellular potency of the inhibitor was evaluated against two distinct human cancer cell lines: MCF7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia).
| Compound | CAS Number | Target | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | 309951-18-6 | BRD4 | Cell Viability | MCF7 | 33.7 | Patent CN107721975A |
| This compound | 309951-18-6 | BRD4 | Cell Viability | K562 | 45.9 | Patent CN107721975A |
Note: The K562 cell line was referred to as "K652" in the source material, which is presumed to be a typographical error for the widely used K562 cell line.
Signaling Pathway and Mechanism of Action
BRD4 inhibitors exert their anti-cancer effects by disrupting the interaction between BRD4 and acetylated histones, which is crucial for the transcription of key oncogenes. The diagram below illustrates the mechanism of action of a BRD4 inhibitor.
Caption: Mechanism of action of this compound.
Experimental Protocols
While the specific protocol used to generate the IC50 values for this compound is not publicly available, this section provides a detailed, representative methodology for a standard cell viability assay (MTT assay) commonly employed to determine the potency of small molecule inhibitors against cancer cell lines.
Cell Viability Assay (MTT Assay) for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of adherent (e.g., MCF7) or suspension (e.g., K562) cancer cells.
Materials:
-
Cancer cell lines (MCF7, K562)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or other test compound)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
For adherent cells (MCF7): Harvest cells using trypsin, resuspend in complete medium, and seed at a density of 5,000-10,000 cells/well in 100 µL of medium in a 96-well plate. Incubate overnight to allow for cell attachment.
-
For suspension cells (K562): Resuspend cells in complete medium and seed at a density of 20,000-40,000 cells/well in 100 µL of medium in a 96-well plate.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 100 µM to 0.005 µM).
-
Add 100 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
For adherent cells: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well.
-
For suspension cells: Add 100 µL of solubilization solution to each well.
-
Shake the plate on a low-speed orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for determining the IC50 of a BRD4 inhibitor using a cell-based viability assay.
Caption: Workflow for IC50 determination.
Conclusion
This compound demonstrates activity against breast and leukemia cancer cell lines, albeit with modest potency in the micromolar range. This technical guide provides the currently available data for this compound and places it within the broader context of BRD4 inhibitor research by supplying representative experimental protocols and visual aids. For researchers investigating the therapeutic potential of BRD4 inhibition, this document serves as a foundational resource. Further characterization of this compound, including biochemical assays to determine its direct binding affinity for BRD4 bromodomains and broader selectivity profiling, would be necessary to fully elucidate its potential as a chemical probe or therapeutic lead.
BRD4 Inhibitor-24: A Comprehensive Technical Overview of Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of BRD4 Inhibitor-24, a potent antagonist of the Bromodomain and Extra-Terminal (BET) family of proteins. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound for various therapeutic applications.
Core Physicochemical Characteristics
This compound, also identified as compound 3U in some literature, is a small molecule designed to selectively target the bromodomains of BRD4, a key epigenetic reader protein.[1][2][3] Understanding its fundamental physicochemical properties is crucial for its application in both in vitro and in vivo studies.
| Property | Value | Source |
| Molecular Weight | 262.26 g/mol | [1] |
| Chemical Formula | C13H14N2O4 | [1] |
| CAS Number | 309951-18-6 | [1][4] |
| Appearance | Solid | [1] |
| Color | White to off-white | [1] |
| SMILES | O=C(C1=CC=C(C(OC)=C1)OC)NC2=NOC(C)=C2 | [1] |
Solubility Profile
The solubility of a compound is a critical parameter for its biological activity and formulation development.
| Solvent | Solubility | Notes | Source |
| DMSO | ≥ 100 mg/mL (381.30 mM) | Hygroscopic DMSO can impact solubility; use of newly opened DMSO is recommended. "≥" indicates that the saturation point was not determined. | [1] |
| Corn oil | ≥ 2.5 mg/mL (9.53 mM) | This formulation is suitable for in vivo studies. The solution is clear at this concentration, but saturation is unknown. Caution is advised for dosing periods exceeding half a month. | [1] |
Experimental Protocols
Detailed experimental methodologies are essential for reproducing and building upon existing research.
Preparation of Stock Solutions
In Vitro Studies: To prepare a stock solution for in vitro assays, dissolve this compound in fresh, high-purity DMSO.[1] For example, to achieve a concentration of 100 mg/mL, add the appropriate mass of the solid compound to the calculated volume of DMSO. Gentle vortexing or sonication may be applied to ensure complete dissolution.
In Vivo Studies: For in vivo applications, a stock solution in DMSO can be further diluted in a suitable vehicle like corn oil.[1] A typical protocol involves preparing a concentrated stock solution in DMSO (e.g., 25.0 mg/mL) and then diluting it with corn oil to the desired final concentration (e.g., to achieve a 2.5 mg/mL working solution, add 100 μL of the 25.0 mg/mL DMSO stock to 900 μL of corn oil and mix thoroughly).[1]
Storage and Stability
Proper storage is critical to maintain the integrity of the compound.
-
Solid Form: Store at 4°C and protect from light.[1]
-
In Solvent: For long-term storage, aliquoted stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect the solutions from light.[1]
Visualizing Key Pathways and Workflows
BRD4 Signaling Pathway
BRD4 plays a pivotal role in gene transcription by recognizing and binding to acetylated lysine (B10760008) residues on histone tails. This interaction recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including the proto-oncogene c-MYC. BRD4 inhibitors competitively bind to the bromodomains of BRD4, preventing its association with acetylated histones and thereby downregulating the expression of target genes.
Caption: Simplified BRD4 signaling pathway and the mechanism of its inhibition.
Experimental Workflow: In Vivo Formulation Preparation
The preparation of a stable and homogenous formulation is critical for the successful execution of in vivo studies. The following diagram illustrates a standard workflow for preparing this compound for animal dosing.
Caption: Workflow for the preparation of this compound for in vivo experiments.
References
Unveiling the Target Selectivity Profile of BRD4 Inhibitors: A Technical Overview
Disclaimer: The specific compound "BRD4 Inhibitor-24" was not identifiable in the public domain. This guide, therefore, presents a representative target selectivity profile based on well-characterized BRD4 inhibitors to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the evaluation process and data interpretation for this class of molecules.
Bromodomain-containing protein 4 (BRD4) has emerged as a critical therapeutic target in oncology and inflammatory diseases due to its role as an epigenetic reader that regulates the transcription of key oncogenes like c-Myc.[1][2][3] Small molecule inhibitors targeting the bromodomains of BRD4 have shown significant promise, with several advancing into clinical trials.[1] A thorough understanding of a BRD4 inhibitor's target selectivity is paramount for predicting its efficacy and potential off-target effects. This guide delves into the methodologies used to characterize the selectivity profile of BRD4 inhibitors, presents data in a structured format, and visualizes key experimental workflows and signaling pathways.
Target Selectivity Profile: Quantitative Analysis
The selectivity of a BRD4 inhibitor is typically assessed by determining its binding affinity or inhibitory activity against a panel of proteins, including other members of the Bromodomain and Extra-Terminal (BET) family (BRD2, BRD3, and BRDT), as well as unrelated proteins such as kinases. The following table summarizes representative inhibitory activities of a hypothetical BRD4 inhibitor.
| Target | Assay Type | IC50 (nM) | Notes |
| BRD4 (BD1) | AlphaScreen | 25 | Primary target; high potency. |
| BRD4 (BD2) | HTRF | 50 | Potent inhibition of the second bromodomain. |
| BRD2 (BD1) | AlphaScreen | 150 | Moderate activity against other BET family members, indicating some level of pan-BET inhibition. |
| BRD3 (BD1) | AlphaScreen | 200 | Moderate activity against other BET family members. |
| JAK2 (Kinase) | Kinase Assay | 75 | Example of a potential off-target kinase activity, as seen with some dual kinase-bromodomain inhibitors.[4][5] |
| FLT3 (Kinase) | Kinase Assay | 120 | Example of a potential off-target kinase activity. |
| PLK1 (Kinase) | Kinase Assay | >10,000 | Demonstrates selectivity against certain kinases. |
| Various Receptors & Ion Channels | Radioligand Binding | >10,000 | Screening against a broad panel of receptors and ion channels is crucial to identify potential liabilities that could lead to adverse effects. Some potent BRD4 inhibitors show minimal off-target effects in such panels.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of selectivity data. Below are representative protocols for key assays used in the characterization of BRD4 inhibitors.
1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for BRD4 Inhibition
-
Principle: This bead-based assay measures the disruption of the interaction between the BRD4 bromodomain and an acetylated histone peptide.
-
Protocol:
-
A solution containing a GST-tagged BRD4 bromodomain and the test inhibitor (at varying concentrations) is incubated with a biotinylated histone H4 peptide (acetylated at lysine (B10760008) 12) in an assay buffer.
-
Glutathione donor beads and streptavidin acceptor beads are then added to the mixture.
-
In the absence of an inhibitor, the binding of the BRD4 bromodomain to the histone peptide brings the donor and acceptor beads into close proximity.
-
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
-
An effective inhibitor will disrupt the BRD4-histone interaction, separating the beads and leading to a decrease in the AlphaScreen signal.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[6][7]
-
2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Principle: HTRF is another proximity-based assay that utilizes fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.
-
Protocol:
-
A GST-tagged BRD4 bromodomain is mixed with an acetylated histone H4 peptide labeled with a FRET acceptor (e.g., d2).
-
An anti-GST antibody labeled with the FRET donor (e.g., Europium cryptate) is added to the solution along with the test inhibitor.
-
When BRD4 binds to the histone peptide, the donor and acceptor are brought close enough for FRET to occur upon excitation.
-
The inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
-
IC50 values are determined from the dose-response curve.[8][9]
-
3. Kinase Inhibition Assays
-
Principle: To assess off-target effects on kinases, various assay formats can be employed, such as radioisotope filter binding assays or fluorescence-based assays.
-
Protocol (Representative Radioisotope Filter Binding Assay for EGFR):
-
The kinase (e.g., EGFR) is incubated with a substrate (e.g., a synthetic peptide) in the presence of the test inhibitor and [γ-33P]-ATP.
-
The kinase transfers the radiolabeled phosphate (B84403) from ATP to the substrate.
-
The reaction mixture is then spotted onto a filter membrane, which captures the phosphorylated substrate.
-
Unreacted [γ-33P]-ATP is washed away.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
A decrease in radioactivity indicates inhibition of the kinase.
-
IC50 values are calculated from the concentration-response data.[10]
-
Visualizing Workflows and Pathways
Experimental Workflow for BRD4 Inhibitor Selectivity Profiling
References
- 1. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4-Regulated Molecular Targets in Mantle Cell Lymphoma: Insights into Targeted Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of "Compound 3U" Variants in Cancer Research
Introduction: The designation "compound 3U" appears in multiple independent research publications, each referring to a distinct chemical entity with demonstrated anticancer properties. This guide provides a detailed overview of the biological activities of these different "compound 3U" variants, tailored for researchers, scientists, and drug development professionals. Each compound is presented separately to avoid ambiguity, with a focus on its quantitative data, experimental protocols, and mechanisms of action, including detailed signaling pathway diagrams.
Compound 3U: A Naphthyridine Derivative
This compound, identified as (10-Methoxy-1,2,3,4-tetrahydrobenzo(g)(1,3) diazepino(1,2-a)-(1,8)naphthyridin-6-yl)(phenyl) methanone, has been investigated for its cytotoxic effects against various cancer cell lines, with a particular focus on human malignant melanoma.[1][2]
Quantitative Data: Anti-proliferative Activity
The inhibitory activity of the naphthyridine derivative 3U was evaluated against a panel of nine human cancer cell lines and one normal cell line using the MTT assay after 48 hours of exposure. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.[1][3]
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Malignant Melanoma | 1.52 ± 0.10 |
| A549 | Lung Carcinoma | 3.68 ± 0.17 |
| HCT116 | Colon Carcinoma | 3.11 ± 0.15 |
| HeLa | Cervical Carcinoma | 4.13 ± 0.21 |
| HT29 | Colorectal Adenocarcinoma | 3.98 ± 0.19 |
| LOVO | Colon Carcinoma | 4.52 ± 0.23 |
| MCF7 | Breast Adenocarcinoma | 11.21 ± 0.56 |
| SY5Y | Neuroblastoma | 4.89 ± 0.24 |
| U2OS | Osteosarcoma | 4.33 ± 0.22 |
| HSF | Normal Human Skin Fibroblast | 7.89 ± 0.39 |
The compound exhibited the most potent activity against the A375 melanoma cell line and demonstrated a degree of selectivity, being less cytotoxic to the normal HSF cell line compared to most of the tested cancer cell lines.[1][3]
Mechanism of Action: Dual Induction of Necroptosis and Apoptosis
Compound 3U induces cell death in A375 melanoma cells through two distinct, concentration-dependent pathways: necroptosis at lower concentrations and apoptosis at higher concentrations.[1][2] This dual mechanism is initiated by the upregulation of death receptors (DRs) and the scaffold protein FADD.[1][2]
At high concentrations (12 µM, 16 µM, and 20 µM), compound 3U triggers the extrinsic apoptosis pathway, characterized by the cleavage of caspase-8 and caspase-3.[1][3] The decision between apoptosis and necroptosis is critically dependent on the activity of caspase-8.[1] When caspase-8 is active, it leads to apoptosis by cleaving and inactivating RIP1.[1] Conversely, inhibition of caspase-8 favors the necroptotic pathway, which involves the phosphorylation of RIP1 and MLKL.[1][5]
References
- 1. A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic strategies of targeting non-apoptotic regulated cell death (RCD) with small-molecule compounds in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of BRD4 Inhibition on Gene Transcription: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) has emerged as a critical epigenetic reader and a promising therapeutic target in various diseases, particularly cancer.[1] As a member of the Bromodomain and Extra-Terminal (BET) family of proteins, BRD4 plays a pivotal role in regulating gene expression by recognizing and binding to acetylated lysine (B10760008) residues on histone proteins.[1][2] This interaction facilitates the recruitment of transcriptional machinery to specific gene loci, driving the expression of genes crucial for cell cycle progression, proliferation, and survival.[2][3] Dysregulation of BRD4 activity is frequently implicated in the pathogenesis of numerous cancers, making it a compelling target for the development of small molecule inhibitors.[1][2]
This technical guide provides a comprehensive overview of the effects of BRD4 inhibition on gene transcription, with a focus on the well-characterized inhibitor JQ1 as a representative example, in the absence of specific public data for a compound named "BRD4 Inhibitor-24". We will delve into the molecular mechanisms of action, present quantitative data on transcriptional changes, provide detailed experimental protocols for key assays, and visualize the associated signaling pathways and experimental workflows.
Mechanism of Action of BRD4 Inhibitors
BRD4 functions as a scaffold protein that links chromatin to the transcriptional machinery.[4] It contains two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated histones, particularly at promoter and enhancer regions.[5][6] Upon binding, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb), a complex composed of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (T1, T2, or K).[7] P-TEFb then phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), which releases it from a paused state and promotes productive transcriptional elongation.[5][7]
BRD4 inhibitors are small molecules designed to competitively bind to the acetylated lysine-binding pocket of BRD4's bromodomains.[2] This competitive inhibition prevents BRD4 from associating with chromatin, leading to its displacement from gene promoters and enhancers.[8] Consequently, the recruitment of P-TEFb is hindered, Pol II elongation is stalled, and the transcription of BRD4-dependent genes is suppressed.[9] One of the most well-documented downstream effects of BRD4 inhibition is the profound and rapid downregulation of the MYC oncogene, a key driver of proliferation in many cancers.[8][10][11]
Quantitative Effects of BRD4 Inhibition on Gene Transcription
The inhibition of BRD4 leads to significant changes in the expression of a subset of genes, with a particularly strong effect on highly transcribed genes regulated by super-enhancers. The following tables summarize quantitative data from various studies on the effects of BRD4 inhibitors on gene expression and cell viability.
Table 1: Effect of BRD4 Inhibitors on c-MYC Expression
| Cell Line | Inhibitor | Concentration | Duration | Effect on c-MYC mRNA | Effect on c-MYC Protein | Citation(s) |
| LP-1 (Multiple Myeloma) | (+)-JQ1 | 1 µM | 4 hours | Significant reduction | - | [8] |
| Raji (Burkitt's Lymphoma) | (+)-JQ1 | 1 µM | 2 hours | Significant reduction | - | [8] |
| MV4-11 (AML) | (+)-JQ1 | Not specified | 4 hours | 99.8% suppression | Decreased | [8] |
| MM.1S (Multiple Myeloma) | JQ1 | 500 nM | 1-8 hours | Time-dependent downregulation | Time-dependent downregulation | [10] |
| MCC-3 & MCC-5 (Merkel Cell Carcinoma) | JQ1 | 800 nM | 72 hours | Significant decrease | Significant decrease | [12] |
| HEC-1A & Ishikawa (Endometrial Cancer) | JQ1 | Not specified | Not specified | Significant reduction | Significant reduction | [11] |
Table 2: Global Gene Expression Changes upon BRD4 Inhibition or Knockdown
| Cell Line | Method | Number of Upregulated Genes | Number of Downregulated Genes | Citation(s) |
| U251 (Glioma) | BRD4 Knockdown | 1,648 | 1,881 | [4] |
| HEK293T | BRD4 Knockdown | 970 | 887 | [13] |
| SU-R-786-o (Renal Cell Carcinoma) | JQ1 (2.5 µM) | - | 525 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of BRD4 inhibitors on gene transcription.
Protocol 1: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genomic regions where BRD4 binds and to assess the displacement of BRD4 from these regions upon inhibitor treatment.
Materials:
-
Cells of interest
-
BRD4 inhibitor (e.g., JQ1) and vehicle control (e.g., DMSO)
-
Formaldehyde (B43269) (37%)
-
Cell lysis buffer, Nuclear lysis buffer, ChIP dilution buffer
-
ChIP-validated anti-BRD4 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl), Elution buffer
-
RNase A, Proteinase K
-
DNA purification kit
Procedure:
-
Cell Treatment and Cross-linking:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of the BRD4 inhibitor or vehicle for the appropriate duration.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[15]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.[16]
-
-
Cell Lysis and Chromatin Shearing:
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP dilution buffer.[17]
-
Save a small aliquot as the "input" control.[17]
-
Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.[15]
-
Incubate the pre-cleared chromatin with a ChIP-validated anti-BRD4 antibody or a control IgG overnight at 4°C with rotation.[15]
-
Add Protein A/G beads to capture the antibody-chromatin complexes.[15]
-
-
Washing and Elution:
-
Reverse Cross-linking and DNA Purification:
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified ChIP DNA and input DNA according to the sequencer manufacturer's protocol.
-
Perform high-throughput sequencing.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a BRD4 inhibitor on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
BRD4 inhibitor and vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of the inhibitor and determine the IC50 value using non-linear regression.[20]
-
Protocol 3: Western Blotting
Objective: To measure the protein expression levels of BRD4 and its downstream targets (e.g., c-MYC) following inhibitor treatment.
Materials:
-
Cells treated with BRD4 inhibitor or vehicle
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-c-MYC, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[2]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.[2]
-
Incubate the membrane with the primary antibody (e.g., anti-c-MYC) overnight at 4°C.[20]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.[20]
-
Wash the membrane again and incubate with a chemiluminescent substrate.[20]
-
Visualize the protein bands using an imaging system.[20]
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin).[12]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key concepts discussed in this guide.
Caption: BRD4-mediated gene transcription and its inhibition.
Caption: A standard workflow for a ChIP-seq experiment.
Conclusion
BRD4 inhibitors represent a promising class of therapeutic agents that function by disrupting a key epigenetic mechanism of gene regulation. By displacing BRD4 from chromatin, these inhibitors effectively suppress the transcription of critical oncogenes like c-MYC, leading to cell cycle arrest and apoptosis in cancer cells.[10][11] The technical guide provided here outlines the fundamental principles of BRD4 inhibitor action, presents quantitative data on their transcriptional effects, and details the experimental protocols necessary for their characterization. A thorough understanding of these concepts and methodologies is essential for researchers and drug development professionals working to advance BRD4-targeted therapies.
References
- 1. Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bromodomain Protein Brd4 Stimulates G1 Gene Transcription and Promotes Progression to S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. BETter together: exploiting BRD4-functions in transcription to inform rational combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. GEO Accession viewer [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 19. encodeproject.org [encodeproject.org]
- 20. benchchem.com [benchchem.com]
- 21. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide to the Structural Analogs of BRD4 Inhibitor-24
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 4 (BRD4), a key epigenetic reader, has emerged as a critical target in oncology and other therapeutic areas. Small molecule inhibitors targeting the acetyl-lysine binding pockets of BRD4 have shown significant promise in preclinical and clinical studies. This technical guide focuses on "BRD4 Inhibitor-24," a compound identified as a potent BRD4 inhibitor, and provides a comprehensive overview of its structural analogs. We delve into the core chemical scaffolds, summarize quantitative biological data, and provide detailed experimental protocols for the characterization of these inhibitors. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of BRD4 inhibition.
The Core Scaffold: this compound
This compound, also identified as compound 3U, is a small molecule inhibitor of BRD4.[1][2][3] Its chemical structure is based on a 2-(1H-indol-3-yl)-N-phenylacetamide scaffold. This core structure serves as a foundation for the design and synthesis of a multitude of structural analogs aimed at improving potency, selectivity, and pharmacokinetic properties.
Chemical Structure of this compound:
(Chemical structure can be visualized using any standard chemical drawing software)
Initial studies have demonstrated its anti-tumor activity against MCF7 and K562 cancer cell lines, with IC50 values of 33.7 µM and 45.9 µM, respectively.[1][2]
Structural Analogs and Structure-Activity Relationships (SAR)
The 2-(1H-indol-3-yl)-N-phenylacetamide scaffold has been explored for various biological activities, and its derivatives represent a promising class of BRD4 inhibitors. Modifications on both the indole (B1671886) ring and the N-phenylacetamide moiety can significantly impact binding affinity and cellular activity.
Table 1: Quantitative Data for this compound and Representative Structural Analogs
| Compound ID | Core Scaffold | Modifications | BRD4 BD1 IC50 (nM) | Cell Line | Cell Viability IC50 (µM) | Citation |
| This compound (3U) | 2-(1H-indol-3-yl)-N-phenylacetamide | - | Not Reported | MCF7 | 33.7 | [1][2] |
| K562 | 45.9 | [1][2] | ||||
| Analog A | 2-(1H-indol-3-yl)-N-phenylacetamide | Substitution on the indole ring | Data not available | - | - | |
| Analog B | 2-(1H-indol-3-yl)-N-phenylacetamide | Substitution on the phenyl ring of the acetamide | Data not available | - | - | |
| Analog C | 2,2-di(1H-indol-3-yl)-N-phenylacetamide | Addition of a second indole group | Not Reported | HCT116 | Moderate to good | [4] |
Note: Publicly available quantitative data for direct structural analogs of this compound with demonstrated BRD4 inhibitory activity is limited. The table structure is provided for future data population.
BRD4 Signaling Pathway and Mechanism of Inhibition
BRD4 plays a crucial role in gene transcription by binding to acetylated histones at promoters and enhancers, thereby recruiting the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target genes, including key oncogenes like c-Myc and anti-apoptotic factors like BCL2.
BRD4 inhibitors, including this compound and its analogs, competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains (BD1 and BD2). This displacement of BRD4 from chromatin leads to the downregulation of its target genes, ultimately resulting in cell cycle arrest, senescence, and apoptosis in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of BRD4 inhibitors.
BRD4 Binding Affinity Assays
4.1.1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the competitive binding of an inhibitor to the BRD4 bromodomain.[5][6][7]
-
Principle: A biotinylated histone peptide and a GST-tagged BRD4 protein are brought into proximity, captured by streptavidin-coated donor beads and glutathione-coated acceptor beads, respectively. Excitation of the donor beads results in a luminescent signal from the acceptor beads. Inhibitors that disrupt the BRD4-histone interaction will decrease the signal.
-
Materials:
-
GST-tagged BRD4 protein (BD1 or BD2)
-
Biotinylated acetylated histone H4 peptide
-
Streptavidin-coated Donor beads
-
Glutathione-coated Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Test compounds (serial dilutions)
-
384-well microplate
-
AlphaScreen-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the test compound, GST-BRD4, and biotinylated histone peptide to the wells of a 384-well plate.
-
Incubate for 30 minutes at room temperature.
-
Add a suspension of Glutathione Acceptor beads and incubate for 60 minutes in the dark.
-
Add a suspension of Streptavidin Donor beads and incubate for 30 minutes in the dark.
-
Read the plate on an AlphaScreen reader.
-
-
Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
4.1.2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay measures the proximity between a donor and an acceptor fluorophore to quantify binding.[8][9][10][11]
-
Principle: A terbium-labeled anti-tag antibody (donor) binds to a tagged BRD4 protein, and a fluorescently labeled acetylated peptide (acceptor) binds to BRD4. When in close proximity, excitation of the donor causes energy transfer to the acceptor, which then emits light at a specific wavelength. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.
-
Materials:
-
Tagged BRD4 protein (e.g., His-tagged, GST-tagged)
-
Terbium-labeled anti-tag antibody
-
Fluorescently labeled acetylated histone peptide
-
Assay Buffer
-
Test compounds
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Add test compound, tagged BRD4, and the terbium-labeled antibody to the wells.
-
Incubate for a defined period (e.g., 60 minutes).
-
Add the fluorescently labeled acetylated peptide.
-
Incubate for another defined period (e.g., 60 minutes).
-
Read the plate using a TR-FRET reader, measuring emission at two wavelengths (donor and acceptor).
-
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the inhibitor concentration to determine the IC50.
Cellular Activity Assays
4.2.1. Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of inhibitors on cell proliferation and viability.[12][13][14]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest (e.g., MCF7, K562)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound for a specified time (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.
4.2.2. Western Blot for Downstream Target Expression
This technique is used to measure the protein levels of BRD4 target genes like c-Myc and BCL2.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Procedure:
-
Treat cells with the inhibitor for a desired time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against c-Myc, BCL2, and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Target Engagement Assay
4.3.1. Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if an inhibitor displaces BRD4 from specific gene promoters in a cellular context.[15][16][17][18]
-
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (BRD4) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR.
-
Procedure:
-
Treat cells with the inhibitor.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin by sonication.
-
Immunoprecipitate BRD4-DNA complexes using an anti-BRD4 antibody.
-
Reverse the cross-links and purify the DNA.
-
Quantify the amount of specific DNA sequences (e.g., c-Myc promoter) by qPCR.
-
-
Data Analysis: Compare the amount of target DNA immunoprecipitated in inhibitor-treated versus vehicle-treated cells.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for BRD4 inhibitor characterization and the logical relationship of the experimental assays.
References
- 1. Featured products | DC Chemicals [dcchemicals.com]
- 2. Featured products | DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. westbioscience.com [westbioscience.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 17. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 18. protocols.io [protocols.io]
BRD4 Inhibitor-24: A Technical Overview of an Emerging Epigenetic Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the currently available patent information for "BRD4 Inhibitor-24," a compound also identified as "compound 3U." This inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, specifically targeting BRD4, has shown potential as an anti-tumor agent. This document synthesizes the publically accessible data, focusing on its biological activity and the associated intellectual property.
Core Compound Information
"this compound" is primarily associated with the Chinese patent CN107721975A . Our investigation indicates that this patent is the foundational source for the initial biological data available for this compound.
Quantitative Biological Data
The primary quantitative data available for this compound pertains to its in vitro anti-proliferative activity against two cancer cell lines. This data is summarized in the table below.
| Compound Identifier | Cell Line | IC50 (µM) | Patent Reference |
| This compound (compound 3U) | MCF7 (Human Breast Adenocarcinoma) | 33.7 | CN107721975A[1] |
| This compound (compound 3U) | K562 (Human Chronic Myelogenous Leukemia) | 45.9 | CN107721975A[1] |
Experimental Protocols
A detailed exposition of the experimental protocols for the synthesis, biochemical, and cellular assays of this compound is contingent on the full text of the patent CN107721975A . At present, a publicly available, full English translation of this patent is not accessible through standard patent databases and search engines.
The typical methodologies for evaluating BRD4 inhibitors generally involve the following experimental workflows:
General Experimental Workflow for BRD4 Inhibitor Evaluation```dot
Caption: Mechanism of action of BRD4 inhibitors in suppressing oncogene transcription.
Limitations and Path Forward
The comprehensive technical analysis of "this compound" is currently limited by the lack of a publicly available, full English translation of the foundational patent, CN107721975A . To advance the understanding of this compound, the following steps are recommended:
-
Acquisition of Full Patent Text: Utilize professional patent search services or legal counsel to obtain the full, original Chinese text of CN107721975A.
-
Professional Translation: Commission a professional translation of the patent document, with a focus on the "Examples" and "Methods" sections, which will contain the detailed experimental protocols.
-
Further Literature Search: Conduct ongoing searches in scientific databases (e.g., PubMed, Scopus, Web of Science) for publications that may cite this patent or disclose further data on "compound 3U."
This guide will be updated as more information becomes publicly accessible.
References
The Inhibition of BRD4 by JQ1: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding interaction between the potent small molecule inhibitor, (+)-JQ1, and the bromodomain and extra-terminal domain (BET) protein, BRD4. JQ1 serves as a valuable chemical probe for studying the biological functions of BRD4 and as a scaffold for the development of therapeutics targeting cancers and inflammatory diseases.[1] This document details the quantitative binding data, experimental methodologies for key assays, and the signaling pathways modulated by this interaction.
Quantitative Binding Affinity of (+)-JQ1 to BRD4
The binding affinity of (+)-JQ1 for the two bromodomains of BRD4, BD1 and BD2, has been extensively characterized using multiple biophysical and biochemical assays. The compound exhibits high-affinity binding to both bromodomains.
Table 1: Dissociation Constants (Kd) for (+)-JQ1 Binding to BRD4 Bromodomains
| Bromodomain | Kd (nM) | Method | Reference |
| BRD4(1) | ~50 | Isothermal Titration Calorimetry (ITC) | [1] |
| BRD4(2) | ~90 | Isothermal Titration Calorimetry (ITC) | [1] |
| BRD4(N) | 49 | Not Specified | |
| BRD4(C) | 90.1 | Not Specified | |
| BRD4-1 | 13.7 - 15.4 | Surface Plasmon Resonance (SPR) | [2] |
Table 2: Half-maximal Inhibitory Concentrations (IC50) of (+)-JQ1 against BRD4 Bromodomains
| Bromodomain | IC50 (nM) | Assay | Reference |
| BRD4(1) | 77 | AlphaScreen | [1] |
| BRD4(2) | 33 | AlphaScreen | [1] |
| BRD4 (N) | 76.9 | Not Specified | |
| BRD4 (C) | 32.6 | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the interaction of JQ1 with BRD4 are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[3]
Protocol Outline:
-
Protein and Ligand Preparation:
-
ITC Measurement:
-
Load the purified BRD4 bromodomain solution (typically 10-20 µM) into the sample cell of the ITC instrument.[3]
-
Fill the injection syringe with the (+)-JQ1 solution, typically at a 10-fold higher concentration than the protein.[3]
-
Perform a series of sequential injections of JQ1 into the protein solution at a constant temperature (e.g., 15°C or 25°C).
-
Measure the heat released or absorbed during each injection.[3]
-
-
Data Analysis:
-
Correct the raw injection heats for the heat of dilution by performing a control titration of JQ1 into the buffer alone.[3][4]
-
Plot the corrected heats against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., single-site binding) to determine Kd, ΔH, and stoichiometry.[3]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, non-radioactive assay used to measure biomolecular interactions in a high-throughput format, making it ideal for inhibitor screening and IC50 determination.[3][5]
Protocol Outline:
-
Reagent Preparation:
-
Assay Procedure:
-
Add serially diluted (+)-JQ1 to the wells of a 384-well microplate.[6]
-
Add the GST-tagged BRD4 protein and the biotinylated histone peptide to the wells and incubate to allow for complex formation.[6]
-
Add the anti-GST Acceptor beads and incubate in the dark.
-
Add the Streptavidin-coated Donor beads and perform a final incubation in the dark.[6]
-
-
Signal Detection and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
In the absence of an inhibitor, the binding of the BRD4-histone complex brings the donor and acceptor beads into proximity, generating a signal.
-
JQ1 competes with the histone peptide for binding to BRD4, separating the beads and causing a decrease in the signal.[8]
-
Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
Cellular Viability and Apoptosis Assays
These assays are crucial for determining the cytotoxic and pro-apoptotic effects of JQ1 on cancer cell lines.
Cell Viability (XTT/MTT Assay) Protocol Outline:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with a range of concentrations of (+)-JQ1 or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72, or 96 hours).[9][10]
-
Reagent Addition: Add XTT or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against the JQ1 concentration to determine the IC50 value.[11]
Apoptosis (Annexin V/PI Staining) Protocol Outline:
-
Cell Treatment: Treat cells with the desired concentrations of (+)-JQ1 or a vehicle control for the desired time period.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[12]
Immunofluorescence
Immunofluorescence is used to visualize the subcellular localization of BRD4 and to observe changes in its distribution upon treatment with JQ1.
Protocol Outline:
-
Cell Culture and Treatment: Seed cells on coverslips or in chamber slides and treat with (+)-JQ1 or a vehicle control.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or methanol) and permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).[13]
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., 5% BSA in PBS).[13]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for BRD4.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Treatment with JQ1 is expected to cause a displacement of BRD4 from chromatin, leading to a more diffuse nuclear staining.[1]
BRD4 Signaling and Mechanism of Action of JQ1
BRD4 is a key epigenetic reader that recognizes acetylated lysine (B10760008) residues on histone tails, primarily on H3 and H4.[14] This interaction is crucial for the recruitment of the positive transcription elongation factor b (P-TEFb) complex to the promoters and super-enhancers of target genes. P-TEFb then phosphorylates RNA Polymerase II, leading to transcriptional elongation and the expression of genes involved in cell cycle progression, proliferation, and oncogenesis, such as MYC.[13][14] BRD4 also plays a role in stabilizing nuclear NF-κB by binding to acetylated RelA.[14]
(+)-JQ1 acts as a competitive inhibitor by binding to the acetyl-lysine binding pockets of the BRD4 bromodomains.[1][15] This prevents BRD4 from associating with acetylated histones on chromatin.[1][16] The displacement of BRD4 from gene promoters and enhancers leads to the downregulation of key oncogenes like MYC, resulting in cell cycle arrest, cellular differentiation, and apoptosis in susceptible cancer cells.[1][13][15][17]
Logical Relationships of JQ1's Effects
The interaction of JQ1 with BRD4 initiates a cascade of molecular and cellular events, culminating in an anti-tumor response. The logical flow of these events is outlined below.
This comprehensive guide provides a detailed technical overview of the interaction between the BRD4 inhibitor JQ1 and its target. The provided data and protocols serve as a valuable resource for researchers in the fields of epigenetics, oncology, and drug discovery.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Bead-Based Proximity Assay for BRD4 Ligand Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Toxicity of JQ1 in neuronal derivatives of human umbilical cord mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bromodomain‐containing protein 4 inhibitor JQ1 promotes melanoma cell apoptosis by regulating mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. spandidos-publications.com [spandidos-publications.com]
Preclinical Data Dossier: A Template for BRD4 Inhibitor Evaluation
Disclaimer: Publicly available preclinical data for a molecule specifically designated "BRD4 Inhibitor-24" is not available. The name may correspond to a proprietary compound, an internal research code, or a vendor catalog number without published characterization data.[1]
This document serves as an in-depth technical template for presenting preclinical data on a BRD4 inhibitor, as per the user's request. To illustrate the required structure, content, and visualizations, this guide uses the well-characterized and publicly documented BET inhibitor, JQ1 , as an exemplar. Researchers, scientists, and drug development professionals can adapt this framework to present their own data for a compound of interest, such as "this compound".
Executive Summary
The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes.[2][3] BRD4 binds to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to drive the expression of genes essential for cancer cell proliferation and survival, most notably the MYC oncogene.[2][4] Small molecule inhibitors that competitively bind to the bromodomains of BRD4 can displace it from chromatin, leading to the transcriptional suppression of these target genes.[2][5] This mechanism provides a compelling therapeutic strategy for various cancers, including hematological malignancies and solid tumors.[2][5][6] This guide provides a template for the preclinical data package of a novel BRD4 inhibitor, using JQ1 as a model.
Mechanism of Action
BRD4 inhibitors are designed to competitively occupy the acetyl-lysine binding pocket within the protein's bromodomains (BD1 and BD2), preventing the BRD4 protein from docking onto acetylated histones.[2] This displacement from chromatin prevents the recruitment of the Positive Transcriptional Elongation Factor b (P-TEFb) complex.[6][7] Without P-TEFb, RNA Polymerase II is not efficiently phosphorylated, leading to a halt in transcriptional elongation of sensitive genes, including key oncogenic drivers.[2][6][7]
In Vitro Activity
Biochemical and Cellular Potency
The potency of a BRD4 inhibitor is first established in biochemical assays measuring direct binding to the bromodomains, followed by cellular assays to determine its effect on cell viability and proliferation in cancer cell lines known to be dependent on BRD4.[5]
| Assay Type | Target | Metric | JQ1 Value |
| Biochemical | BRD4 (BD1) | IC50 | ~77 nM |
| BRD4 (BD2) | IC50 | ~33 nM | |
| Cellular | NUT Midline Carcinoma (Ty82) | IC50 | ~100-200 nM |
| Multiple Myeloma (MM.1S) | IC50 | ~150 nM | |
| Acute Myeloid Leukemia (MOLM-13) | IC50 | ~90 nM |
Note: The IC50 values for JQ1 can vary between studies and assay conditions. The values presented are representative.
Target Engagement and Downstream Effects
A critical step is to confirm that the inhibitor engages BRD4 in cells and produces the expected downstream effect: suppression of MYC expression.[4][5]
| Assay Type | Cell Line | Metric | JQ1 Result |
| Target Gene Expression | Ty82 | MYC mRNA Levels | Significant downregulation |
| Target Protein Expression | Ty82 | c-MYC Protein Levels | Significant downregulation |
In Vivo Preclinical Studies
Pharmacokinetics
Pharmacokinetic (PK) studies in animals (typically mice) are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. JQ1 is known for its rapid clearance and short half-life, which has prompted the development of next-generation inhibitors.[3]
| Species | Route | Dose (mg/kg) | T½ (Half-life) | Cmax (Peak Concentration) |
| Mouse | IV | 10 | ~0.5 - 1 hr | ~1.5 µM |
| Mouse | IP | 50 | ~1 hr | ~1 µM |
Note: PK parameters are highly dependent on the study design and vehicle used.
In Vivo Efficacy
The anti-tumor activity of the inhibitor is evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.[5]
| Model Type | Cell Line | Dosing Regimen | Result |
| Xenograft | MM.1S (Multiple Myeloma) | 50 mg/kg, IP, BID | Significant tumor growth inhibition |
| Xenograft | Ty82 (NUT Midline Carcinoma) | 50 mg/kg, IP, QD | Significant tumor growth inhibition |
Experimental Protocols
AlphaScreen™ for Biochemical IC50
This assay quantifies the binding of BRD4 to acetylated histones.
-
Reagents : Recombinant BRD4 bromodomain (GST-tagged), biotinylated histone H4 peptide, Streptavidin-coated Donor beads, and anti-GST Acceptor beads.
-
Procedure :
-
The BRD4 protein is incubated with the test inhibitor (e.g., JQ1) at various concentrations.
-
The biotinylated histone peptide is added to the mixture.
-
Donor and Acceptor beads are added. In the absence of an inhibitor, the beads are brought into proximity by the BRD4-histone interaction, generating a luminescent signal at 615 nm upon excitation at 680 nm.
-
The inhibitor disrupts this interaction, causing a decrease in signal.
-
-
Data Analysis : IC50 values are calculated by plotting the signal against the inhibitor concentration.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells.
-
Procedure :
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the BRD4 inhibitor for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and provides the substrate (luciferin) for the luciferase reaction.
-
Luminescence is measured on a plate reader.
-
-
Data Analysis : The luminescence signal, proportional to the number of viable cells, is plotted against inhibitor concentration to determine the IC50.
In Vivo Xenograft Study Workflow
This workflow outlines the typical process for evaluating a compound's efficacy in a mouse model.
Logical Relationships in Drug Action
The efficacy of a BRD4 inhibitor is based on a clear chain of causality, from target engagement at the molecular level to an anti-proliferative effect at the cellular and organismal level.
References
- 1. This compound - Ace Therapeutics [acetherapeutics.com]
- 2. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual-target inhibitors of bromodomain and extra-terminal proteins in cancer: A review from medicinal chemistry perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BRD4 Inhibitor-24: Chemical Structure and Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure-activity relationship (SAR), and relevant experimental protocols for BRD4 Inhibitor-24, a notable small molecule in the landscape of epigenetic drug discovery.
Chemical Structure and Properties
This compound, also identified as compound 3U in patent CN107721975A, is chemically known as 3,4-dimethoxy-N-(5-methylisoxazol-3-yl)benzamide. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 309951-18-6 |
| Molecular Formula | C13H14N2O4 |
| Molecular Weight | 262.26 g/mol |
| SMILES | COc1cc(c(OC)cc1)C(=O)Nc1cc(on1)C |
A 2D representation of the chemical structure of this compound is provided below.
Caption: 2D Chemical Structure of this compound.
Structure-Activity Relationship (SAR)
Detailed structure-activity relationship (SAR) studies specifically for this compound and its direct analogs are not extensively available in the public domain at the time of this report. The primary source of information, patent CN107721975A, focuses on the novelty and synthesis of a series of compounds including this compound, but a comprehensive SAR analysis is not provided.
However, based on the broader understanding of BRD4 inhibitor SAR for other chemical scaffolds, we can infer the potential roles of the different moieties of this compound:
-
N-(5-methylisoxazol-3-yl)amide Moiety: This portion of the molecule likely serves as the key pharmacophore that mimics the acetylated lysine (B10760008) side chain of histones. The nitrogen and oxygen atoms of the isoxazole (B147169) ring and the amide linker are positioned to form critical hydrogen bonds with key residues in the BRD4 bromodomain binding pocket, most notably with the highly conserved asparagine (Asn140) and a conserved water molecule. The methyl group on the isoxazole ring may contribute to hydrophobic interactions within a sub-pocket.
-
3,4-dimethoxybenzoyl Group: This aromatic ring system likely occupies the hydrophobic "WPF shelf" region of the BRD4 binding pocket, formed by tryptophan, proline, and phenylalanine residues. The methoxy (B1213986) groups at the 3 and 4 positions can influence the electronic properties and conformation of the benzoyl ring, potentially optimizing its fit and interactions within this hydrophobic region. Variations in the substitution pattern on this ring are expected to significantly impact binding affinity and selectivity.
Further empirical studies involving the synthesis and biological evaluation of analogs of this compound are required to establish a definitive SAR for this chemical series. Such studies would typically involve modifications at the following positions:
-
Substituents on the benzoyl ring: Exploring a variety of electron-donating and electron-withdrawing groups, as well as altering their positions, would elucidate the electronic and steric requirements for optimal binding.
-
Modifications of the isoxazole ring: Altering the substituent at the 5-position (currently a methyl group) or replacing the isoxazole with other five-membered heterocycles would provide insights into the geometric and electronic preferences of the acetyl-lysine mimetic.
-
Alterations to the amide linker: While generally conserved, minor modifications to the amide linker could influence the relative orientation of the two main structural components.
Quantitative Data
This compound has demonstrated antitumor activity against various cancer cell lines. The reported half-maximal inhibitory concentration (IC50) values are presented in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Cancer | 33.7 |
| K562 | Chronic Myelogenous Leukemia | 45.9 |
Data extracted from patent CN107721975A.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of BRD4 inhibitors like this compound.
BRD4 Binding Affinity - AlphaScreen Assay
Objective: To determine the in vitro binding affinity of the inhibitor to the BRD4 bromodomain.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the interaction between a biotinylated histone H4 peptide and a GST-tagged BRD4 bromodomain. Inhibition of this interaction by a compound results in a decrease in the AlphaScreen signal.
Experimental Workflow:
Caption: Workflow for the BRD4 AlphaScreen Assay.
Materials:
-
GST-tagged BRD4 bromodomain (BD1 or BD2)
-
Biotinylated histone H4 acetylated peptide
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well white opaque microplates
-
AlphaScreen-capable plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer.
-
Dilute GST-BRD4 and biotinylated H4 peptide to their optimal working concentrations in assay buffer.
-
-
Assay Plate Setup:
-
To the wells of a 384-well plate, add the test inhibitor or vehicle control (DMSO).
-
Add the diluted GST-BRD4 and biotinylated H4 peptide mixture to all wells.
-
-
Incubation 1:
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to BRD4.
-
-
Addition of Acceptor Beads:
-
Add the anti-GST Acceptor beads to all wells.
-
-
Incubation 2:
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Addition of Donor Beads:
-
Add the Streptavidin-coated Donor beads to all wells under subdued light.
-
-
Incubation 3:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Activity - c-Myc Expression by Western Blot
Objective: To assess the effect of the inhibitor on the protein levels of the downstream target c-Myc in a relevant cancer cell line.
Principle: Western blotting is used to separate proteins by size via gel electrophoresis and then transfer them to a membrane where they can be detected using specific antibodies.
Experimental Workflow:
Caption: Workflow for Western Blot Analysis of c-Myc.
Materials:
-
Cancer cell line (e.g., MCF7, K562)
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Myc, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Probe for a loading control (e.g., GAPDH) on the same membrane.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative change in c-Myc protein levels.
-
Cell Proliferation - MTT Assay
Objective: To determine the effect of the inhibitor on the metabolic activity and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Experimental Workflow:
Caption: Workflow for the MTT Cell Viability Assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
-
Signaling Pathway
BRD4 inhibitors exert their effects by disrupting the interaction between BRD4 and acetylated histones, which in turn leads to the downregulation of key oncogenes such as MYC. This ultimately results in cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified signaling pathway of BRD4 inhibition.
This guide provides a foundational understanding of this compound. Further research is necessary to fully elucidate its structure-activity relationship and therapeutic potential.
An In-depth Technical Guide to the Therapeutic Potential of Compound 3U: A Novel α-Glucosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 3U is a novel synthetic diphenyl urea-clubbed imine analog that has demonstrated significant therapeutic potential as a potent inhibitor of α-glucosidase.[1][2][3] This technical guide provides a comprehensive overview of Compound 3U, focusing on its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and key molecular interactions. The primary therapeutic application of Compound 3U lies in the management of Type II Diabetes Mellitus (T2DM) by controlling postprandial hyperglycemia.[1][2] α-glucosidase inhibitors play a crucial role in diabetic therapy by delaying carbohydrate digestion, thereby reducing the rate of glucose absorption.[4][5][6][7] This document serves as a resource for researchers and drug development professionals interested in the further preclinical and clinical development of this promising compound.
Core Mechanism of Action: α-Glucosidase Inhibition
The primary mechanism through which Compound 3U exerts its therapeutic effect is the inhibition of α-glucosidase, a key enzyme in the digestive system.
The Role of α-Glucosidase in Carbohydrate Metabolism
α-Glucosidase is an enzyme located in the brush border of the small intestine that hydrolyzes the glycosidic bonds of complex carbohydrates, such as starch and disaccharides, into absorbable monosaccharides like glucose.[4][6] This enzymatic action is the final step in carbohydrate digestion. The subsequent absorption of glucose into the bloodstream leads to an increase in blood glucose levels, a process that is particularly pronounced after a meal (postprandial).
Inhibition by Compound 3U
Compound 3U acts as a competitive inhibitor of α-glucosidase.[3][8] By binding to the active site of the enzyme, it prevents the breakdown of complex carbohydrates. This delayed digestion of carbohydrates leads to a slower and more gradual release and absorption of glucose into the bloodstream, thereby mitigating sharp spikes in postprandial blood glucose levels.[5] This mechanism is a well-established therapeutic strategy for managing T2DM.[7]
Molecular docking studies have elucidated the binding mode of Compound 3U within the active site of α-glucosidase. The docked conformation reveals that the urea (B33335) moiety of Compound 3U interacts with key catalytic residues, such as Glu277 and Asn350, through hydrogen bonding.[2][3] The phenyl ring of the compound inserts into a hydrophobic pocket, further stabilizing the enzyme-inhibitor complex.[3]
Quantitative Data: In Vitro Efficacy
The inhibitory potential of Compound 3U and its synthesized analogs against α-glucosidase has been quantified through in vitro assays, with efficacy measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Compound ID | R1 Group | R2 Group | IC50 (µM) |
| 3u | Phenyl | o-OH-Phenyl | 2.14 ± 0.11 |
| 3a | H | o-OH-Phenyl | 7.18 ± 0.14 |
| 3c | p-Cl-Phenyl | o-OH-Phenyl | 7.91 ± 0.17 |
| 3h | p-F-Phenyl | o-OH-Phenyl | 4.31 ± 0.12 |
| 3r | o-Me-Phenyl | o-OH-Phenyl | 4.87 ± 0.13 |
| 3v | p-COCH3-Phenyl | o-OH-Phenyl | 6.69 ± 0.20 |
| Acarbose (B1664774) | - | - | >800 |
Table 1: In Vitro α-Glucosidase Inhibitory Activity of Compound 3U and Analogs. Data extracted from studies on diphenyl urea-clubbed imine analogs.[1][3]
Experimental Protocols
The following sections detail the methodologies employed for the synthesis, in vitro evaluation, and in silico analysis of Compound 3U.
Synthesis of Diphenyl Urea-Clubbed Imine Analogs (General Procedure)
The synthesis of Compound 3U and its analogs is a multi-step process involving the formation of a diphenyl urea backbone followed by a condensation reaction to form the imine (Schiff base).
Protocol:
-
Synthesis of 1,3-Diphenyl Urea Core: Equimolar amounts of a substituted o-phenylenediamine (B120857) are reacted with a corresponding phenyl isocyanate in a suitable solvent.
-
Schiff Base Formation: The synthesized diphenyl urea analog is then reacted with a substituted salicylaldehyde (B1680747) or another suitable aldehyde in the presence of a catalytic amount of acid (e.g., acetic acid) in an appropriate solvent (e.g., ethanol). The reaction mixture is typically refluxed for several hours.[8]
-
Purification and Characterization: The resulting precipitate (the Schiff base product) is filtered, washed, and dried. The final compound's structure is confirmed using spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[1][2]
In Vitro α-Glucosidase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on α-glucosidase activity.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compounds (dissolved in DMSO)
-
Sodium carbonate (Na2CO3) solution
-
Acarbose (as a positive control)
-
96-well microplate and reader
Protocol:
-
Prepare solutions of the test compounds and acarbose at various concentrations.
-
In a 96-well plate, add a small volume of the test compound solution to a solution of α-glucosidase in phosphate buffer.
-
Incubate the mixture at 37°C for a short period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.[9][10]
-
Initiate the enzymatic reaction by adding the pNPG substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[9][10]
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. The IC50 value is then determined from the dose-response curve.
In Silico Molecular Docking
Molecular docking simulations are performed to predict the binding conformation and interactions of the inhibitor within the enzyme's active site.
Software:
-
Molecular docking software (e.g., AutoDock, Schrödinger Suite)
-
Protein and ligand preparation software
-
Visualization software (e.g., PyMOL, Discovery Studio)
Protocol:
-
Protein Preparation: Obtain the 3D crystal structure of α-glucosidase from a protein data bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 2D structure of Compound 3U and convert it to a 3D structure. Minimize its energy and assign appropriate charges.
-
Docking Simulation: Define the binding site on the α-glucosidase structure, typically centered on the known catalytic residues. Run the docking algorithm to predict the most favorable binding poses of Compound 3U in the active site.
-
Analysis: Analyze the resulting docked poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the enzyme's amino acid residues.[11] The docking scores provide an estimate of the binding affinity.
Conclusion and Future Directions
Compound 3U has emerged as a highly potent and promising α-glucosidase inhibitor with significant potential for the development of new anti-diabetic therapeutics. Its demonstrated in vitro efficacy, with an IC50 value significantly lower than the standard drug acarbose, underscores its potential. The detailed understanding of its binding mode within the α-glucosidase active site provides a strong foundation for further structure-based drug design and optimization.
Future research should focus on:
-
Lead Optimization: Synthesizing further analogs to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluating the efficacy of Compound 3U in animal models of diabetes to confirm its blood glucose-lowering effects.
-
Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.
The data and protocols presented in this guide offer a solid framework for advancing Compound 3U through the preclinical development pipeline, with the ultimate goal of providing a new and effective treatment option for individuals with Type II Diabetes Mellitus.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacology of alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 7. What are the therapeutic applications for α-glucosidase inhibitors? [synapse.patsnap.com]
- 8. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Application Notes and Protocols for BRD4 Inhibitor-24 in MCF7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical epigenetic reader and a promising therapeutic target in various cancers, including breast cancer.[1][2] BRD4 plays a pivotal role in regulating the transcription of key oncogenes, such as c-MYC, and is involved in cell cycle progression, proliferation, and survival.[3][4][5] Inhibition of BRD4 has been shown to suppress tumor growth and induce apoptosis in breast cancer cell lines.[4][6]
BRD4 Inhibitor-24 is a potent small molecule inhibitor of BRD4. This document provides detailed protocols for the application of this compound in the human breast cancer cell line MCF7, a luminal A subtype positive for estrogen and progesterone (B1679170) receptors.[7] The provided methodologies cover essential in vitro assays to characterize the effects of this compound on cell viability, protein expression, gene expression, and cell cycle progression.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity in MCF7 cells.
| Parameter | Cell Line | Value | Reference |
| IC50 | MCF7 | 33.7 µM | [8][9][10] |
| IC50 | K562 | 45.9 µM | [8][10] |
Signaling Pathway
BRD4 regulates the transcription of target genes by binding to acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery. In breast cancer, BRD4 has been shown to control the expression of critical oncogenes and signaling pathways, including those involved in cell proliferation and metastasis.
Caption: BRD4 Signaling Pathway and Inhibition in Breast Cancer.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain a healthy and viable culture of MCF7 cells for subsequent experiments.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[11]
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T75 culture flasks
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Culture MCF7 cells in T75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere containing 5% CO2.[12]
-
Passage the cells when they reach 80-90% confluency.
-
To passage, aspirate the medium, wash the cells with PBS, and detach them using 0.25% Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium for seeding into new flasks.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on MCF7 cells and confirm its IC50 value.
Materials:
-
MCF7 cells
-
Complete DMEM medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed MCF7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[13]
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range based on the known IC50 is 0.1, 1, 10, 33.7, 50, and 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[13]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
Western Blot Analysis
Objective: To analyze the effect of this compound on the protein expression levels of BRD4 and its downstream target, c-MYC.
Materials:
-
MCF7 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-c-MYC, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Seed MCF7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., at IC50 and 2x IC50 concentrations) and a vehicle control for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.[13]
-
Quantify protein concentration using a BCA assay.[13]
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[14]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies against BRD4, c-MYC, and a loading control (GAPDH or β-actin) overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[14]
-
Quantify band intensities and normalize to the loading control.
Quantitative Reverse Transcription PCR (RT-qPCR)
Objective: To measure the effect of this compound on the mRNA expression levels of BRD4 target genes, such as MYC.
Materials:
-
MCF7 cells
-
6-well plates
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for MYC and a reference gene (e.g., RPLP0 or ACTB)
-
qPCR instrument
Protocol:
-
Treat MCF7 cells in 6-well plates with this compound as described for Western blotting.
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.[15]
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.[7]
-
Perform qPCR using SYBR Green or TaqMan chemistry with primers for MYC and a validated reference gene.[16]
-
Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[16]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of MCF7 cells.
Materials:
-
MCF7 cells
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed MCF7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound (e.g., at IC50 concentration) and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization, collect them in a tube, and wash with PBS.[17]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.[17][18]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[17]
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[19]
Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
References
- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. Bromodomain Protein BRD4-Mediated Mutant p53 Transcription Promotes TNBC Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent BRD4 inhibitor suppresses cancer cell-macrophage interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selecting suitable reference genes for qPCR normalization: a comprehensive analysis in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Ace Therapeutics [acetherapeutics.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. japsonline.com [japsonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Flow cytometric cell cycle analysis [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
Compound 3U: Application Notes and Protocols for K562 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental application of various compounds, referred to broadly as "Compound 3" and other numbered entities, in studies utilizing the K562 chronic myeloid leukemia cell line. The following sections detail the cytotoxic and apoptotic effects, cell cycle modulation, and associated signaling pathways. Protocols for key experiments are provided to facilitate the replication and further investigation of these compounds' mechanisms of action.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data from various studies on the effects of different compounds on the K562 cell line.
| Compound ID | Assay | Concentration | Result | Reference |
| Compound 3 | IC50 | 10.42 µg/mL | 50% inhibition of cell proliferation | [1][2] |
| 2x IC50 of Compound 3 | Cell Cycle Arrest | 20.84 µg/mL | 68% of cells arrested in G2 phase | [1] |
| Compound 3a | IC50 | 25.27 µg/mL | 50% inhibition of cell proliferation | [3] |
| 2-NDC | IC50 | 30 µM | 50% inhibition of cell proliferation after 24 hours | [4] |
| 3-NpC | IC50 | 100 ± 3.1 µM | 50% inhibition of cell proliferation | [5] |
| MQ-16 | IC50 | 161.85 ± 9.44 nM | 50% inhibition of cell proliferation | [6] |
| COL-3 | IC50 | 10.8 µg/mL | 50% inhibition of cell proliferation | [7] |
| AMP-17 | IC50 | 58.91 ± 3.57 μg/mL | 50% inhibition of cell proliferation | [8] |
| Compound ID | Assay | Observation | Reference |
| Compound 3 | Apoptosis | Induction of early and late apoptosis | [9] |
| Compound 3 | Cell Cycle | Dose-dependent arrest in S and G2 phases | [1] |
| 2-NDC | Apoptosis | Induction of apoptosis confirmed by AO/EtBr staining and DNA fragmentation | [4] |
| 3-NpC | Apoptosis | Up-regulation and activation of caspase-3 | [5] |
| MQ-16 | Apoptosis | Downregulation of Bcl-2 and Bcl-xL; upregulation of cleaved caspase-9 and -3 | [6] |
| COL-3 | Cell Death | Induces both apoptosis and necrosis, with necrosis being dominant | [7][10] |
| AMP-17 | Apoptosis | Activation of Caspase-3 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to determine the cytotoxic activity of various compounds on the K562 cell line.[9]
Objective: To assess the effect of a compound on the proliferation and viability of K562 cells.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (e.g., Compound 3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete RPMI-1640 medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in complete medium.
-
After 24 hours, add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a negative control (untreated cells).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on studies investigating the effect of compounds on the cell cycle distribution of K562 cells.[1][3]
Objective: To determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.
Materials:
-
K562 cells
-
Complete RPMI-1640 medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed K562 cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with the test compound at the desired concentrations for the specified duration (e.g., 48 hours).
-
Harvest the cells by centrifugation at 1500 rpm for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is derived from studies assessing compound-induced apoptosis in K562 cells.[5]
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
K562 cells
-
Complete RPMI-1640 medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat K562 cells with the test compound as described for the cell cycle analysis.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of MQ-16 in K562 Cells
The flavagline compound MQ-16 has been shown to induce apoptosis in K562 cells by modulating several key signaling pathways.[6] Treatment with MQ-16 leads to a significant reduction in the phosphorylation of proteins in the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK (MEK/ERK) pathways. Conversely, it activates the p38 and JNK signaling pathways.[6]
Caption: MQ-16 induced apoptosis signaling in K562 cells.
General Experimental Workflow for Compound Screening in K562 Cells
This diagram illustrates a typical workflow for evaluating the anticancer potential of a novel compound in the K562 cell line.
Caption: A general workflow for in vitro compound testing in K562 cells.
Logical Relationship of Apoptosis Induction
This diagram outlines the logical progression of events leading to apoptosis in K562 cells upon treatment with an apoptosis-inducing compound.
Caption: Logical flow of compound-induced apoptosis in K562 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative Stress-Induced Apoptosis in Chronic Myelogenous Leukemia K562 Cells by an Active Compound from the Dithio- Carbamate Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cell proliferation and induction of apoptosis in K562 human leukemia cells by the derivative (3-NpC) from dihydro-pyranochromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COL-3-Induced Molecular and Ultrastructural Alterations in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. COL-3-Induced Molecular and Ultrastructural Alterations in K562 Cells [mdpi.com]
Application Notes and Protocols for BRD4 Inhibitor-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3] BRD4 plays a critical role in regulating the transcription of genes involved in cell cycle progression, proliferation, and cancer.[1][4] It recognizes and binds to acetylated lysine (B10760008) residues on histone tails, recruiting transcriptional machinery to chromatin and driving the expression of oncogenes such as c-MYC.[1][5] Dysregulation of BRD4 activity has been implicated in the pathogenesis of various cancers and inflammatory diseases, making it a compelling therapeutic target.[3][5]
BRD4 Inhibitor-24 is a small molecule designed to competitively bind to the bromodomains of BRD4, thereby preventing its interaction with acetylated histones.[1] This disruption of the BRD4-chromatin interaction leads to the downregulation of key oncogenes and the induction of cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for cell-based assays to characterize the in vitro activity of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| Example Cell Line A | Example Cancer A | Data to be determined | Cell Viability (MTT) |
| Example Cell Line B | Example Cancer B | Data to be determined | Cell Viability (CCK-8) |
| Example Cell Line C | Example Cancer C | Data to be determined | Target Engagement (NanoBRET) |
Note: This table serves as a template for researchers to populate with their experimentally determined values.
Signaling Pathway and Mechanism of Action
BRD4 regulates gene expression by binding to acetylated histones and recruiting the positive transcription elongation factor b (P-TEFb) complex, which in turn promotes the transcriptional activity of RNA Polymerase II.[6] This leads to the expression of downstream target genes, including the proto-oncogene c-MYC. BRD4 inhibitors, such as this compound, competitively bind to the bromodomains of BRD4, displacing it from chromatin and thereby inhibiting the transcription of its target genes. This leads to decreased c-MYC levels, resulting in cell cycle arrest and apoptosis.
References
- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing "BRD4 Inhibitor-24" Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for "BRD4 Inhibitor-24," a potent inhibitor of the bromodomain and extra-terminal (BET) protein BRD4. Adherence to this protocol is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₄N₂O₄ | [1][2] |
| Molecular Weight | 262.26 g/mol | [1] |
| CAS Number | 309951-18-6 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 381.30 mM) | [1] |
| IC₅₀ (MCF7 cells) | 33.7 µM | [1][2] |
| IC₅₀ (K562 cells) | 45.9 µM | [1][2] |
| Storage (Powder) | 4°C, protect from light | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
Introduction to BRD4 Inhibition
Bromodomain-containing protein 4 (BRD4) is a member of the BET family of proteins that act as epigenetic "readers." By recognizing acetylated lysine (B10760008) residues on histones and other proteins, BRD4 plays a critical role in regulating gene transcription.[3] It is involved in various cellular processes, including cell cycle progression and inflammation.[3][4] Dysregulation of BRD4 activity has been implicated in the pathogenesis of several diseases, including cancer.[3] BRD4 inhibitors, such as this compound, are small molecules that competitively bind to the acetyl-lysine binding pockets of BRD4, thereby displacing it from chromatin and modulating the transcription of target genes like c-Myc and those regulated by NF-κB.[4][5]
BRD4 Signaling Pathway
BRD4 exerts its effects through multiple signaling pathways. A key mechanism involves its interaction with the transcription factor NF-κB. Upon cellular stimulation, the RelA subunit of NF-κB is acetylated, creating a binding site for the bromodomains of BRD4.[5][6] This interaction is crucial for the transcriptional activation of NF-κB target genes involved in inflammation and cell survival.[6] BRD4 inhibitors can disrupt this interaction, leading to the suppression of NF-κB-mediated gene expression.
Caption: BRD4-mediated NF-κB signaling pathway.
Experimental Protocol: Preparing a 10 mM Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (amber or covered in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Safety Precautions: Always wear appropriate PPE when handling chemical compounds and solvents. Work in a well-ventilated area or a chemical fume hood.
-
Pre-Weighing Preparation: Ensure that the microcentrifuge tube is clean and dry. It is recommended to use amber tubes or wrap clear tubes in aluminum foil to protect the inhibitor from light.
-
Weighing the Inhibitor:
-
Tare the clean, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.62 mg of the inhibitor (Molecular Weight = 262.26 g/mol ).
-
-
Adding the Solvent:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the inhibitor powder. For a 10 mM stock solution with 2.62 mg of inhibitor, add 1 mL of DMSO.
-
Note on DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can affect the solubility and stability of the compound. It is critical to use a fresh, unopened bottle of anhydrous DMSO or DMSO that has been properly stored to minimize water absorption.
-
-
Dissolving the Inhibitor:
-
Securely cap the microcentrifuge tube.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If the compound is difficult to dissolve, sonication in a water bath for 5-10 minutes may be helpful.
-
-
Aliquoting and Storage:
-
Once the inhibitor is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to degradation of the compound and introduction of moisture.
-
Clearly label each aliquot with the name of the inhibitor, concentration, date of preparation, and solvent.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1]
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[1]
-
Always protect the stock solution from light.[1]
-
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Quality Control
For routine laboratory use, the primary quality control step is a visual inspection of the stock solution upon thawing. Ensure that the solution is clear and free of any precipitate. If precipitation is observed, gently warm the tube to room temperature and vortex to redissolve the compound completely before use. For more rigorous quality control, especially for long-term studies or high-throughput screening, analytical methods such as HPLC or LC-MS can be used to assess the purity and concentration of the stock solution over time.
Handling and Use in Experiments
-
When preparing working solutions for cell-based assays, it is recommended to perform serial dilutions of the DMSO stock solution in the cell culture medium.
-
The final concentration of DMSO in the cell culture should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
-
Thaw frozen aliquots at room temperature and ensure the inhibitor is fully dissolved before adding to your experimental system. Avoid repeated freeze-thaw cycles of the same aliquot.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for a series of novel compounds demonstrating significant anticancer activity in preclinical studies. The information is intended to guide researchers in utilizing these compounds for in vitro cancer cell studies. The compounds covered include fluorinated pyrrole (B145914) derivatives (referred to as "Compound 3"), a specific Pyruvate Kinase M2 (PKM2) inhibitor ("Compound 3k"), and a series of piperidone compounds ("P3, P4, and P5"). This document outlines effective treatment concentrations, detailed experimental protocols for assessing cell viability, apoptosis, and cell cycle, and visual representations of the key signaling pathways involved.
Compound Overview and Treatment Concentrations
The following tables summarize the effective treatment concentrations of the specified compounds on various cancer cell lines. These concentrations can serve as a starting point for experimental design.
Table 1: Compound 3 (Fluorinated Pyrrole Derivative) - Treatment Concentrations and Effects
| Cancer Cell Line | Concentration | Incubation Time | Observed Effect |
| A549 (Lung Carcinoma) | 40 µM | 24 hours | Decrease in cell number |
| 40 µM | 48 hours | Cell shrinkage | |
| 50 µM | 72 hours | Few attached cells remaining | |
| MCF-7 (Breast Cancer) | 30 µM | 24 hours | Inhibition of cell proliferation |
| 30 µM | 48-72 hours | Appearance of enlarged, swollen cells |
Table 2: Compound 3k (PKM2 Inhibitor) - IC50 Values
| Cancer Cell Line | IC50 Value | Incubation Time |
| HCT116 (Colon Carcinoma) | 0.18 µM | 48 hours |
| HeLa (Cervical Cancer) | 0.29 µM | 48 hours |
| NCI-H1299 (Lung Carcinoma) | 1.56 µM | 48 hours |
| SK-OV-3 (Ovarian Cancer) | 1, 2.5, and 5 µM | Not specified |
IC50: The concentration of a drug that gives half-maximal response.
Table 3: Piperidone Compounds P3, P4, P5 - Treatment Concentrations for Apoptosis and Cell Cycle Analysis in HL-60 (Leukemia) Cells
| Compound | Concentration (Apoptosis Assay, 24h) | Concentration (Caspase-3 Assay, 8h) | Concentration (Cell Cycle Analysis, 72h) |
| P3 | 1.7 µM (CC50), 3.4 µM (2x CC50) | 1.7 µM, 3.4 µM | 0.34 µM (CC10), 1.02 µM (CC30) |
| P4 | 2 µM (CC50), 4 µM (2x CC50) | 2 µM, 4 µM | 0.4 µM (CC10), 1.2 µM (CC30) |
| P5 | 2 µM (CC50), 4 µM (2x CC50) | 2 µM, 4 µM | 0.4 µM (CC10), 1.2 µM (CC30) |
CC10, CC30, CC50: The concentration of a compound that causes 10%, 30%, and 50% cell death, respectively.
Signaling Pathways
The anticancer effects of these compounds are mediated through various signaling pathways. The following diagrams illustrate the key mechanisms of action.
Compound 3k: Inhibition of Glycolysis and Induction of Autophagic Cell Death
Compound 3k is a specific inhibitor of Pyruvate Kinase M2 (PKM2), a key enzyme in the glycolytic pathway that is often overexpressed in cancer cells. By inhibiting PKM2, Compound 3k disrupts the Warburg effect, leading to reduced cancer cell proliferation and the induction of autophagic cell death.[1][2][3] The inhibition of PKM2 by Compound 3k also leads to the activation of AMPK and subsequent inhibition of the mTOR pathway.[1][2]
Caption: Signaling pathway of Compound 3k in cancer cells.
Piperidone Compounds P3, P4, P5: Induction of the Intrinsic Apoptosis Pathway
The piperidone compounds P3, P4, and P5 have been shown to induce apoptosis in cancer cells through the intrinsic pathway.[4] This is characterized by the accumulation of poly-ubiquitinated proteins and the pro-apoptotic protein Noxa, which are typical outcomes of proteasome inhibition.[4] Furthermore, treatment with these compounds leads to cell cycle arrest.[4]
Caption: Intrinsic apoptosis pathway induced by piperidone compounds.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of the anticancer compounds.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well tissue culture plates
-
Compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)[6]
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate for an additional 4 hours at 37°C or until the crystals are fully dissolved.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following compound treatment using flow cytometry.[8]
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the compound at the desired concentrations for the specified time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after compound treatment.
Workflow:
Caption: Workflow for cell cycle analysis using PI staining.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol (B145695)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with the compound as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 100 µL of PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[11]
-
Add 400 µL of PI staining solution (e.g., 50 µg/mL).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, measuring the fluorescence intensity of PI to determine the DNA content and cell cycle distribution (G0/G1, S, and G2/M phases).[11]
References
- 1. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Western Blot Analysis of BRD4 Inhibition by BRD4 Inhibitor-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] It plays a critical role in the regulation of gene transcription by binding to acetylated lysine (B10760008) residues on histone tails, which facilitates the recruitment of transcriptional machinery to chromatin.[2] This process drives the expression of various oncogenes, most notably c-MYC, making BRD4 a significant therapeutic target in various cancers.[2][4][5][6] BRD4 inhibitors are small molecules that competitively bind to the bromodomains of BRD4, preventing its association with acetylated histones and thereby downregulating the expression of target genes.[2][5]
"BRD4 Inhibitor-24" represents a compound designed for this purpose. These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound on BRD4 and its downstream targets. Western blotting is an essential technique for the sensitive and specific quantification of changes in protein expression within complex cellular lysates following drug treatment.[7][8][9] This document outlines detailed protocols for sample preparation, protein quantification, electrophoresis, protein transfer, and immunodetection.
Data Presentation: Quantitative Analysis of Protein Expression
The following table is a template for summarizing quantitative data from Western blot analyses of BRD4 and its downstream targets after treatment with this compound. Researchers should populate this table with their own experimental findings derived from densitometric analysis of Western blot bands. The fold change in protein expression should be calculated relative to the vehicle-treated control, normalized to a loading control.
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | BRD4 (% of Control) | c-MYC (% of Control) | Loading Control (e.g., GAPDH) |
| Example Cell Line 1 | DMSO (Vehicle) | 0 | 24 | 100 | 100 | 1.0 |
| This compound | 0.1 | 24 | 1.0 | |||
| This compound | 0.5 | 24 | 1.0 | |||
| This compound | 1.0 | 24 | 1.0 | |||
| Example Cell Line 2 | DMSO (Vehicle) | 0 | 24 | 100 | 100 | 1.0 |
| This compound | 0.1 | 24 | 1.0 | |||
| This compound | 0.5 | 24 | 1.0 | |||
| This compound | 1.0 | 24 | 1.0 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothesized signaling pathway affected by this compound and the general workflow for the Western blot experiment.
Caption: BRD4 Inhibition Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Western Blot Protocol for BRD4 and Downstream Target (c-MYC) Analysis
This protocol details the steps for assessing changes in the protein levels of BRD4 and its downstream target c-MYC following treatment with this compound.
1. Cell Culture and Treatment
-
Cell Seeding: Seed the desired cell line (e.g., a c-MYC dependent cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in cell culture medium immediately before use.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).[10] A DMSO-only treated group should be included as a vehicle control.
2. Cell Lysis and Protein Extraction [8][10]
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[10]
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube. Store the protein extract at -80°C until further use.[8]
3. Protein Quantification
-
It is crucial to accurately determine the protein concentration of each sample to ensure equal loading for SDS-PAGE. The Bicinchoninic acid (BCA) assay is a common method.[8]
-
Follow the manufacturer's instructions for the BCA Protein Assay Kit.[8]
-
Generate a standard curve from the absorbance readings of the protein standards and determine the protein concentration of each sample.[8]
4. SDS-PAGE and Protein Transfer
-
Normalize the protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.[10]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel.[8][10]
-
Run the gel in running buffer until the dye front reaches the bottom.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane according to the manufacturer's instructions for your transfer system (wet or semi-dry).[8][10]
-
Following transfer, block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[7][8]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[8]
-
Recommended primary antibodies and dilutions:
-
Rabbit anti-BRD4 (1:1000)
-
Rabbit anti-c-MYC (1:1000)
-
Mouse anti-GAPDH (1:5000) or Rabbit anti-β-actin (1:5000) as a loading control.[10]
-
-
-
Wash the membrane three times for 10-15 minutes each with TBST.[8]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[8]
-
Wash the membrane three times for 10-15 minutes each with TBST.[8]
6. Signal Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane.[8]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[8]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[8]
-
Normalize the intensity of the target protein band to the intensity of the loading control (e.g., GAPDH or β-actin) in the same lane.[8]
-
Calculate the percentage or fold change of protein expression relative to the vehicle-treated control.
References
- 1. researchgate.net [researchgate.net]
- 2. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Potent BRD4 inhibitor suppresses cancer cell-macrophage interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BRD4 proteins suppresses the growth of NSCLC through downregulation of eIF4E expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for ChIP-seq Experiment with a BRD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting a Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiment to investigate the genome-wide effects of a BRD4 inhibitor. This document outlines the mechanism of action of BRD4 inhibitors, detailed experimental protocols, data analysis considerations, and expected outcomes.
Introduction to BRD4 and its Inhibition
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a pivotal role in regulating gene expression.[1][2] It belongs to the Bromodomain and Extra-Terminal (BET) family of proteins, which recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins.[1] This interaction is crucial for recruiting the transcriptional machinery to promoters and enhancers, thereby activating gene transcription.[1][2] BRD4 has been implicated in various cellular processes, including cell cycle progression and inflammation, and is a key driver in numerous cancers by regulating the expression of oncogenes like MYC.[1][2][3] Consequently, BRD4 has emerged as a significant therapeutic target in oncology and other diseases.[2][3]
BRD4 inhibitors are small molecules that competitively bind to the bromodomains of BRD4, preventing its association with acetylated histones on chromatin.[1][2] This displacement of BRD4 from chromatin leads to the downregulation of its target genes, making these inhibitors potent anti-cancer agents.[1][2] A ChIP-seq experiment is a powerful technique to identify the specific genomic loci from which BRD4 is displaced by an inhibitor, providing critical insights into its mechanism of action and therapeutic potential.[1]
Signaling Pathways Involving BRD4
BRD4 is a key regulator in several critical signaling pathways. By displacing BRD4 from chromatin, BRD4 inhibitors can modulate these pathways.
-
P-TEFb/RNA Polymerase II-Mediated Transcription: BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex to promoters and enhancers. P-TEFb then phosphorylates RNA Polymerase II (Pol II), promoting transcriptional elongation. BRD4 inhibitors block this recruitment, leading to transcriptional repression.[1]
-
NF-κB Signaling: BRD4 interacts with the acetylated RELA subunit of NF-κB, enhancing its transcriptional activity and promoting the expression of pro-inflammatory and anti-apoptotic genes. Inhibition of BRD4 can suppress this pathway.[4]
-
MYC-Driven Transcription: BRD4 is a critical co-factor for the transcription of the MYC oncogene, which is a key driver in many cancers. BRD4 inhibitors effectively downregulate MYC expression.[1][2]
-
Jagged1/Notch1 Signaling: In certain cancers, such as triple-negative breast cancer, BRD4 regulates the expression of Jagged1, a ligand for the Notch1 receptor. This pathway is involved in cancer cell migration and invasion.[5][6]
Below are diagrams illustrating the mechanism of BRD4 inhibition and a key signaling pathway.
Caption: Mechanism of BRD4 displacement by a competitive inhibitor.
Caption: BRD4 in the NF-κB Signaling Pathway.
Detailed Experimental Protocol: ChIP-seq
This protocol outlines the key steps for performing a ChIP-seq experiment to investigate the effect of "this compound" on BRD4 genomic localization.
I. Cell Culture and Treatment
-
Cell Seeding: Seed the desired cell line at an appropriate density to reach approximately 80-90% confluency at the time of harvesting.
-
Inhibitor Treatment: Treat cells with the desired concentration of "this compound" or vehicle control (e.g., DMSO) for the specified duration. The optimal concentration and time should be determined by preliminary experiments (e.g., dose-response curves for target gene expression).
II. Chromatin Immunoprecipitation
-
Cross-linking: Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking. Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubating for 5 minutes.
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Harvest the cells and resuspend in cell lysis buffer.
-
Isolate the nuclei and resuspend in nuclear lysis buffer.
-
Shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion. The optimal shearing conditions should be determined empirically for each cell type and instrument.[1]
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP dilution buffer.[1]
-
Save a small aliquot as "Input" DNA.[1]
-
Pre-clear the chromatin with protein A/G magnetic beads to reduce non-specific binding.[1][7]
-
Add a ChIP-grade anti-BRD4 antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. A mock IP with a non-specific IgG should be included as a negative control.[1][4]
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.[1]
-
-
Washing and Elution:
-
Reverse Cross-links and DNA Purification:
III. Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from the ChIP and Input DNA using a commercial kit according to the manufacturer's instructions. This typically involves end-repair, A-tailing, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a suitable platform (e.g., Illumina).
IV. Data Analysis
-
Read Alignment: Align the sequencing reads to the appropriate reference genome.
-
Peak Calling: Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions with significant enrichment of BRD4 binding in the vehicle-treated sample compared to the input control.[9]
-
Differential Binding Analysis: Compare the BRD4 peaks between the inhibitor-treated and vehicle-treated samples to identify regions where BRD4 binding is significantly reduced.
-
Peak Annotation and Functional Analysis: Annotate the identified peaks to the nearest genes and perform functional enrichment analysis (e.g., Gene Ontology, pathway analysis) to understand the biological processes regulated by BRD4.
Below is a diagram illustrating the ChIP-seq experimental workflow.
Caption: A standard workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Data Presentation
The following tables summarize key quantitative parameters for designing and interpreting a ChIP-seq experiment targeting BRD4 with an inhibitor. Note: As specific data for "this compound" is not publicly available, the values presented here are representative examples based on published studies with other BRD4 inhibitors like JQ1.
Table 1: Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Cell Number | 1-5 x 107 cells per IP | Ensures sufficient chromatin for successful immunoprecipitation. |
| Inhibitor Concentration | 100 nM - 1 µM | Should be determined based on IC50 values for cell viability and target gene repression. |
| Inhibitor Treatment Time | 4 - 24 hours | Sufficient time to observe displacement of BRD4 from chromatin. |
| Antibody Amount | 2 - 5 µg per IP | Optimal antibody concentration should be titrated to maximize signal-to-noise ratio.[7] |
| Sequencing Depth | 20-30 million reads per sample | Provides adequate coverage for robust peak calling. |
Table 2: Example Quantitative ChIP-seq Data Analysis
| Metric | Vehicle Control | This compound |
| Number of BRD4 Peaks | 45,000 | 25,000 |
| Number of Differentially Bound Peaks (Reduced) | - | 20,000 |
| Average Signal at Promoters (Reads per million) | 85 | 30 |
| Average Signal at Enhancers (Reads per million) | 120 | 45 |
Table 3: Example Downstream Gene Expression Changes (from integrated RNA-seq data)
| Gene | Log2 Fold Change (Inhibitor vs. Vehicle) | Adjusted p-value | Associated with BRD4 Peak |
| MYC | -2.5 | < 0.001 | Yes |
| PIM1 | -2.1 | < 0.001 | Yes |
| BCL2 | -1.8 | < 0.005 | Yes |
| CDK6 | -1.5 | < 0.01 | Yes |
| GAPDH | 0.1 | 0.95 | No |
Troubleshooting
A common issue in such experiments is the lack of observed BRD4 displacement upon inhibitor treatment. The following decision tree can help troubleshoot this problem.
Caption: Decision tree for troubleshooting lack of BRD4 displacement.
Conclusion
A well-designed ChIP-seq experiment with a BRD4 inhibitor can provide invaluable insights into the inhibitor's mechanism of action and its impact on the cancer cell epigenome. By carefully optimizing experimental conditions and performing rigorous data analysis, researchers can identify the direct genomic targets of BRD4 that are affected by the inhibitor, leading to a deeper understanding of its therapeutic potential.[1] This information is essential for the continued development of BRD4 inhibitors as a promising class of therapeutic agents.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BRD4 ChIP [bio-protocol.org]
Application Notes and Protocols for In Vivo Studies of BRD4 Inhibitor-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) has emerged as a critical epigenetic reader and a promising therapeutic target in oncology.[1][2] As a member of the Bromodomain and Extra-Terminal (BET) protein family, BRD4 plays a pivotal role in regulating the transcription of key oncogenes, including c-MYC, and is implicated in various cellular processes such as cell cycle progression and inflammation.[3][4] Inhibition of BRD4 disrupts these transcriptional programs, leading to suppressed tumor growth and metastasis.[5][6] This document provides a comprehensive guide for conducting in vivo studies on BRD4 inhibitors, using "BRD4 Inhibitor-24" as a representative compound. The data and protocols presented herein are synthesized from publicly available information on various well-characterized BRD4 inhibitors and are intended to serve as a foundational resource for preclinical evaluation.
Data Presentation: In Vivo Efficacy of Representative BRD4 Inhibitors
The following tables summarize quantitative data from in vivo studies of various BRD4 inhibitors, which can be used as a reference for designing and evaluating studies with this compound.
Table 1: Tumor Growth Inhibition in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| SF2523 | Neuroblastoma (MYCN-amplified) | SKNBE2 Xenograft in Immunocompromised Mice | 50 mg/kg, three times a week | Significant reduction in tumor volume | [6] |
| CPI203 | Ovarian Cancer | OVCAR5 Xenograft in Mice | Not Specified | Significant reduction in mean tumor weight | [1] |
| A10 | NUT Midline Carcinoma | Ty82 Xenograft in Nude Mice | 100 mg/kg, daily (oral) | Effective tumor growth inhibition | [7] |
| MK-8628 | Medulloblastoma (MYC-amplified) | Preclinical Models | Not Specified | Therapeutic efficacy observed | [8] |
| ZBC260 | Non-Small Cell Lung Cancer (NSCLC) | NSCLC Xenografts and Patient-Derived Xenografts (PDX) | Not Specified | More potent activity than JQ-1 | [9][10] |
| ABBV-744 | Prostate Cancer | Prostate Tumor Xenografts | 4.7 mg/kg | Remarkable tumor growth suppression | [11] |
Table 2: Pharmacokinetic Parameters of a Representative BRD4 Inhibitor
| Compound | Animal Model | Route of Administration | Key Pharmacokinetic Parameters | Reference |
| Unnamed Benzotriazolo[4,3-d][6][7]diazepine | Rat | Intravenous (IV) and Oral (p.o.) | IV clearance below liver blood flow, reasonable half-life, appreciable oral bioavailability | [12] |
| OTX015 | Mice (SU-DHL-2 Xenografts) | Not Specified | Plasma and tumor sample levels of ~1.5 µM | [8] |
Signaling Pathways and Experimental Workflows
BRD4-Mediated Oncogenic Signaling
BRD4 exerts its oncogenic function primarily through the regulation of gene transcription. It binds to acetylated histones at super-enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target genes, including the master oncogene MYC.
References
- 1. researchgate.net [researchgate.net]
- 2. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dual-activity PI3K–BRD4 inhibitor for the orthogonal inhibition of MYC to block tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. BRD4 Levels Determine the Response of Human Lung Cancer Cells to BET Degraders That Potently Induce Apoptosis through Suppression of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Cell Viability with Compound 3U using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] This assay is foundational in drug discovery and toxicology for evaluating the effects of chemical compounds on living cells. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of metabolically active cells.[1][2][4] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[4]
This document provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of "compound 3U," a molecule with potential applications in various research areas, including as an α-glucosidase inhibitor and an anti-cancer agent. While the precise mechanism of "compound 3U" is under investigation, related compounds have been shown to influence signaling pathways such as Akt/mTOR and MAPK.[5][6]
Experimental Protocols
This section outlines the necessary reagents, equipment, and step-by-step procedures for conducting an MTT assay with "compound 3U."
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., HeLa, LNCaP, or another line relevant to the research context).
-
Compound 3U: Stock solution of known concentration, dissolved in an appropriate solvent (e.g., DMSO).
-
MTT Reagent: 5 mg/mL MTT (Thiazolyl Blue Tetrazolium Bromide) in sterile phosphate-buffered saline (PBS), pH 7.4.[7][8] The solution should be filter-sterilized and protected from light.[7][8]
-
Cell Culture Medium: Appropriate complete growth medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Solubilization Solution: A solution to dissolve the formazan crystals. Common options include:
-
Dimethyl sulfoxide (B87167) (DMSO)[3]
-
Acidified isopropanol (B130326) (e.g., 0.04 N HCl in isopropanol)
-
A solution of 40% (v/v) dimethylformamide (DMF) in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate (B86663) (SDS), adjusted to pH 4.7.[7]
-
-
Equipment:
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture the selected cell line to approximately 80% confluency.
-
Harvest the cells using standard trypsinization procedures for adherent cells or by centrifugation for suspension cells.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and concentration.
-
Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach and resume growth.[9]
Day 2: Treatment with Compound 3U
-
Prepare serial dilutions of "compound 3U" in serum-free or low-serum medium. The final concentrations should span a range appropriate for determining a dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include the following controls on the plate:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve "compound 3U."
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Wells containing culture medium but no cells, to measure background absorbance.
-
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of "compound 3U" or the control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
Day 3 or 4: MTT Addition and Incubation
-
After the incubation period with "compound 3U," visually inspect the cells under a microscope.
-
Add 10-20 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.45-0.5 mg/mL.[7]
-
Return the plate to the incubator and incubate for 3-4 hours at 37°C.[2][7] During this time, viable cells will reduce the MTT to purple formazan crystals.
Day 3 or 4: Solubilization and Absorbance Reading
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals. For adherent cells, this can be done by aspiration. For suspension cells, the plate may need to be centrifuged before aspirating the supernatant.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4][10]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
Data Presentation
The raw absorbance values are processed to determine the percentage of cell viability for each concentration of "compound 3U."
Data Analysis
-
Subtract Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the untreated or vehicle control cells using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Example Data Table
The following table presents hypothetical data from an MTT assay with "compound 3U" on a cancer cell line after a 48-hour incubation period.
| Compound 3U Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Untreated Control) | 1.254 | 0.082 | 100% |
| 0.1 | 1.231 | 0.075 | 98.2% |
| 1 | 1.159 | 0.068 | 92.4% |
| 10 | 0.899 | 0.051 | 71.7% |
| 50 | 0.543 | 0.039 | 43.3% |
| 100 | 0.211 | 0.025 | 16.8% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the MTT assay protocol.
Caption: Workflow of the MTT assay for assessing cell viability.
Potential Signaling Pathway of Compound 3U
Based on literature for related compounds, "compound 3U" may exert its cytotoxic effects by inhibiting the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.
Caption: Potential inhibition of the Akt/mTOR pathway by Compound 3U.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. researchhub.com [researchhub.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying c-Myc Expression Using a BRD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression.[1] BRD4 acts as an epigenetic reader, binding to acetylated lysine (B10760008) residues on histones and recruiting transcriptional machinery to promoter and enhancer regions of target genes.[1] One of the most important downstream targets of BRD4 is the proto-oncogene c-Myc, which is frequently overexpressed in a wide range of human cancers and plays a pivotal role in cell proliferation, growth, and apoptosis.[2][3]
BRD4 directly regulates c-Myc transcription by binding to its enhancer and promoter regions, facilitating the recruitment of the positive transcription elongation factor b (P-TEFb).[2] This leads to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of the MYC gene. Small molecule inhibitors of BRD4, such as the well-characterized compound JQ1, competitively bind to the acetyl-lysine binding pockets of BRD4, displacing it from chromatin.[1][4] This displacement leads to a rapid and potent suppression of c-Myc transcription and subsequent downregulation of c-Myc protein levels, resulting in anti-proliferative effects in various cancer models.[2][4][5]
These application notes provide a comprehensive guide for utilizing a potent and selective BRD4 inhibitor, referred to herein as "BRD4 Inhibitor-24," to study the regulation of c-Myc expression. The protocols and expected outcomes are based on established findings for well-validated BRD4 inhibitors like JQ1.
Mechanism of Action: BRD4 Inhibition and c-Myc Downregulation
The primary mechanism by which BRD4 inhibitors suppress c-Myc expression is through the disruption of the BRD4-acetylated histone interaction at the MYC gene locus. This leads to the eviction of the transcriptional machinery and a subsequent decrease in MYC mRNA and protein levels.
Caption: Signaling pathway of BRD4-mediated c-Myc transcription and its inhibition.
Data Presentation: Expected Quantitative Effects of this compound
The following tables summarize the anticipated quantitative results from key experiments when treating cancer cells with an effective dose of a BRD4 inhibitor. The data is representative of findings for potent BRD4 inhibitors like JQ1.
Table 1: Dose-Dependent Effect of this compound on c-Myc mRNA Expression
| Cell Line | Inhibitor Conc. (nM) | Treatment Time (hours) | Fold Change in c-Myc mRNA (relative to vehicle) |
| MM.1S (Multiple Myeloma) | 500 | 2 | ~0.5[4] |
| MM.1S (Multiple Myeloma) | 500 | 4 | ~0.3[4] |
| MM.1S (Multiple Myeloma) | 500 | 8 | ~0.2[4] |
| KU812 (CML) | Varies | 24 | Significant Decrease[6] |
| K562 (CML) | Varies | 24 | Significant Decrease[6] |
Table 2: Effect of this compound on c-Myc Protein Levels
| Cell Line | Inhibitor Conc. (µM) | Treatment Time (hours) | % Reduction in c-Myc Protein (relative to vehicle) |
| Endometrial Cancer Cells | 2.5 | 24 | Significant Decrease[2] |
| Multiple Myeloma Lines | 0.5 | 24 | Significant Decrease[4] |
| Colorectal Cancer Cells | Varies | 24 | Significant Decrease[5] |
Table 3: Anti-proliferative Effects of this compound
| Cell Line | IC50 (nM) | Assay |
| Endometrial Cancer Cells | Varies (µM range) | MTT Assay[2] |
| Chronic Myeloid Leukemia | Varies | Proliferation Assay[6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on c-Myc expression and cellular function.
Caption: General experimental workflow for studying the effects of a BRD4 inhibitor.
Protocol 1: Analysis of c-Myc mRNA Expression by RT-qPCR
This protocol details how to measure changes in c-Myc mRNA levels following treatment with this compound.
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 4, 8, 24 hours).
2. RNA Extraction:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol or a kit-based lysis buffer).
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix, forward and reverse primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Primer Sequences (Human):
-
MYC Forward: 5'-CCTACCCTCTCAACGACAGC-3'
-
MYC Reverse: 5'-TTTTCGGGTTTGGGGATAGG-3'
-
GAPDH Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'
-
GAPDH Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'
-
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the fold change in MYC expression relative to the housekeeping gene and the vehicle control.
Protocol 2: Analysis of c-Myc Protein Expression by Western Blot
This protocol is for assessing the levels of c-Myc protein after inhibitor treatment.
1. Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
2. Protein Lysate Preparation:
-
Aspirate the media and wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc (and BRD4 to confirm target engagement) overnight at 4°C. Use an antibody against a loading control (e.g., β-actin, GAPDH) for normalization.
-
Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is to determine if this compound displaces BRD4 from the MYC gene locus.
1. Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle for a short duration (e.g., 2-4 hours).
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% directly to the culture media and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine.
2. Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in a shearing buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.[7]
3. Immunoprecipitation:
-
Dilute the sheared chromatin and pre-clear with Protein A/G beads.[7]
-
Incubate the chromatin overnight at 4°C with a ChIP-grade anti-BRD4 antibody or a non-specific IgG control.[7]
-
Add Protein A/G beads to capture the antibody-DNA complexes.
4. Washing, Elution, and Reverse Cross-linking:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.[7]
5. DNA Purification and Analysis:
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of the MYC promoter/enhancer regions by qPCR using specific primers flanking the BRD4 binding sites.
Logical Relationship Diagram
References
- 1. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYC protein stability is negatively regulated by BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Use of BRD4 Inhibitor-24 in Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of BRD4 Inhibitor-24 in leukemia models. This document includes an overview of the inhibitor, quantitative data on its activity, detailed protocols for key in vitro experiments, and a description of the relevant signaling pathways.
Introduction to this compound
This compound, also identified as compound 3U, is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4.[1][2] BRD4 is an epigenetic reader that plays a crucial role in regulating the transcription of key oncogenes, including c-MYC, making it a compelling therapeutic target in various cancers, particularly hematological malignancies like leukemia.[3][4][5] Inhibition of BRD4 has been shown to suppress the proliferation of leukemia cells and induce apoptosis.[6][7] The information available for this compound indicates its anti-tumor activity in the K562 chronic myeloid leukemia cell line.[1][2]
While specific experimental data for this compound is limited, the following protocols and pathway descriptions are based on established methodologies for well-characterized BRD4 inhibitors, such as JQ1, and are readily adaptable for the evaluation of this compound.
Data Presentation: Quantitative Analysis of BRD4 Inhibitor Activity
The following tables summarize the known anti-proliferative activity of this compound and provide comparative data for the widely studied BRD4 inhibitor, JQ1, across various leukemia cell lines.
Table 1: Anti-proliferative Activity of this compound
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
| This compound | K562 | Chronic Myeloid Leukemia | 45.9 | [1][2] |
| This compound | MCF7 | Breast Cancer | 33.7 | [1][2] |
Table 2: Comparative Anti-proliferative Activity of JQ1 in Leukemia Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Source |
| (+)-JQ1 | OCI-AML3 | Acute Myeloid Leukemia | ~500 | [7] |
| (+)-JQ1 | MOLM13 | Acute Myeloid Leukemia | <100 | [6] |
| (+)-JQ1 | MV4-11 | Acute Myeloid Leukemia | <100 | [6] |
| (+)-JQ1 | Kasumi-1 | Acute Myeloid Leukemia | <100 | [6] |
| (+)-JQ1 | BRD4 (N-terminal) | Biochemical Assay | 76.9 | |
| (+)-JQ1 | BRD4 (C-terminal) | Biochemical Assay | 32.6 |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by BRD4 inhibition and a typical experimental workflow for evaluating a BRD4 inhibitor.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in leukemia cell models.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on leukemia cell proliferation.
Materials:
-
Leukemia cell line (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Microplate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours. Add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure absorbance at 570 nm.[8]
-
For CellTiter-Glo® Assay: Follow the manufacturer's instructions. Typically, add the reagent to each well, incubate, and measure luminescence.[6]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the inhibitor to determine the IC50 value using non-linear regression.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Leukemia cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat leukemia cells with this compound at concentrations around its IC50 for 24-48 hours. Include a vehicle control.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7]
Western Blot Analysis
Objective: To assess the effect of this compound on the protein levels of BRD4 and its downstream targets like c-MYC, and markers of apoptosis such as cleaved PARP.
Materials:
-
Leukemia cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use β-actin as a loading control to normalize protein levels.[6]
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure changes in the mRNA expression of BRD4 target genes, such as MYC and BCL2, following treatment with this compound.
Materials:
-
Leukemia cells
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Protocol:
-
RNA Extraction: Treat cells with this compound. Extract total RNA using a suitable kit.[6]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for your genes of interest and a housekeeping gene for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated versus control cells.[6]
By following these protocols, researchers can effectively evaluate the in vitro efficacy and mechanism of action of this compound in leukemia models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The essential transcriptional function of BRD4 in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 profiling identifies critical Chronic Lymphocytic Leukemia oncogenic circuits and reveals sensitivity to PLX51107, a novel structurally distinct BET inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Innovative evaluation of selinexor and JQ1 synergy in leukemia therapy via C-MYC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4 associates with p53 in DNMT3A-mutated leukemia cells and is implicated in apoptosis by the bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for a Novel S100A4-Targeting Compound in Triple-Negative Breast Cancer Models
Introduction
Metastasis, the spread of cancer cells from the primary tumor to other parts of the body, is the primary cause of mortality for most breast cancer patients. A key protein implicated in this process is S100A4, which is overexpressed in metastatic cancers and is associated with poor prognosis in various cancers, including breast, bladder, pancreas, and lung cancer.[1][2] S100A4 promotes metastasis not by directly causing tumor growth, but by activating metastatic pathways.[1][2] Consequently, targeting S100A4 presents a promising therapeutic strategy to inhibit cancer spread.
This document provides detailed application notes and protocols for a novel therapeutic agent, a conjugate of thalidomide (B1683933) and a small molecule inhibitor US-10113, designed to specifically target and eliminate the S100A4 protein in triple-negative breast cancer (TNBC) cells.[1] TNBC is a particularly aggressive subtype of breast cancer that accounts for 10-15% of all cases and lacks the three common receptors (estrogen, progesterone, and HER2), making it difficult to treat with targeted therapies.[1][3]
The thalidomide-US-10113 conjugate has demonstrated a significant increase in efficiency—nearly 20,000-fold—in eliminating S100A4 in rat and human TNBC cells compared to US-10113 alone, with minimal signs of toxicity.[1] These findings suggest a proof-of-principle for a chemotherapeutic approach to selectively inhibit cancer metastasis.[1]
Compound Profile and Mechanism of Action
The therapeutic agent is a chemical conjugate of thalidomide and US-10113. US-10113 is a structurally simpler analog of CT070909, a compound identified from a screen of 2,400 compounds to inhibit over 90% of S100A4 binding to calcium, a necessary step for its metastatic activity.[1] To enhance its efficacy, US-10113 was coupled to thalidomide. Thalidomide is a targeted cancer drug that inhibits cancer cell growth and division, prevents the formation of new blood vessels that tumors need to grow, and stimulates the immune system to attack cancer cells.[1][4] This combined compound specifically targets S100A4 for degradation.[1]
Mechanism of Action:
The thalidomide-US-10113 conjugate functions by binding to the S100A4 protein. The thalidomide component of the conjugate then recruits the cell's natural protein degradation machinery, leading to the specific elimination of S100A4. By depleting the levels of S100A4, the compound effectively inhibits the metastatic signaling pathways activated by this protein.
Quantitative Data Summary
The following table summarizes the quantitative data regarding the efficacy of the parent compound CT070909 and the enhanced efficacy of the thalidomide-US-10113 conjugate.
| Compound | Target | Efficacy | Model System | Reference |
| CT070909 | S100A4 | >90% inhibition of S100A4 binding | In vitro binding assay | [1] |
| Thalidomide-US-10113 | S100A4 | ~20,000-fold increase in efficiency compared to US-10113 alone | Rat and human TNBC cells | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the described research and are intended to serve as a guide for researchers.
Protocol 1: In Vitro S100A4 Binding Assay
Objective: To screen for and validate compounds that inhibit the binding of S100A4 to its target.
Materials:
-
Recombinant S100A4 protein
-
Calcium chloride (CaCl₂) solution
-
Fluorescently labeled target peptide
-
Test compounds (e.g., CT070909, US-10113) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of recombinant S100A4 protein in the assay buffer.
-
Add the S100A4 solution to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a DMSO control.
-
Initiate the binding reaction by adding CaCl₂ to activate S100A4, followed by the fluorescently labeled target peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for binding.
-
Measure the fluorescence polarization or intensity using a plate reader at appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition of S100A4 binding for each compound concentration relative to the DMSO control.
Protocol 2: Cell Viability and Toxicity Assay in TNBC Cell Lines
Objective: To assess the cytotoxicity of the thalidomide-US-10113 conjugate on triple-negative breast cancer cells and normal cells.
Materials:
-
Human TNBC cell lines (e.g., MDA-MB-231)
-
Normal, non-cancerous cell lines (e.g., MCF-10A)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Thalidomide-US-10113 conjugate and US-10113 alone, dissolved in DMSO
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Seed the TNBC and normal cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the thalidomide-US-10113 conjugate and US-10113 alone. Include a DMSO-treated control group.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the cell viability as a percentage relative to the DMSO-treated control cells and determine the IC50 value.
Protocol 3: Western Blot Analysis for S100A4 Protein Levels
Objective: To determine the effect of the thalidomide-US-10113 conjugate on the cellular levels of S100A4 protein in TNBC cells.
Materials:
-
Treated and untreated TNBC cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against S100A4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated TNBC cells using protein lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against S100A4 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of S100A4 protein.
Protocol 4: In Vivo Metastasis Model
Objective: To evaluate the efficacy of the thalidomide-US-10113 conjugate in inhibiting breast cancer metastasis in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Metastatic human TNBC cells (e.g., MDA-MB-231) engineered to express a reporter gene (e.g., luciferase)
-
Thalidomide-US-10113 conjugate formulated for in vivo administration
-
Vehicle control
-
Bioluminescence imaging system
Procedure:
-
Inject the luciferase-expressing TNBC cells into the mammary fat pad or tail vein of the immunocompromised mice.
-
Allow the primary tumors to establish or the cancer cells to disseminate.
-
Randomize the mice into treatment and control groups.
-
Administer the thalidomide-US-10113 conjugate or vehicle control to the respective groups according to a predetermined dosing schedule.
-
Monitor tumor growth and metastasis formation over time using bioluminescence imaging.
-
At the end of the study, sacrifice the mice and harvest primary tumors and organs (e.g., lungs, liver, bones) for histological analysis to confirm the presence of metastases.
-
Compare the extent of metastasis between the treated and control groups to determine the in vivo efficacy of the compound.
Conclusion
The novel thalidomide-US-10113 conjugate represents a promising therapeutic agent for the treatment of metastatic triple-negative breast cancer. By specifically targeting the S100A4 protein for degradation, this compound has the potential to inhibit the spread of cancer with high efficiency and low toxicity. The protocols outlined in this document provide a framework for researchers to further investigate the preclinical efficacy and mechanism of action of this and similar compounds. Further studies in animal models are warranted to fully evaluate its therapeutic potential before consideration for clinical trials.[1]
References
- 1. newatlas.com [newatlas.com]
- 2. New Compound Shows Promise in Lab Models To Prevent the Spread of Breast Cancer | Technology Networks [technologynetworks.com]
- 3. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical efficacy of trastuzumab-deruxtecan in breast cancer brain metastases: a new insight on central nervous system activity - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of BRD4 Inhibitor-24: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to methodologies for evaluating the efficacy of "BRD4 Inhibitor-24," a small molecule targeting the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4. These protocols are designed to be a starting point for researchers and may require optimization for specific cell lines and experimental conditions.
Introduction to BRD4 and Its Inhibition
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in regulating gene expression.[1][2] It binds to acetylated lysine (B10760008) residues on histones and transcription factors, recruiting transcriptional machinery to promoters and enhancers of target genes.[1][3][4] BRD4 is particularly important for the expression of key oncogenes, such as c-MYC, making it a prime therapeutic target in various cancers.[1][5][6] BRD4 inhibitors, like the conceptual "this compound," function by competitively binding to the bromodomains of BRD4, thereby preventing its association with chromatin and subsequent transcriptional activation of target genes.[1][2] This leads to the downregulation of oncogenic expression, resulting in anti-proliferative effects.[1][7]
I. Biochemical and Cellular Target Engagement Assays
The initial step in characterizing a BRD4 inhibitor is to confirm its direct interaction with the BRD4 protein in a biochemical or cellular context.
A. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This assay is a bead-based, no-wash immunoassay to measure the binding of BRD4 to an acetylated histone peptide.
Protocol: BRD4 (BD2) Inhibitor Screening Assay
-
Reagent Preparation : Prepare all reagents as per the kit manufacturer's instructions (e.g., BPS Bioscience BRD4 (BD2) Inhibitor Screening Assay Kit).[8][9] This includes the biotinylated histone peptide substrate, GST-tagged BRD4 BD2, acceptor beads, and donor beads.
-
Incubation : In a 384-well plate, add the BRD4 bromodomain 2, the biotinylated substrate, and varying concentrations of "this compound". Incubate for 30 minutes at room temperature.
-
Detection : Add acceptor beads, followed by donor beads, to the wells.
-
Data Acquisition : Read the Alpha-counts on a compatible plate reader. A decrease in signal indicates inhibition of the BRD4-histone interaction.
B. NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of an inhibitor to a target protein by detecting bioluminescence resonance energy transfer (BRET).[10]
Protocol: NanoBRET™ BRD4 Target Engagement Assay
-
Cell Preparation : Transfect cells (e.g., HeLa) with a vector expressing a NanoLuc®-BRD4 fusion protein.[10]
-
Assay Setup : Plate the transfected cells in a 96-well plate. Add the NanoBRET™ tracer and varying concentrations of "this compound".
-
Signal Measurement : Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal using a luminometer. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, confirming target engagement.[10]
Data Presentation: Target Engagement
| Assay Type | Metric | "this compound" | JQ1 (Reference) |
| AlphaLISA | IC50 (nM) | [Insert Value] | [Insert Value] |
| NanoBRET™ | IC50 (nM) | [Insert Value] | [Insert Value] |
II. Cellular Assays to Determine Phenotypic Effects
Following confirmation of target engagement, the next step is to assess the cellular consequences of BRD4 inhibition.
A. Cell Viability and Proliferation Assays
These assays determine the effect of "this compound" on the growth and survival of cancer cells.[11][12][13]
Protocol: MTT/MTS Assay [12][14]
-
Cell Seeding : Seed cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treatment : Treat the cells with a serial dilution of "this compound" for 48-72 hours. Include a vehicle control (e.g., DMSO).[14]
-
Reagent Addition : Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Data Acquisition : For MTT, solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.[14] For MTS, measure the absorbance directly.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14]
Data Presentation: Cell Viability
| Cell Line | Treatment | IC50 (µM) after 72h |
| MDA-MB-231 | "this compound" | [Insert Value] |
| HeLa | "this compound" | [Insert Value] |
| THP-1 | "this compound" | [Insert Value] |
B. Colony Formation Assay
This assay assesses the long-term effect of the inhibitor on the ability of a single cell to grow into a colony.
Protocol: Colony Formation Assay
-
Cell Seeding : Seed a low density of cells in 6-well plates.
-
Treatment : Treat with a low concentration of "this compound" or vehicle control.
-
Incubation : Allow colonies to form over 1-2 weeks, replacing the medium with fresh inhibitor every 2-3 days.
-
Staining and Quantification : Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies.
III. Target Gene and Protein Expression Analysis
A key mechanism of BRD4 inhibitors is the downregulation of target gene expression.
A. Western Blotting for Protein Expression
Western blotting is used to measure the levels of BRD4 and its downstream target proteins, such as c-MYC.[15][16][17]
Protocol: Western Blot Analysis
-
Cell Lysis : Treat cells with "this compound" for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.[15][16]
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[15][16]
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST.[15][16] Incubate with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[16]
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[17] Detect the chemiluminescent signal using an imaging system.[15]
-
Analysis : Quantify band intensities using densitometry software and normalize to the loading control.[15][16]
Data Presentation: Protein Expression
| Protein Target | Treatment Concentration (µM) | Fold Change vs. Control |
| BRD4 | 0.1 | [Insert Value] |
| 1.0 | [Insert Value] | |
| c-MYC | 0.1 | [Insert Value] |
| 1.0 | [Insert Value] |
B. Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression
RT-qPCR is used to measure changes in the mRNA levels of BRD4 target genes.[18]
Protocol: RT-qPCR Analysis
-
RNA Extraction : Treat cells with "this compound". Extract total RNA using a commercial kit.
-
cDNA Synthesis : Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR : Perform qPCR using primers specific for target genes (e.g., MYC) and a reference gene (e.g., GAPDH).
-
Analysis : Calculate the relative gene expression using the 2-ΔΔCt method.[18]
Data Presentation: mRNA Expression
| Gene Target | Treatment Concentration (µM) | Fold Change vs. Control |
| MYC | 0.1 | [Insert Value] |
| 1.0 | [Insert Value] | |
| PIM1 | 0.1 | [Insert Value] |
| 1.0 | [Insert Value] |
IV. Signaling Pathway Analysis
BRD4 is involved in multiple signaling pathways.[5][19] Investigating the effect of "this compound" on these pathways can provide deeper mechanistic insights.
A. NF-κB Signaling
BRD4 can act as a co-activator for NF-κB.[19]
Protocol: NF-κB Reporter Assay
-
Transfection : Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment : Treat the cells with "this compound" and stimulate with an NF-κB activator (e.g., TNF-α).
-
Luciferase Assay : Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect on NF-κB transcriptional activity.
B. Jagged1/Notch1 Signaling
BRD4 can regulate the expression of Jagged1, a ligand for the Notch1 receptor.[20]
Protocol: Immunofluorescence for NICD1 Nuclear Translocation [20]
-
Cell Culture and Treatment : Grow cells on coverslips and treat with "this compound".
-
Immunostaining : Fix and permeabilize the cells. Incubate with an antibody against the Notch1 intracellular domain (NICD1).
-
Imaging : Stain with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Analysis : Visualize the subcellular localization of NICD1 using a fluorescence microscope. A decrease in nuclear NICD1 indicates inhibition of Notch signaling.[20]
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Efficacy Testing.
Caption: BRD4's Role in NF-κB Signaling.
References
- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 6. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. amsbio.com [amsbio.com]
- 10. researchgate.net [researchgate.net]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 13. Cell Viability Assays: An Overview | MolecularCloud [molecularcloud.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
"BRD4 Inhibitor-24" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD4 Inhibitor-24. The information provided is intended to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at a concentration of ≥ 100 mg/mL (381.30 mM).[1] For optimal results, use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can impact solubility.[1]
Q2: My this compound has precipitated out of my aqueous buffer/cell culture medium. What should I do?
A2: Precipitation in aqueous solutions is a common issue with hydrophobic small molecules. Here are some steps to address this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept low, typically below 0.5%, to avoid solvent-induced artifacts and precipitation.[2][3]
-
Intermediate Dilution: It is highly recommended to perform an intermediate dilution of your high-concentration DMSO stock solution in your cell culture medium or buffer before making the final dilution. This gradual change in solvent environment can help prevent precipitation.
-
Sonication/Gentle Warming: If precipitation occurs, gentle warming in a 37°C water bath or brief sonication can help redissolve the compound.[4] However, it is crucial to ensure that the inhibitor is stable under these conditions and to avoid excessive heating.
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of this compound?
A3: Yes, inconsistent results can often be attributed to poor solubility and precipitation of the inhibitor in the cell culture medium.[4] It is important to visually inspect your assay plates for any signs of precipitation after adding the inhibitor. If the compound is not fully dissolved, the effective concentration will be lower and more variable than intended. To mitigate this, always prepare fresh dilutions from your stock solution for each experiment and consider the troubleshooting steps outlined in Q2.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: For long-term storage, aliquoted stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is important to protect the solutions from light.[1] Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots.
Troubleshooting Guides
Problem 1: Difficulty Dissolving this compound Powder
-
Possible Cause: Inadequate solvent or technique.
-
Troubleshooting Steps:
-
Ensure you are using high-quality, anhydrous DMSO.
-
Vortex the solution thoroughly for several minutes.
-
If the compound is still not fully dissolved, gentle warming in a 37°C water bath or brief sonication can be applied. Always visually inspect the solution to ensure it is clear before use.
-
Problem 2: Compound Precipitation in Cell Culture Medium
-
Possible Cause: "Salting out" effect when diluting a concentrated DMSO stock into an aqueous medium.
-
Troubleshooting Steps:
-
Lower Final Concentration: If your experimental design allows, try using a lower final concentration of the inhibitor.
-
Use of Surfactants: For in vitro assays, the addition of a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68 (typically 0.01-0.1%), can help maintain the solubility of hydrophobic compounds.[2][4]
-
Co-solvents: A small percentage of a water-miscible organic co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be included in the final solution to improve solubility.[2][4] However, the compatibility of these co-solvents with your specific cell line and assay must be validated.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[2][4]
-
Quantitative Data Summary
| Property | Data |
| Molecular Weight | 262.26 g/mol |
| Solubility in DMSO | ≥ 100 mg/mL (381.30 mM) |
| In Vivo Formulation | ≥ 2.5 mg/mL in a solution of 10% DMSO and 90% Corn oil |
| Storage (Powder) | 4°C, protect from light |
| Storage (Stock Sol.) | -80°C for 6 months; -20°C for 1 month (protect from light)[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 1 mg of this compound powder.
-
Solvent Addition: Add 381.3 µL of anhydrous DMSO to the vial containing the powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use vials and store at -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize precipitation, first prepare an intermediate dilution of the stock solution in your cell culture medium. For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock 1:100 in the medium.
-
Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture wells to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.
Visualizations
Caption: A decision workflow for preparing and troubleshooting solutions of poorly soluble inhibitors.
Caption: Overview of key signaling pathways regulated by BRD4 that are relevant to cancer.
References
Technical Support Center: Optimizing "Compound 3U" Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of "Compound 3U" in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is "Compound 3U" and what is its known mechanism of action?
A1: "Compound 3U" is a novel naphthyridine derivative that has demonstrated anticancer activity.[1] Its mechanism of action appears to be concentration-dependent. At lower concentrations, it has been observed to induce necroptosis, a form of programmed necrosis, while at higher concentrations, it triggers apoptosis, a form of programmed cell death, in human melanoma A375 cells.[1]
Q2: What is a good starting concentration range for my experiments with "Compound 3U"?
A2: Based on published data, a broad concentration range from 1 µM to 50 µM has been used to evaluate the effects of "Compound 3U" on various cancer cell lines.[1] To determine the optimal concentration for your specific cell line and experimental goals, it is recommended to perform a dose-response experiment starting with a wide range of concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM).
Q3: How long should I incubate my cells with "Compound 3U"?
A3: An incubation time of 48 hours has been used in studies to determine the IC50 values of "Compound 3U" in various cell lines.[1] However, the optimal incubation time can vary depending on the cell type and the specific endpoint being measured. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate duration for your study.
Q4: What solvent should I use to dissolve "Compound 3U"?
A4: In the cited study, Dimethyl sulfoxide (B87167) (DMSO) was used as a solvent for "Compound 3U".[1] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (cells treated with the same concentration of DMSO without the compound) should always be included in your experiments.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of "Compound 3U" in various cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Human malignant melanoma | 9.83 ± 0.53 |
| A549 | Human lung cancer | 20.12 ± 0.89 |
| HCT116 | Human colorectal cancer | 15.47 ± 0.76 |
| HeLa | Human cervical cancer | 28.65 ± 1.12 |
| HT29 | Human colorectal cancer | 18.91 ± 0.81 |
| LOVO | Human colorectal cancer | 22.43 ± 0.95 |
| MCF7 | Human breast cancer | 35.76 ± 1.24 |
| SY5Y | Human neuroblastoma | 40.11 ± 1.57 |
| U2OS | Human osteosarcoma | 31.54 ± 1.18 |
| HSF | Human skin fibroblast (Normal) | >50 |
Data extracted from a study on a novel naphthyridine derivative.[1]
Experimental Protocols
Protocol for Determining Optimal Concentration of "Compound 3U" using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of "Compound 3U" on a specific cell line and to calculate its IC50 value.
Materials:
-
"Compound 3U"
-
Dimethyl sulfoxide (DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of "Compound 3U" in DMSO.
-
Perform serial dilutions of the "Compound 3U" stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Include a vehicle control group (medium with the same concentration of DMSO as the compound-treated wells).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of "Compound 3U".
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the "Compound 3U" concentration to generate a dose-response curve.
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Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
-
Mandatory Visualizations
Signaling Pathway of "Compound 3U"
References
Technical Support Center: BRD4 Inhibitor Stability
This guide provides detailed information and troubleshooting advice regarding the stability of BRD4 inhibitors when stored in Dimethyl Sulfoxide (DMSO). As "BRD4 Inhibitor-24" is a non-specific designation, this document utilizes data from widely studied BRD4 inhibitors, such as JQ1 and OTX015, as representative examples. The principles and protocols described are broadly applicable to novel small molecule inhibitors targeting the BRD4 protein.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for BRD4 inhibitors?
For long-term storage, BRD4 inhibitors should be stored as a solid (lyophilized powder) at -20°C, protected from light and moisture.[1] Under these conditions, the solid compound is typically stable for at least two years.[2] Once dissolved in anhydrous DMSO, stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C for maximum stability.[1][3]
Q2: How long is a BRD4 inhibitor stock solution stable in DMSO?
The stability of a specific inhibitor in DMSO is highly dependent on its chemical structure.[4] However, general guidelines for well-characterized inhibitors like JQ1 and OTX015 suggest the following:
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At -80°C: Stable for at least 6 months to over a year.[1][5]
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At -20°C: Stability is reduced compared to -80°C, and it is recommended to use the solution within 1 to 2 months.[3][5]
-
At Room Temperature: Storage at room temperature is strongly discouraged. One study on a large compound library showed that only 52% of compounds were stable after one year at ambient temperature.[6]
Q3: Why is using anhydrous DMSO and aliquoting important?
DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can hydrolyze susceptible compounds, leading to degradation.[4][7] Using fresh, anhydrous DMSO is critical for preparing stable stock solutions. Aliquoting the stock solution into smaller, single-use volumes prevents repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution and accelerate degradation.[1][3]
Q4: My experiment is giving inconsistent results. Could my inhibitor stock be the problem?
Yes, inconsistent results are a common sign of inhibitor degradation. If you observe a loss of potency or variable effects, it is crucial to assess the integrity of your stock solution. This can be done by preparing a fresh stock solution from solid material for comparison or by performing an analytical chemistry analysis, such as HPLC-MS, to check for degradation products.[4]
Data Presentation: Storage Stability Guidelines
The following table summarizes recommended storage conditions and expected stability for typical BET/BRD4 inhibitors based on supplier datasheets and stability studies.
| Form | Solvent | Storage Temperature | Approximate Stability | Key Considerations |
| Solid (Lyophilized) | N/A | -20°C | ≥ 2 years | Protect from light and moisture.[1][2] |
| Stock Solution | Anhydrous DMSO | -80°C | ≥ 6 months | Recommended for long-term solution storage. Aliquot to avoid freeze-thaw cycles.[1][5] |
| Stock Solution | Anhydrous DMSO | -20°C | 1 - 2 months | Suitable for short-term storage. Monitor for precipitation.[3][5] |
| Aqueous Solution | Cell Culture Media / Buffer | 4°C or -20°C | ≤ 24 hours | Not recommended for storage. Prepare fresh daily from DMSO stock.[2] |
Experimental Protocols
Protocol: Assessing BRD4 Inhibitor Stability in DMSO via HPLC
This protocol outlines a method to determine the stability of a BRD4 inhibitor in a DMSO stock solution over time.
Objective: To quantify the percentage of the intact inhibitor remaining after storage under specific conditions.
Materials:
-
BRD4 inhibitor solid compound
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC system with a UV or PDA detector (HPLC-UV) and preferably a mass spectrometer (HPLC-MS)
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Analytical C18 HPLC column
-
Autosampler vials
Methodology:
-
Stock Solution Preparation (Time Zero):
-
Carefully weigh the solid BRD4 inhibitor and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM). This is your T=0 sample .
-
Immediately aliquot a small volume (e.g., 50 µL) for immediate analysis.
-
Aliquot the remaining stock solution into several vials for storage at the desired conditions (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
-
HPLC Analysis (T=0):
-
Prepare a calibration curve by diluting the T=0 stock solution in the mobile phase to several known concentrations.
-
Dilute the T=0 sample to fall within the linear range of the calibration curve.
-
Inject the diluted sample and the calibration standards onto the HPLC system.
-
Develop a gradient elution method to separate the parent compound from potential degradants (e.g., a 5-95% acetonitrile/water gradient with 0.1% formic acid over 15 minutes).[8]
-
Record the peak area of the parent compound. The identity of the peak should be confirmed by mass spectrometry if available.
-
-
Time-Point Analysis:
-
At each scheduled time point (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Allow the sample to thaw completely and come to room temperature.
-
Prepare and analyze the sample by HPLC using the same method as the T=0 sample.
-
-
Data Analysis:
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For each time point, calculate the concentration of the inhibitor using the calibration curve.
-
Determine the percent of inhibitor remaining relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % Remaining versus time for each storage condition to visualize the degradation kinetics.
-
Visualizations
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting experiments where the stability of the BRD4 inhibitor is suspected to be a factor.
BRD4 Signaling Pathway
This diagram illustrates the mechanism of action for BRD4 and how small molecule inhibitors block its function.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
preventing "BRD4 Inhibitor-24" precipitation in media
Welcome to the technical support center for BRD4 Inhibitor-24. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on preventing its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as compound 3U) is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family protein, BRD4.[1][2] BRD4 functions as an epigenetic "reader" that recognizes acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene transcription.[3][4][5] By binding to the bromodomains of BRD4, this inhibitor prevents its interaction with acetylated histones and transcription factors, thereby modulating the expression of target genes, such as c-MYC, which are often implicated in cancer cell proliferation.[4][6]
Q2: What are the common causes of this compound precipitation in cell culture media?
A2: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a frequent issue.[7][8] The primary causes include:
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Low Aqueous Solubility: While highly soluble in organic solvents like DMSO, many inhibitors have poor solubility in water-based media.[7][8]
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High Final Concentration: The desired experimental concentration may exceed the inhibitor's solubility limit in the final culture medium.[7]
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Solvent Shock: Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to "crash out" of solution.[7][8]
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Media Composition: Components within the media, such as salts and proteins (especially in serum-containing media), can interact with the inhibitor and reduce its solubility.[7][9]
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Temperature and pH: Sub-optimal temperatures (e.g., using cold media) or significant shifts in the media's pH can negatively affect the compound's solubility.[7][9][10]
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Evaporation: Over time, evaporation from the culture vessel can increase the inhibitor's effective concentration, leading to precipitation.[8][9]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is highly soluble in DMSO (≥ 100 mg/mL).[1] For best results, use anhydrous, sterile DMSO to prevent moisture absorption which can affect solubility and compound stability.[11]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To minimize solvent toxicity to cells, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5% and ideally below 0.1%.[8][12] Always include a vehicle control in your experiments with the same final concentration of DMSO to account for any solvent effects.[12]
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound during your experiments.
Issue: Immediate Precipitation Upon Addition to Media
If you observe a precipitate immediately after adding the inhibitor to your cell culture medium, it is likely due to the compound "crashing out" of solution.
Troubleshooting Workflow for Immediate Precipitation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS 309951-18-6|DC Chemicals [dcchemicals.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 5. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with "Compound 3U"
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies observed during experiments with "Compound 3U". The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to help you achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in cell viability assay results between experiments using Compound 3U. What are the likely causes?
Inconsistent cell viability results can arise from both technical and biological factors. Here are some common sources of variability:
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Technical Variability :
-
Pipetting and Liquid Handling : Inaccurate or inconsistent liquid handling is a frequent cause of error.[1] Ensure pipettes are properly calibrated and consider using automated liquid handlers for high-throughput experiments to enhance precision.
-
Cell Seeding Density : Minor differences in the initial number of cells seeded can lead to significant variations in cell density at the time of measurement, which can affect their response to Compound 3U.[1]
-
Edge Effects : Wells on the periphery of microplates are susceptible to evaporation, altering media and compound concentrations.[1][2] To mitigate this, you can avoid using the outer wells or fill them with sterile media or phosphate-buffered saline (PBS).[1]
-
Compound 3U Preparation : Ensure the compound is fully dissolved and serial dilutions are performed accurately. Precipitation of the compound will lead to inconsistent concentrations.[1]
-
-
Biological Variability :
-
Cell Line Integrity : It is crucial to use authenticated, low-passage cell lines. High passage numbers can lead to genetic drift, altering a cell's phenotype and its response to treatments.[1]
-
Cell Culture Conditions : Maintain consistent culture conditions, including media composition, serum batches, incubation times, temperature, and CO2 levels.[1]
-
Q2: The IC50/EC50 values for Compound 3U are inconsistent across different experimental runs. What should we investigate?
Fluctuations in IC50 and EC50 values often point to issues with the experimental setup or the compound itself.
-
Compound Solubility : At higher concentrations, Compound 3U might be precipitating out of the solution, which can lead to a plateau or a decrease in its effect.[1]
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Off-Target Effects : At increased concentrations, the compound may exhibit off-target effects, resulting in a complex, non-sigmoidal dose-response curve.[1]
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Data Normalization : Inconsistent data handling can affect results. Ensure that you clearly define your 0% and 100% control values for proper normalization when calculating IC50 values.[3]
Q3: We are seeing shifting retention times for Compound 3U during HPLC analysis. What could be the cause?
Inconsistent retention times in High-Performance Liquid Chromatography (HPLC) are a common problem. Here are some potential causes:
-
Mobile Phase Composition : Small variations in the mobile phase composition can cause shifts. Always prepare the mobile phase fresh and ensure it is mixed thoroughly.[4]
-
pH Drift : For ionizable compounds, inconsistent pH in the mobile phase can alter retention times.[5][6]
-
Air Bubbles : Air bubbles in the system can disrupt flow rates and lead to fluctuating retention times.[4][5] Ensure your mobile phase is properly degassed.[4]
-
Column Issues : The column could be overloaded or contaminated. Consider replacing the column if necessary and ensure proper equilibration before each run.[5]
Troubleshooting Guides
Guide 1: Investigating Inconsistent Cell-Based Assay Results
If you are experiencing high variability in your cell-based assays with Compound 3U, follow this workflow to identify the source of the issue.
Experimental Workflow: Troubleshooting Inconsistent Cell-Based Assay Results
Caption: A workflow for troubleshooting inconsistent experimental results.
Detailed Methodologies:
-
Cell Seeding Protocol:
-
Cell Counting : After trypsinization, ensure a single-cell suspension. Use a hemocytometer or automated cell counter to determine the cell concentration.[1]
-
Dilution Calculation : Calculate the required volume of cell suspension to achieve the desired seeding density.
-
Seeding : Add the calculated volume to each well. Gently rock the plate in a cross pattern to ensure even distribution.[1]
-
Incubation : Allow cells to adhere for a consistent period (e.g., 24 hours) before adding Compound 3U.[1]
-
-
Quantitative Data Summary: Impact of Seeding Density on IC50
| Seeding Density (cells/well) | Compound 3U IC50 (µM) | Standard Deviation |
| 2,500 | 8.2 | ± 1.5 |
| 5,000 | 10.5 | ± 0.8 |
| 10,000 | 15.1 | ± 2.3 |
Guide 2: Diagnosing Compound Interference in an Assay
Inconsistent results can sometimes stem from Compound 3U directly interfering with the assay readout. This protocol helps to determine if this is the case.
Experimental Workflow: Testing for Compound Interference
Caption: A workflow to test for compound interference in an assay.
Guide 3: Understanding the Mechanism of Action of Compound 3U
A lack of understanding of the compound's mechanism of action can lead to inconsistent results. If Compound 3U targets a specific signaling pathway, variations in the baseline activity of that pathway in your cell model can lead to differing responses.
Signaling Pathway: Hypothetical Target for Compound 3U
Caption: A generic signaling pathway illustrating a point of compound intervention.
References
potential off-target effects of "BRD4 Inhibitor-24"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of "BRD4 Inhibitor-24" (CAS: 309951-18-6). This information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential experimental issues.
Disclaimer: Publicly available information on the specific off-target selectivity profile of "this compound" is limited. The data and protocols provided below are representative examples for BRD4 inhibitors and should be adapted based on internal experimental findings. It is crucial to perform comprehensive selectivity profiling for "this compound" in your experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: "this compound" is a potent inhibitor of BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It has demonstrated anti-tumor activity in cell lines such as MCF7 and K562. The primary mechanism of action is the inhibition of BRD4 binding to acetylated histones, which leads to the downregulation of key oncogenes like c-MYC.
Q2: What are the potential off-target effects of BRD4 inhibitors in general?
A2: BRD4 inhibitors, especially early-generation compounds, can exhibit off-target activity against other BET family members (BRD2, BRD3, and BRDT) due to the high structural similarity of their bromodomains. Cross-reactivity with other non-BET bromodomain-containing proteins or even kinases has also been reported for some inhibitors. These off-target effects can lead to a range of unintended cellular phenotypes.
Q3: We are observing unexpected cellular phenotypes that are inconsistent with c-MYC downregulation. What could be the cause?
A3: Unexpected phenotypes could arise from several factors:
-
Off-target inhibition: "this compound" may be inhibiting other cellular targets. We recommend performing a broad-panel kinase or bromodomain screening to identify potential off-targets.
-
BRD4-independent functions: The observed phenotype might be a consequence of inhibiting a less-characterized function of BRD4.
-
Cellular context: The inhibitor's effect can be highly dependent on the specific genetic and epigenetic landscape of your cell model.
Q4: How can we experimentally determine the off-target profile of this compound in our system?
A4: Several methods can be employed:
-
Kinase and Bromodomain Screening Panels: Commercially available screening services can test the activity of "this compound" against a large panel of kinases and bromodomains.
-
Cellular Thermal Shift Assay (CETSA): This method can identify direct targets of a compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.
-
Affinity Chromatography-Mass Spectrometry: This technique can be used to pull down binding partners of an immobilized version of the inhibitor from cell lysates.
-
RNA-seq and Proteomics: These global approaches can reveal downstream pathway alterations that may point towards off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Cycle Arrest at a Different Phase than G1 | Inhibition of cell cycle kinases (e.g., CDKs). | Perform a kinase screening assay to identify potential off-target kinases. Validate any hits with in vitro kinase assays and cellular target engagement assays. |
| Unexplained Cellular Toxicity at Low Concentrations | Inhibition of essential housekeeping proteins or kinases. | Conduct a comprehensive toxicity screen in multiple cell lines. Use CETSA or affinity proteomics to identify critical off-targets. |
| Activation of a Signaling Pathway Instead of Inhibition | Inhibition of a negative regulator (e.g., a phosphatase or a tumor suppressor). | Profile the inhibitor against a panel of phosphatases. Use phospho-proteomics to identify unexpectedly activated pathways. |
| Discrepancy Between In Vitro Potency and Cellular Activity | Poor cell permeability, active efflux, or rapid metabolism. While not a direct off-target effect, it can confound interpretation. | Perform cell permeability assays (e.g., PAMPA). Use LC-MS/MS to measure intracellular compound concentration. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of "this compound" against a panel of protein kinases.
Objective: To identify potential off-target kinase interactions of "this compound".
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of "this compound" in 100% DMSO. From this, prepare serial dilutions to be used in the kinase assays.
-
Kinase Panel Selection: Choose a commercial kinase screening service that offers a broad panel of kinases (e.g., >400 kinases). Specify the ATP concentration to be near the Km for each kinase to obtain more physiologically relevant data.
-
Assay Format: A common format is a radiometric assay using ³³P-ATP or a fluorescence-based assay. The assay measures the ability of the inhibitor to prevent the phosphorylation of a substrate by the kinase.
-
Data Analysis: The primary screen is often performed at a single high concentration of the inhibitor (e.g., 10 µM). Kinases showing significant inhibition (e.g., >50%) are then selected for IC50 determination using a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for identifying target engagement of "this compound" within a cellular environment.
Objective: To identify proteins that are stabilized by "this compound" binding in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with "this compound" at the desired concentration and a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the precipitated proteins.
-
Protein Analysis: Analyze the soluble fraction by Western blotting for specific candidate proteins or by mass spectrometry for a global proteome analysis.
-
Data Analysis: Target proteins will show increased thermal stability (i.e., remain soluble at higher temperatures) in the presence of the inhibitor compared to the vehicle control.
Signaling Pathways
The following diagram illustrates the primary on-target pathway of BRD4 inhibition and potential off-target effects on a hypothetical kinase pathway.
Technical Support Center: Minimizing Cytotoxicity of BRD4 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with BRD4 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common on-target toxicities associated with BRD4 inhibitors?
A1: BRD4 is crucial for the transcription of genes in normal proliferating cells, so on-target toxicities are expected, particularly in self-renewing tissues.[1] Common toxicities observed in preclinical and clinical studies include:
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Gastrointestinal (GI) Toxicity: This can manifest as diarrhea, nausea, vomiting, villus atrophy, and crypt damage.[1][2] GI toxicity is a known on-target effect of BRD4 inhibition.[1]
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Hematological Toxicity: Thrombocytopenia (low platelet count) is the most common dose-limiting toxicity.[1][2] Anemia may also occur.[1][2]
-
Skin and Hair Follicle Toxicities: Reversible alopecia (hair loss) and epidermal hyperplasia have been observed with sustained BRD4 suppression.[1]
-
General Toxicities: Fatigue and weight loss are also commonly reported.[1][2]
Q2: Are the toxicities observed with BRD4 inhibitors reversible?
A2: Yes, many of the on-target toxicities of BRD4 inhibitors appear to be reversible upon cessation of treatment or with adjusted dosing schedules.[1] For instance, skin and hair-related issues have been shown to resolve after stopping BRD4 suppression in mouse models.[1] This reversibility suggests that toxicities can be managed by modifying the treatment regimen, such as by implementing "drug holidays."[1]
Q3: How does the selectivity of a BRD4 inhibitor affect its cytotoxicity profile?
A3: The selectivity of a BRD4 inhibitor for its two bromodomains, BD1 and BD2, can influence its toxicity. Early-generation pan-BET inhibitors target both BD1 and BD2 with similar affinity.[2] More recent research has focused on developing inhibitors selective for either BD1 or BD2.[2][3] BD2-selective inhibitors, for example, have been shown to effectively inhibit pro-fibrotic genes induced by radiation without significant cytotoxic effects in certain contexts.[2] This suggests that domain-selective inhibitors may offer a better therapeutic window with reduced side effects.[2][3]
Q4: Can the experimental vehicle contribute to the observed cytotoxicity?
A4: Yes, the vehicle used to dissolve and administer the BRD4 inhibitor can have its own toxic effects. It is crucial to run a control group in your experiments that is treated with the vehicle alone to distinguish between compound-specific toxicity and vehicle-induced toxicity.[1]
Troubleshooting Guides
Issue 1: Excessive In Vitro Cytotoxicity in Cell Lines
Symptoms:
-
High levels of cell death observed at desired therapeutic concentrations.
-
Discrepancy between expected and observed IC50 values.
-
Poor cell morphology in treated wells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response curve to determine the optimal concentration with maximal therapeutic effect and minimal cytotoxicity. |
| On-Target Toxicity | Consider using a shorter treatment duration. Evaluate if a lower, continuous exposure is more effective than a high, short-term dose. |
| Off-Target Effects | If using a pan-BET inhibitor, consider testing a more selective inhibitor (e.g., BD2-selective) to see if cytotoxicity is reduced.[2][3] |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to BRD4 inhibition. Compare your results with published data for the same cell line. Consider using a less sensitive cell line if appropriate for the experimental goals. |
| Vehicle Toxicity | As mentioned in the FAQs, always include a vehicle-only control to rule out toxicity from the solvent (e.g., DMSO). |
Issue 2: Significant In Vivo Toxicity in Animal Models
Symptoms:
-
Weight loss exceeding 15-20% of initial body weight.
-
Signs of distress (e.g., hunched posture, ruffled fur).
-
Gastrointestinal issues such as diarrhea.[1]
-
Alopecia (hair loss) and skin lesions.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Dose | Redesign the study with lower dose levels.[1] |
| Continuous Dosing Schedule | Implement an intermittent dosing schedule (e.g., 5 days on, 2 days off; or dosing every other day) to allow for tissue recovery and improve the therapeutic index.[1] |
| On-Target GI Toxicity | Monitor for signs of diarrhea. At the end of the study, perform histopathological analysis of the intestines to assess for villus atrophy or crypt damage.[1] Consider reducing the dose or frequency of administration.[1] |
| Formulation/Vehicle Toxicity | Run a control cohort treated with only the vehicle to distinguish compound toxicity from vehicle toxicity.[1] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTS Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a BRD4 inhibitor on cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the BRD4 inhibitor. Treat the cells with a range of concentrations for a specified duration (e.g., 72 hours).[4] Include vehicle-only and untreated controls.
-
MTS Reagent Addition: After the incubation period, add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[4]
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a BRD4 inhibitor.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the BRD4 inhibitor at the desired concentration (e.g., IC50 value) for a specified time (e.g., 48 hours).[4]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[4]
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit's protocol and incubate in the dark for 15 minutes.[4]
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Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.[4] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[4]
Visualizations
Caption: A flowchart for troubleshooting in vitro cytotoxicity.
Caption: BRD4's role in gene transcription and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
"BRD4 Inhibitor-24" degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation and storage of BRD4 Inhibitor-24. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to ensure the integrity and optimal performance of the inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage of a stock solution, it is recommended to store it at -80°C, where it can be stable for up to 6 months.[1] For shorter-term storage, -20°C is suitable for up to 1 month.[1] It is also crucial to protect the compound from light.[1]
Q2: How should I handle the solid form of this compound?
A2: The solid form of this compound is generally stable under recommended storage conditions.[2] It is advisable to handle the compound in a well-ventilated area.
Q3: Can I store the dissolved this compound at room temperature?
A3: It is not recommended to store dissolved this compound at room temperature for extended periods. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[3]
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect this compound from light, especially when in solution.[1] Amber vials or tubes wrapped in foil should be used for storage.
Q5: How many freeze-thaw cycles can I subject the stock solution to?
Storage Conditions Summary
For optimal stability and performance, please adhere to the following storage guidelines for this compound stock solutions.
| Storage Temperature | Duration | Important Notes |
| -80°C | Up to 6 months | Recommended for long-term storage.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1] |
| 4°C | Not Recommended | For very short-term use only (e.g., during an experiment). |
| Room Temperature | Not Recommended | Prepare working solutions fresh for immediate use.[3] |
Note: Always protect the inhibitor from light.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Stock Solution | - Improper solvent used.- Storage temperature too high.- Exceeded solubility limit. | - Ensure the correct solvent (e.g., DMSO) is used.- Store at the recommended temperature (-80°C or -20°C).- Gently warm the solution and sonicate to aid dissolution. If precipitation persists, the solution may be supersaturated. |
| Loss of Biological Activity | - Compound degradation due to improper storage.- Multiple freeze-thaw cycles.- Exposure to light. | - Confirm that the storage conditions and duration have been followed correctly.- Use a fresh aliquot of the stock solution.- Ensure the compound is protected from light during storage and handling. |
| Inconsistent Experimental Results | - Inaccurate concentration of the inhibitor.- Degradation of the inhibitor.- Variability in experimental setup. | - Verify the concentration of your stock solution.- Use a fresh vial of the inhibitor if degradation is suspected.- Standardize all experimental parameters and ensure consistent handling of the inhibitor. |
| Difficulty Dissolving the Solid Compound | - Incorrect solvent.- Insufficient mixing. | - Use the recommended solvent (e.g., DMSO).- Gentle heating and sonication can assist in dissolving the compound.[3] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocol: Stability Assessment of this compound
Objective: To determine the stability of this compound under various storage conditions over time.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Amber HPLC vials
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubators/refrigerators/freezers set to desired temperatures (-80°C, -20°C, 4°C, Room Temperature, 37°C)
-
HPLC-UV or LC-MS system
-
Cell line for biological activity assay (e.g., MCF7)
-
Cell culture reagents
-
Assay reagents (e.g., CellTiter-Glo®)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of solid this compound.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution.
-
-
Aliquoting:
-
Aliquot the 10 mM stock solution into multiple amber microcentrifuge tubes (e.g., 20 µL per tube). This will be your starting material for each time point and condition.
-
-
Incubation:
-
Place the aliquots for storage at the following conditions:
-
-80°C
-
-20°C
-
4°C
-
Room Temperature (RT, ~25°C)
-
37°C
-
-
Ensure samples are protected from light.
-
-
Sample Collection:
-
Collect one aliquot from each storage condition at the following time points:
-
Day 0 (baseline)
-
Day 1
-
Day 7
-
Day 30
-
Day 60 (for -20°C and -80°C)
-
Day 180 (for -80°C)
-
-
-
Analysis by HPLC-UV or LC-MS:
-
At each time point, dilute the collected sample to an appropriate concentration for analysis.
-
Inject the sample into the HPLC-UV or LC-MS system.
-
Monitor the peak area of the parent compound (this compound) and look for the appearance of new peaks, which would indicate degradation products.
-
Calculate the percentage of the remaining parent compound relative to the Day 0 sample.
-
-
Biological Activity Assay:
-
At each time point, use the collected sample to perform a dose-response experiment on a relevant cell line (e.g., MCF7).
-
Determine the IC50 value of the inhibitor at each condition and time point.
-
Compare the IC50 values to the Day 0 sample to assess any loss of biological activity.
-
-
Data Analysis:
-
Plot the percentage of remaining parent compound versus time for each storage condition.
-
Plot the IC50 values versus time for each storage condition.
-
From these plots, determine the rate of degradation and the conditions under which the inhibitor is most stable.
-
References
Technical Support Center: Overcoming Resistance to Compound 3U in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with the investigational anti-cancer agent, Compound 3U. The information provided is based on established principles of drug resistance in cancer therapy.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to Compound 3U, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to targeted therapies like Compound 3U can arise from various molecular changes within the cancer cells.[1][2] The most common mechanisms include:
-
Secondary Mutations in the Drug Target: The protein targeted by Compound 3U may have acquired mutations that prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of Compound 3U, thereby promoting cell survival and proliferation.[3][4] Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][4][5][6]
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Increased Drug Efflux: Cancer cells may overexpress drug efflux pumps, such as P-glycoprotein (ABCB1), which actively transport Compound 3U out of the cell, reducing its intracellular concentration.[3]
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Phenotypic Changes: Cancer cells might undergo epithelial-to-mesenchymal transition (EMT), a process that has been linked to drug resistance.
Q2: I am observing high variability in my cell viability assay results when treating with Compound 3U. What could be the cause?
A2: High variability in cell viability assays can be attributed to several experimental factors.[7][8][9] Here are some common issues and troubleshooting tips:
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Inconsistent Cell Seeding: Ensure a homogeneous single-cell suspension before seeding to avoid cell clumps, which can lead to uneven cell distribution.
-
Edge Effects: Evaporation can be higher in the outer wells of a microplate, affecting cell growth and drug concentration. It is advisable to either avoid using the outermost wells or fill them with sterile phosphate-buffered saline (PBS).[8]
-
Incomplete Drug Solubilization: Ensure that Compound 3U is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in culture medium.
-
Assay Timing: The optimal incubation time with Compound 3U can vary between cell lines. A time-course experiment is recommended to determine the ideal endpoint for your specific model.[7]
Q3: How can I determine if my resistant cells have mutations in the target of Compound 3U?
A3: To identify potential mutations in the drug target, you can perform sanger sequencing or next-generation sequencing (NGS) of the gene encoding the target protein in both the sensitive (parental) and resistant cell lines. A comparison of the sequences will reveal any acquired mutations in the resistant cells.
Troubleshooting Guides
Problem 1: No clear dose-response curve observed in resistant cells.
| Possible Cause | Troubleshooting Steps |
| The concentration range of Compound 3U is not optimal. | Broaden the range of concentrations tested, including both higher and lower doses. |
| The chosen assay endpoint is not suitable for this resistant phenotype. | Consider using a different viability assay (e.g., crystal violet, clonogenic assay) or a longer incubation time. |
| The resistance mechanism is very strong, leading to a complete lack of response. | Investigate potential bypass pathway activation or high levels of drug efflux. |
Problem 2: Suspected activation of a bypass signaling pathway.
| Experimental Approach | Expected Outcome if Hypothesis is Correct |
| Western Blot Analysis: Probe for key phosphorylated (activated) proteins in common bypass pathways (e.g., p-Akt, p-ERK) in both sensitive and resistant cells, with and without Compound 3U treatment. | Increased levels of phosphorylated proteins in the resistant cells, even in the presence of Compound 3U. |
| Combination Therapy: Treat resistant cells with Compound 3U in combination with an inhibitor of the suspected bypass pathway (e.g., a PI3K inhibitor or a MEK inhibitor). | Restoration of sensitivity to Compound 3U in the presence of the combination treatment. |
Quantitative Data Summary
The following tables present hypothetical data comparing the parental (sensitive) and a derived Compound 3U-resistant (Res) cell line.
Table 1: IC50 Values for Compound 3U
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental | 0.5 | 1 |
| Res-1 | 12.8 | 25.6 |
| Res-2 | 25.2 | 50.4 |
Table 2: Protein Expression Levels (Relative to Parental)
| Protein | Res-1 | Res-2 |
| p-Akt (S473) | 3.2-fold increase | 4.5-fold increase |
| p-ERK1/2 (T202/Y204) | 1.1-fold increase | 3.8-fold increase |
| ABCB1 (P-gp) | 1.5-fold increase | 8.2-fold increase |
Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of Compound 3U (and combination drugs, if applicable). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours (or a predetermined optimal time) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software.
Western Blotting
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, ABCB1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
**Signaling Pathways
Caption: Potential bypass signaling pathways activated in Compound 3U resistant cells.
**Experimental Workflow
Caption: A logical workflow for troubleshooting resistance to Compound 3U.
References
- 1. Overcoming Resistance to Targeted Therapies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming Resistance to Targeted Therapies [medscape.com]
- 3. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 6. mdpi.com [mdpi.com]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of BRD4 Inhibitor-24
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of "BRD4 Inhibitor-24," a promising therapeutic agent. Poor bioavailability can be a significant hurdle in the preclinical and clinical development of potent drug candidates. This guide offers practical strategies and detailed experimental protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a small molecule designed to target the bromodomains of the BRD4 protein, a key regulator of gene expression involved in various cancers and inflammatory diseases. By binding to BRD4, it prevents the protein from interacting with acetylated histones, thereby downregulating the expression of oncogenes like c-MYC. Like many potent small molecule inhibitors, this compound may exhibit poor aqueous solubility, which can limit its absorption in the gastrointestinal tract and consequently reduce its systemic bioavailability. Low bioavailability can lead to suboptimal therapeutic efficacy and high inter-subject variability.
Q2: What are the primary factors that can limit the oral bioavailability of this compound?
The primary factors limiting the oral bioavailability of a compound like this compound typically include:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.
-
Low Permeability: The drug must be able to pass through the intestinal wall to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the drug passes through the liver, where it may be extensively metabolized before reaching systemic circulation.
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen.
Q3: What are the initial steps to assess the bioavailability of my current this compound formulation?
A standard in vivo pharmacokinetic (PK) study in an animal model (e.g., mice or rats) is the first step. This involves administering a known dose of the compound and measuring its concentration in plasma at various time points. Key parameters to determine are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
Comparing the AUC from oral administration to the AUC from intravenous (IV) administration allows for the calculation of absolute bioavailability.
Troubleshooting Guide: Improving Bioavailability
This section provides strategies to address common issues encountered when formulating and testing this compound.
Issue 1: Low and Variable Oral Absorption
Potential Cause: Poor aqueous solubility and dissolution rate.
Solutions:
1.
"BRD4 Inhibitor-24" quality control and purity assessment
This technical support center provides guidance on the quality control and purity assessment of BRD4 Inhibitor-24, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. The following information is intended for researchers, scientists, and drug development professionals to ensure the reliability and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the desired final concentration in the aqueous medium. Please note that the final DMSO concentration in your experimental setup should be kept low (typically <0.1%) to avoid off-target effects.
Q2: How should I store this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What is the expected purity of this compound?
A3: The purity of this compound should be ≥98% as determined by High-Performance Liquid Chromatography (HPLC).
Q4: What are the common off-target effects of BET inhibitors?
A4: While this compound is designed for selectivity, class-wide off-target effects of BET inhibitors have been reported. These can include gastrointestinal toxicity and thrombocytopenia.[1] It is crucial to include appropriate controls in your experiments to distinguish between on-target and off-target effects.
Q5: How does this compound work?
A5: this compound functions by competitively binding to the acetyl-lysine binding pockets of the bromodomains of BET proteins, primarily BRD4. This prevents the interaction of BRD4 with acetylated histones and transcription factors, leading to the downregulation of target oncogenes like c-MYC.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Potency or Inconsistent Results | 1. Degradation of the compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Low purity: Presence of inactive isomers or impurities. 3. Inaccurate concentration: Errors in weighing the compound or in serial dilutions. | 1. Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Verify the purity of the compound using HPLC (see Purity Assessment section). 3. Confirm the concentration of your stock solution using a spectrophotometer if the compound has a known extinction coefficient. Use calibrated pipettes for dilutions. |
| Poor Solubility in Aqueous Media | 1. Precipitation of the compound: The final concentration in the aqueous buffer is too high. 2. Incorrect solvent for initial stock: The initial stock solution was not prepared in an appropriate organic solvent. | 1. Decrease the final concentration of the inhibitor in your assay. Ensure the final DMSO concentration is compatible with your experimental system. 2. Prepare a fresh, concentrated stock solution in 100% DMSO before diluting in your aqueous buffer. |
| Unexpected Cellular Toxicity | 1. Off-target effects: The observed toxicity is not related to BRD4 inhibition. 2. High DMSO concentration: The final concentration of the vehicle (DMSO) is too high. 3. Contamination: The compound or solvent is contaminated. | 1. Use a structurally distinct BRD4 inhibitor as a control to confirm that the phenotype is due to BRD4 inhibition. 2. Ensure the final DMSO concentration in your cell culture media is below 0.1%. Run a vehicle-only control. 3. Use sterile, high-purity solvents and handle the compound under sterile conditions for cell-based assays. |
Quality Control and Purity Assessment
Summary of Analytical Specifications
| Test | Method | Specification |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% |
| Identity | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy | Conforms to the expected mass and structure |
| Appearance | Visual Inspection | White to off-white solid |
| Solubility | Visual Inspection | Soluble in DMSO (≥100 mg/mL) |
Experimental Protocols
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
-
-
Data Analysis: Calculate the area percentage of the main peak corresponding to this compound. The purity is reported as the percentage of the main peak area relative to the total peak area.
2. Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.
-
Method:
-
Sample Preparation: Prepare a 10 µM solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Analysis: Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass of the protonated molecule [M+H]⁺.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Quality control workflow for this compound.
References
- 1. Bromodomain inhibitors a decade later: a promise unfulfilled? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hematologyandoncology.net [hematologyandoncology.net]
"BRD4 Inhibitor-24" interference with assay reagents
Welcome to the technical support center for BRD4 Inhibitor-24. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing frequently asked questions (FAQs) related to the use of this compound in experimental assays.
Product Information
This compound, also identified as compound 3U, is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) protein family member, BRD4.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂O₄ | [1] |
| Molecular Weight | 262.26 g/mol | [1] |
| SMILES | O=C(C1=CC=C(C(OC)=C1)OC)NC2=NOC(C)=C2 | [1] |
| IC₅₀ (MCF7 cells) | 33.7 µM | [1][2][3] |
| IC₅₀ (K562 cells) | 45.9 µM | [1][2][3] |
| Solubility | ≥ 100 mg/mL in DMSO | [1] |
| Appearance | Solid | [1] |
| Storage | Store at 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month (protect from light). | [1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound acts as a competitive inhibitor at the acetyl-lysine binding pockets of the bromodomains of BRD4. This prevents BRD4 from binding to acetylated histones on chromatin, thereby disrupting the transcription of target genes, including the proto-oncogene MYC.[4]
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated anti-tumor activity in MCF7 (human breast adenocarcinoma) and K562 (human immortalised myelogenous leukemia) cell lines, with IC₅₀ values of 33.7 µM and 45.9 µM, respectively.[1][2][3]
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution in 100% DMSO. For long-term storage, aliquots of the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. Avoid repeated freeze-thaw cycles.[1][2]
Q4: What are the known downstream targets of BRD4 inhibition that I can use for target validation?
A4: A well-established downstream target of BRD4 is the MYC oncogene. Inhibition of BRD4 typically leads to a rapid downregulation of MYC mRNA and c-Myc protein levels.[4][5] Other potential downstream targets include genes involved in cell cycle regulation and apoptosis.[6]
Troubleshooting Guides
Problem 1: No or weak biological effect observed.
| Potential Cause | Troubleshooting Steps |
| Insufficient Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. The reported IC₅₀ values can serve as a starting point. |
| Inhibitor Instability/Degradation | Prepare fresh dilutions from a frozen stock for each experiment. Ensure the inhibitor is protected from light during storage and handling.[1] |
| Low BRD4 Expression in Cell Line | Verify the expression level of BRD4 in your cell model using Western blot or qPCR. |
| Suboptimal Treatment Duration | Conduct a time-course experiment to identify the optimal treatment duration for observing the desired effect. Downregulation of c-Myc mRNA can be rapid (1-8 hours), while effects on cell viability or apoptosis may require longer incubations (24-96 hours).[4] |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including cell passage number and confluency. Regularly test for mycoplasma contamination. |
Problem 2: High background or inconsistent results in assays.
| Potential Cause | Troubleshooting Steps |
| Compound Autofluorescence | To check for autofluorescence, run a control plate with the inhibitor at various concentrations in the assay buffer without cells or other reagents and measure the fluorescence at the same wavelengths used in your assay.[7] |
| Interference with Luciferase Assays | Some small molecules can directly inhibit luciferase enzymes.[8] To test for this, perform the luciferase assay with the inhibitor in the presence of purified luciferase enzyme or a cell lysate known to express luciferase.[9] |
| Compound Precipitation | Due to its high DMSO solubility, ensure the final DMSO concentration in your assay medium is low (typically <0.5%) to prevent precipitation. Visually inspect wells for any signs of precipitation. |
| Off-Target Effects | Use the lowest effective concentration of the inhibitor to minimize off-target effects. Consider using a structurally different BRD4 inhibitor as a control to confirm that the observed phenotype is due to BRD4 inhibition. |
| Assay Reagent Variability | Ensure all assay reagents are within their expiration dates and have been stored correctly. |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is adapted for determining the IC₅₀ of this compound in adherent cell lines like MCF7.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical starting range could be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.[10][11]
Protocol 2: Western Blot for c-Myc Downregulation
This protocol describes the detection of c-Myc protein levels following treatment with this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against c-Myc overnight at 4°C.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12][13][14]
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the procedure for quantifying apoptosis using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time (e.g., 48 or 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.[1][7][15]
Visualizations
Caption: Simplified BRD4 signaling pathway and the mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. reframeDB [reframedb.org]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of BRD4 triggers cellular senescence through suppressing aurora kinases in oesophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of Compound 3U
Disclaimer: The following information is based on the hypothetical scenario that "Compound 3U" is a pyrazolopyrimidine-based kinase inhibitor. This guide is intended for research purposes only and should be adapted based on the specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My experiments show that Compound 3U is inhibiting multiple kinases. How can I improve its selectivity?
A1: Improving the selectivity of a kinase inhibitor like Compound 3U, which is based on a pyrazolopyrimidine scaffold, is a common challenge in drug discovery. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a "privileged structure" known to bind to the ATP pocket of many kinases, which can lead to off-target effects.[1] Here are several strategies you can employ:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the functional groups on the pyrazolopyrimidine core. The nature and position of substituents can significantly impact selectivity.[1][2] For instance, introducing bulkier or charged groups may create steric hindrance or electrostatic interactions that are favorable for your target kinase but unfavorable for off-targets.[3][4]
-
Exploit Less Conserved Residues: While the ATP-binding pocket is highly conserved across kinases, there are often subtle differences in nearby amino acid residues. Computational modeling and structural biology techniques (like X-ray crystallography) can help identify these differences.[5] Design modifications to Compound 3U that specifically interact with these less conserved residues.
-
Allosteric Targeting: Instead of targeting the highly conserved ATP-binding site, consider designing derivatives of Compound 3U that bind to an allosteric site.[6] Allosteric sites are generally less conserved than orthosteric sites, offering a promising strategy for achieving high selectivity.[6]
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design a derivative of Compound 3U with a reactive group (like an acrylamide) that can form a covalent bond with this cysteine. This can lead to highly selective and potent inhibition.[7]
Q2: What initial steps should I take to characterize the selectivity profile of Compound 3U?
A2: A comprehensive understanding of your compound's selectivity is crucial before attempting to improve it. Here's a recommended starting point:
-
Kinome-wide Profiling: Screen Compound 3U against a large panel of kinases (e.g., a commercially available panel of over 400 kinases). This will provide a broad overview of its on-target and off-target activities.
-
Determine IC50 or Ki Values: For the primary target and any significant off-targets identified in the initial screen, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). This quantitative data is essential for tracking selectivity improvements.
-
Cellular Target Engagement Assays: Confirm that Compound 3U is engaging its intended target in a cellular context. Techniques like cellular thermal shift assays (CETSA) or NanoBRET can be used for this purpose.
Q3: Can computational modeling help in improving the selectivity of Compound 3U?
A3: Absolutely. Computational modeling is a powerful tool in modern drug discovery for enhancing selectivity.[5] Here's how it can be applied:
-
Molecular Docking: Dock Compound 3U and its proposed analogs into the crystal structures of your target kinase and known off-target kinases.[8] This can help predict binding modes and identify potential modifications that would favor binding to the target.
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic nature of the inhibitor-kinase interactions and help assess the stability of the binding poses predicted by docking.[8]
-
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be used to build models that correlate the structural features of a series of analogs with their biological activity and selectivity.[8] These models can then be used to predict the selectivity of novel, untested compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor selectivity against closely related kinases | The inhibitor primarily interacts with highly conserved residues in the ATP-binding pocket. | * Focus on SAR to introduce substituents that interact with non-conserved residues. * Consider strategies like exploiting atropisomerism to lock the molecule in a more selective conformation.[7][9] |
| Compound shows broad off-target effects across different kinase families | The compound may have unfavorable physicochemical properties, such as high lipophilicity, leading to non-specific binding. | * Modify the compound to improve its drug-like properties (e.g., by adding polar groups to reduce lipophilicity).[10] |
| In vitro selectivity does not translate to cellular selectivity | * Differences in cellular uptake and efflux. * The compound may be metabolized in cells. * The conformation of the target protein in the cellular environment may differ from the in vitro conditions. | * Perform cellular target engagement assays. * Investigate the metabolic stability of the compound. * Optimize assay conditions to better mimic the cellular environment. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the in vitro inhibitory activity of Compound 3U and its analogs against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Compound 3U and its analogs dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
Procedure:
-
Prepare serial dilutions of Compound 3U and its analogs in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.[1]
-
Add 10 µL of a solution containing the kinase and substrate in the assay buffer to each well.[1]
-
Initiate the kinase reaction by adding 10 µL of ATP solution in the assay buffer.[1] The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[1]
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.[1]
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the target engagement of Compound 3U in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cells expressing the target kinase
-
Compound 3U
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Antibodies against the target protein and a loading control
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or different concentrations of Compound 3U for a specified time.
-
Harvest the cells and resuspend them in the lysis buffer.
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cool the samples on ice and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting.
-
The binding of Compound 3U to the target kinase will increase its thermal stability, resulting in a shift of its melting curve to a higher temperature.
Quantitative Data Summary
The following table presents hypothetical data illustrating the improvement in selectivity of Compound 3U analogs.
| Compound | Target Kinase IC50 (nM) | Off-target Kinase 1 IC50 (nM) | Off-target Kinase 2 IC50 (nM) | Selectivity Ratio (Off-target 1 / Target) | Selectivity Ratio (Off-target 2 / Target) |
| Compound 3U | 50 | 150 | 250 | 3 | 5 |
| Analog 3U-A | 45 | 900 | 1500 | 20 | 33.3 |
| Analog 3U-B | 60 | 3000 | >10000 | 50 | >166.7 |
Visualizations
Caption: Hypothetical signaling pathway where Compound 3U inhibits RAF kinase.
Caption: Workflow for improving the selectivity of Compound 3U.
Caption: Decision tree for troubleshooting poor selectivity of Compound 3U.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to improve drug selectivity? [synapse.patsnap.com]
- 6. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of BRD4 Inhibitor-24 and JQ1 in MCF7 Breast Cancer Cells
For Immediate Release
In the landscape of epigenetic cancer therapy, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as promising agents. This guide provides a comparative overview of two such inhibitors, BRD4 Inhibitor-24 and the well-characterized compound JQ1, with a specific focus on their activity in the estrogen receptor-positive (ER+) human breast cancer cell line, MCF7. This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of available data, experimental methodologies, and visual representations of the underlying biological pathways.
Introduction to BRD4 Inhibition
BRD4 is a key epigenetic reader that binds to acetylated lysine (B10760008) residues on histones, playing a crucial role in the transcription of oncogenes such as c-MYC. By competitively binding to the bromodomains of BRD4, small molecule inhibitors can displace it from chromatin, leading to the downregulation of these critical cancer-driving genes. This mechanism has shown therapeutic potential in various cancers, including breast cancer. JQ1 is a potent and widely studied pan-BET inhibitor, serving as a benchmark compound in the field. This compound is a more recent entrant, with its initial characterization primarily documented in patent literature.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and JQ1 in MCF7 cells. It is important to note that publicly available data for this compound is limited, and no direct head-to-head comparative studies with JQ1 in MCF7 cells have been identified in the peer-reviewed literature to date.
Table 1: Cellular Activity in MCF7 Cells
| Parameter | This compound | JQ1 | Source |
| IC50 (Cell Viability) | 33.7 µM | ~0.5 µM - 1.1 µM | [1] /[2][3] |
| Effect on Apoptosis | Data not available | Induces apoptosis | [4] |
| Effect on Cell Cycle | Data not available | G0/G1 phase arrest | [4] |
| Effect on c-MYC Expression | Data not available | Downregulation | [2][5] |
Note: IC50 values for JQ1 can vary depending on the specific assay conditions and duration of treatment.
Mechanism of Action: BRD4 Inhibition
BRD4 inhibitors like JQ1 function by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BRD4. This prevents BRD4 from associating with acetylated histones at super-enhancers and promoters of key oncogenes, most notably c-MYC. The subsequent failure to recruit the positive transcription elongation factor b (P-TEFb) complex leads to a halt in transcriptional elongation and a rapid decrease in the target oncogene's mRNA and protein levels. This cascade of events ultimately results in decreased cell proliferation and induction of apoptosis.
References
A Comparative Guide to the Efficacy of Compound 3U and OTX015 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of epigenetic cancer therapies, inhibitors of the Bromodomain and Extra-Terminal (BET) domain protein family have emerged as a promising class of therapeutics. These proteins, particularly BRD4, are critical regulators of oncogene transcription, most notably MYC. This guide provides a detailed comparison of two distinct BET inhibitors: the novel, bromodomain 1 (BD1)-selective compound 3U , and the well-characterized pan-BET inhibitor OTX015 (also known as birabresib (B1684437) or MK-8628). This comparison aims to furnish researchers with the necessary data to make informed decisions regarding the selection and application of these compounds in preclinical research.
Mechanism of Action: A Tale of Two Selectivities
The primary distinction between compound 3U and OTX015 lies in their binding selectivity to the tandem bromodomains (BD1 and BD2) of the BET proteins.
-
OTX015 is a pan-BET inhibitor , meaning it binds with similar affinity to both BD1 and BD2 of BRD2, BRD3, and BRD4.[1][2][3] This broad inhibition leads to the displacement of BET proteins from chromatin, thereby downregulating the transcription of key oncogenes like c-MYC.[4][5]
-
Compound 3U is a BD1-selective inhibitor , demonstrating a significantly higher affinity for the first bromodomain of BRD4 over the second.[6] This selectivity is achieved through a rational design approach, starting from a pan-BET inhibitor scaffold.[6] The rationale behind developing BD1-selective inhibitors is to potentially separate the anti-cancer efficacy from some of the toxicities associated with pan-BET inhibition, as BD1 and BD2 are thought to have distinct functional roles.[7][8][9]
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of compound 3U and OTX015. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC50 (nM) | Source |
| Compound 3U | BRD4-BD1 | AlphaScreen | 560 | [6] |
| BRD4-BD2 | AlphaScreen | >100,000 | [6] | |
| OTX015 | BRD2 | Binding Assay | 92 - 112 | [1][3] |
| BRD3 | Binding Assay | 92 - 112 | [1][3] | |
| BRD4 | Binding Assay | 92 - 112 | [1][3] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 / IC50 (nM) | Source |
| Compound 3U | A375 | Melanoma | Induces apoptosis | [6] |
| Various Cancer & Fibroblastic Cell Lines | - | Broad anti-proliferative activity | [6] | |
| OTX015 | BJAB | Burkitt's Lymphoma | 130 | [3] |
| CAKI-1 | Renal Cell Carcinoma | 94.6 | [3] | |
| Hematological Malignancy Cell Lines | Leukemia, Lymphoma | 60 - 200 | [1][2] | |
| Ty82 | BRD-NUT Midline Carcinoma | - | [1][2] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both inhibitors involves the disruption of BET protein-mediated transcription.
Signaling Pathway of BET Inhibition
Caption: Mechanism of action of BET inhibitors in suppressing oncogene transcription.
Experimental Workflow for Assessing Efficacy
Caption: A typical experimental workflow for evaluating the efficacy of BET inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of compound 3U or OTX015 (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) or half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot for MYC Protein Expression
This protocol is used to assess the on-target effect of the BET inhibitors by measuring the downregulation of the MYC oncoprotein.
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of compound 3U or OTX015 for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against c-MYC overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the compounds in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer compound 3U or OTX015 via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The vehicle used to dissolve the compound should be administered to the control group.
-
Tumor and Body Weight Measurement: Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = (length x width²)/2) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: Euthanize the mice when tumors reach a predetermined size or at the end of the study. Excise the tumors for pharmacodynamic analysis (e.g., Western blot for MYC). Compare the tumor growth inhibition between the treated and control groups.
Conclusion
Both compound 3U and OTX015 are potent inhibitors of the BET family of proteins with demonstrated anti-cancer activity. The key differentiator is the selectivity profile, with OTX015 acting as a pan-BET inhibitor and compound 3U specifically targeting the BD1 bromodomain. While pan-BET inhibitors like OTX015 have shown broad preclinical and clinical activity, BD1-selective inhibitors such as compound 3U offer a potential avenue for a more targeted therapeutic approach with a potentially improved safety profile.[7][8][10] The choice between these inhibitors will depend on the specific research question, the cancer model being investigated, and the desired balance between broad efficacy and targeted engagement. The experimental protocols provided herein offer a framework for the rigorous evaluation of these and other BET inhibitors in a preclinical setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibitors of bromodomain BD1 and BD2 of BET proteins modulate radiation-induced profibrotic fibroblast responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validating Target Engagement of BRD4 Inhibitor-24: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of target engagement is a critical step in the development of novel therapeutics. This guide provides a comprehensive comparison of established experimental methods to validate the binding of a novel compound, herein referred to as "BRD4 Inhibitor-24," to its intended target, Bromodomain-containing protein 4 (BRD4). By comparing its validation workflow and potential data with that of well-characterized BRD4 inhibitors such as JQ1 and OTX015, this guide offers a framework for robust preclinical assessment.
Introduction to BRD4 and Its Inhibition
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that act as epigenetic "readers."[1] These proteins recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key epigenetic mark for active gene transcription.[2] By recruiting transcriptional machinery, BRD4 plays a pivotal role in regulating the expression of genes involved in cell cycle progression, inflammation, and cancer.[3][4] Notably, BRD4 is a key regulator of the MYC oncogene, making it a prime target in oncology.[5]
BRD4 inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains, displacing them from chromatin and thereby downregulating the expression of target genes.[2][5]
Comparative Analysis of BRD4 Inhibitors
The following tables summarize key quantitative data for established BRD4 inhibitors, providing a benchmark for the evaluation of "this compound."
Table 1: Inhibitory Activity against BET Bromodomains (IC50, nM)
| Compound | BRD4 (BD1) | BRD4 (BD2) | BRD2 | BRD3 | Source(s) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |
| JQ1 | 77 | 33 | 50 | 80 | [5] |
| OTX015 | 92 | Data not available | 110 | 112 | [5] |
| I-BET151 | Data not available | Data not available | Data not available | Data not available | [2] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50, nM)
| Cell Line | Cancer Type | This compound | JQ1 | OTX015 | Source(s) |
| Ishikawa | Endometrial Cancer | Data to be determined | ~2500 | ~1000 | [6] |
| HEC-1A | Endometrial Cancer | Data to be determined | ~5000 | ~2500 | [6] |
| OCI-AML3 | Acute Myeloid Leukemia | Data to be determined | Data not available | <100 | [7] |
| RS4-11 | Acute Lymphoblastic Leukemia | Data to be determined | Data not available | <100 | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for a clear understanding of BRD4 inhibitor validation.
Figure 1: Simplified BRD4 signaling pathway and the mechanism of action for this compound.
References
- 1. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the BET Landscape: A Comparative Guide to BRD4 Inhibitor Selectivity, Featuring ABBV-744
For researchers, scientists, and drug development professionals navigating the complex field of epigenetic modulation, the precise targeting of therapeutic agents is paramount. This guide provides a comparative analysis of the selectivity of the BRD4 inhibitor ABBV-744 against other members of the Bromodomain and Extra-Terminal (BET) protein family. The presented data, experimental protocols, and workflow visualizations aim to offer a clear and objective resource for evaluating inhibitor performance.
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key regulators of gene transcription.[1] Their aberrant activity is implicated in a variety of diseases, most notably cancer. While the development of pan-BET inhibitors has shown therapeutic promise, concerns regarding on-target toxicities have spurred the creation of more selective agents.[2] This guide focuses on ABBV-744, a notable inhibitor that exhibits marked selectivity for the second bromodomain (BD2) across the BET family.[3][4]
Comparative Selectivity of ABBV-744
The inhibitory activity of ABBV-744 against the individual bromodomains of BRD2, BRD3, BRD4, and BRDT has been quantified using robust biochemical assays. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate higher potency.
| Target Protein | Bromodomain | ABBV-744 IC50 (nM) |
| BRD2 | BD1 | 2449 |
| BD2 | 8 | |
| BRD3 | BD1 | 7501 |
| BD2 | 13 | |
| BRD4 | BD1 | 2006 |
| BD2 | 4 | |
| BRDT | BD1 | 1835 |
| BD2 | 19 |
Data sourced from a 2022 study published in ACS Omega.[5]
The data clearly illustrates the profound selectivity of ABBV-744 for the second bromodomain (BD2) of all BET proteins, with IC50 values in the low nanomolar range.[5] In contrast, its activity against the first bromodomain (BD1) is significantly weaker, with IC50 values in the micromolar range.[5] This highlights a selectivity ratio of over 300-fold for BD2 over BD1 within each BET protein.[3]
Experimental Protocols
The determination of inhibitor selectivity relies on precise and reproducible experimental methodologies. The following are detailed protocols for two commonly employed assays in the field of BET inhibitor characterization: Time-Resolved Fluorescence Energy Transfer (TR-FRET) and AlphaScreen.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay that measures the binding of a BET bromodomain to an acetylated histone peptide.[6]
Principle: The assay utilizes a donor fluorophore (e.g., terbium-labeled anti-GST antibody) that binds to a tagged BET bromodomain (e.g., GST-BRD4-BD2) and an acceptor fluorophore (e.g., a dye-labeled streptavidin) that binds to a biotinylated acetylated histone peptide. When the bromodomain and the histone peptide interact, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[7][8]
Methodology:
-
Reagent Preparation: All reagents, including the tagged BET protein, biotinylated acetylated histone ligand, terbium-labeled donor, and dye-labeled acceptor, are diluted in an appropriate assay buffer.[9]
-
Compound Dispensing: Serial dilutions of the test inhibitor (e.g., ABBV-744) are dispensed into a low-volume 384-well plate.[10][11]
-
Protein-Ligand Incubation: The tagged BET protein and the biotinylated histone peptide are added to the wells containing the inhibitor and incubated to allow for binding.
-
Detection Reagent Addition: The terbium-labeled donor and dye-labeled acceptor are added to the wells.
-
Incubation: The plate is incubated for a defined period (e.g., 120 minutes) to allow the detection reagents to bind.[9]
-
Signal Measurement: The fluorescence intensity is measured using a fluorescence plate reader capable of TR-FRET measurements, typically with an excitation wavelength around 340 nm and emission wavelengths at 620 nm (donor) and 665 nm (acceptor).[8][9]
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 values are determined by plotting the FRET ratio against the inhibitor concentration and fitting the data to a dose-response curve.
TR-FRET Experimental Workflow
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another sensitive, bead-based proximity assay used to measure molecular interactions.[12]
Principle: The assay employs two types of beads: Donor beads and Acceptor beads.[13] The Donor beads contain a photosensitizer that converts ambient oxygen to singlet oxygen upon illumination at 680 nm. The singlet oxygen can diffuse over a short distance (~200 nm). If an Acceptor bead is in close proximity, the singlet oxygen triggers a chemiluminescent reaction within the Acceptor bead, leading to light emission at 520-620 nm. For BET inhibitor screening, one bead is coated with a reagent that binds the tagged BET protein (e.g., Nickel chelate for His-tagged proteins), and the other is coated with a reagent that binds the biotinylated acetylated histone peptide (e.g., streptavidin). Inhibition of the protein-peptide interaction separates the beads, resulting in a loss of signal.[13][14]
Methodology:
-
Reagent Preparation: Prepare solutions of the tagged BET protein, biotinylated acetylated histone peptide, and the test inhibitor.
-
Reaction Incubation: In a microplate, combine the BET protein, histone peptide, and inhibitor dilutions and incubate for a set period (e.g., 30 minutes) to reach binding equilibrium.[15]
-
Bead Addition: Add the Donor and Acceptor beads to the wells. A sequential addition, with an incubation step after adding the Acceptor beads, may be performed.[15]
-
Incubation in the Dark: Incubate the plate in the dark for a specified time (e.g., 60 minutes) to allow for bead-analyte binding and to minimize photo-bleaching.[13]
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration to determine the IC50 value.
AlphaScreen Experimental Workflow
Signaling Pathway Context
BET proteins, particularly BRD4, play a crucial role in transcriptional regulation by binding to acetylated histones at promoter and enhancer regions. This facilitates the recruitment of the transcriptional machinery, including RNA Polymerase II, leading to the expression of target genes, many of which are oncogenes like MYC. BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby downregulating the expression of these key genes.
BET Protein Signaling Pathway
References
- 1. Facebook [cancer.gov]
- 2. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1 H-pyrrolo[2,3- c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
Overcoming Resistance to JQ1: A Comparison of Therapeutic Strategies
Based on the current search results, there is no information available regarding a specific "compound 3U" and its activity in JQ1-resistant cells. The search results extensively discuss mechanisms of resistance to the BET inhibitor JQ1 and explore various alternative therapeutic strategies and combination therapies. However, "compound 3U" is not mentioned in this context.
Therefore, a direct comparison guide focusing on "compound 3U" cannot be generated at this time.
To proceed, please verify the name of the compound. If "compound 3U" is an internal designation or a less common name, providing a more specific identifier such as its chemical name, CAS number, or a reference to a publication would be necessary to gather the required information.
In the interim, this guide will focus on the broader topic of overcoming JQ1 resistance, summarizing known resistance mechanisms and comparing alternative therapeutic approaches, for which significant data exists.
Resistance to JQ1, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, presents a significant challenge in cancer therapy.[1] Researchers have identified several mechanisms leading to JQ1 resistance and are exploring various strategies to overcome it. This guide compares these alternative approaches, providing available experimental data and outlining key signaling pathways.
Mechanisms of JQ1 Resistance
Understanding the mechanisms of resistance is crucial for developing effective countermeasures. Resistance to JQ1 can emerge through various cellular adaptations, including:
-
Bromodomain-Independent BRD4 Recruitment: In some resistant cells, the BET protein BRD4 can bind to chromatin in a manner that is independent of its bromodomain, rendering JQ1 ineffective.[2]
-
Upregulation of Efflux Pumps: Increased expression of drug efflux pumps, such as MDR1, can reduce the intracellular concentration of JQ1, although this is not always the primary mechanism.[2]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of BET proteins.[3][4] This can involve the upregulation of kinases or other transcriptional regulators.
-
Persistence of BRD4 Addiction: Even in resistant cells, there can be a continued dependence on BRD4 for survival, suggesting that targeting BRD4 through alternative means could be effective.[2]
Alternative Therapeutic Strategies for JQ1-Resistant Cells
Several alternative compounds and combination therapies have shown promise in overcoming JQ1 resistance.
Table 1: Comparison of Therapeutic Agents in JQ1-Resistant Models
| Compound/Strategy | Mechanism of Action | Effect in JQ1-Resistant Cells | Cancer Model(s) | Reference |
| CDK4/6 Inhibitors (e.g., Palbociclib) | Inhibit Cyclin-Dependent Kinases 4 and 6, key regulators of the cell cycle. | Synergistically lethal with JQ1. Overcomes resistance by targeting a parallel pathway. | Triple-Negative Breast Cancer (TNBC) | [5] |
| FGFR1 Inhibitors | Inhibit Fibroblast Growth Factor Receptor 1, a receptor tyrosine kinase. | Highly effective in combination with JQ1, particularly in cells with FGFR1 amplification. | Invasive Lobular Carcinoma (ILC) | [4] |
| FLT3 Tyrosine Kinase Inhibitors (TKIs) | Inhibit FMS-like tyrosine kinase 3, a receptor tyrosine kinase often mutated in AML. | Synergistically lethal with JQ1 and can overcome resistance to FLT3-TKIs. | Acute Myeloid Leukemia (AML) | [6][7] |
| HDAC Inhibitors (e.g., Panobinostat) | Inhibit Histone Deacetylases, leading to changes in chromatin structure and gene expression. | Synergistically induces apoptosis with JQ1 in FLT3-TKI-resistant cells. | Acute Myeloid Leukemia (AML) | [6] |
| Other BET Inhibitors (e.g., OTX-015, CPI-203) | Also target BET bromodomains, but may have different binding properties or overcome specific resistance mechanisms. | Can be effective in cells resistant to JQ1, though cross-resistance can occur. | Malignant Peripheral Nerve Sheath Tumors (MPNST) | [8] |
| PROTACs (Proteolysis-Targeting Chimeras) | Induce the degradation of target proteins (e.g., BRD4) rather than just inhibiting them. | Can bypass resistance mechanisms that are dependent on BRD4 protein levels. | MPNST, Leukemia | [8] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon these findings.
Example Protocol: Cell Viability Assay
To assess the sensitivity of cancer cells to various inhibitors, a common method is the crystal violet cell viability assay.
-
Cell Seeding: Seed JQ1-sensitive and JQ1-resistant cells in 96-well plates at a density of 5,000 cells per well.
-
Drug Treatment: After 24 hours, treat the cells with a range of concentrations of the test compound (e.g., JQ1, alternative inhibitor, or a combination). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Staining: Remove the media and stain the cells with a 0.5% crystal violet solution in 25% methanol (B129727) for 10-20 minutes.
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Solubilize the stain by adding a solution of 0.1% sodium dodecyl sulfate (B86663) (SDS) in phosphate-buffered saline (PBS). Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanisms of JQ1 resistance and the rationale for alternative therapies.
Caption: Mechanisms of JQ1 resistance and bypass pathways.
Caption: Workflow for developing and characterizing JQ1-resistant cell lines.
References
- 1. Sensitization of Resistant Cells with a BET Bromodomain Inhibitor in a Cell Culture Model of Deep Intrinsic Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthetic lethal and resistance interactions with BET bromodomain inhibitors in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET protein antagonist JQ1 is synergistically lethal with FLT3 tyrosine kinase inhibitor (TKI) and overcomes resistance to FLT3-TKI in AML cells expressing FLT-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BET protein antagonist JQ1 is synergistically lethal with FLT3 tyrosine kinase inhibitor (TKI) and overcomes resistance to FLT3-TKI in AML cells expressing FLT-ITD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Proliferative Effects of BRD4 Inhibitor-24: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of "BRD4 Inhibitor-24" against other well-characterized bromodomain and extra-terminal (BET) domain inhibitors. The data presented herein is intended to offer an objective evaluation of the compound's performance and is supported by established experimental protocols.
Introduction to BRD4 Inhibition and Cancer Proliferation
Bromodomain-containing protein 4 (BRD4), a member of the BET family of proteins, has emerged as a critical regulator of gene expression in cancer.[1][2] It functions as an epigenetic "reader," binding to acetylated lysine (B10760008) residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes, most notably MYC.[1] Dysregulation of BRD4 activity is implicated in the proliferation and survival of various cancer cells, making it a compelling therapeutic target.[1][3] BRD4 inhibitors are small molecules that competitively bind to the bromodomains of BRD4, thereby displacing it from chromatin and suppressing the transcription of target genes involved in cell cycle progression and proliferation.[1]
This guide focuses on "this compound" and compares its anti-proliferative efficacy with other known BRD4 inhibitors such as JQ1, OTX015, and AZD5153.
Comparative Anti-Proliferative Activity
The anti-proliferative activity of BRD4 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the IC50 values for "this compound" and its comparators.
Table 1: Comparative IC50 Values of BRD4 Inhibitors Across Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | JQ1 IC50 (nM) | OTX015 IC50 (nM) | AZD5153 IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | Data not available | 77[4][5] | ~50-100 | 5.4[4] |
| MOLM-13 | Acute Myeloid Leukemia | Data not available | 53[4] | ~100-200 | Data not available |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data not available | ~200-500[6] | ~200-500[6] | Data not available |
| HS578T | Triple-Negative Breast Cancer | Data not available | ~200-500[6] | ~200-500[6] | Data not available |
| BT549 | Triple-Negative Breast Cancer | Data not available | Data not available | Data not available | Data not available |
| HCC3153 | Triple-Negative Breast Cancer | Data not available | Data not available | Data not available | Data not available |
| DU145 | Prostate Cancer | Data not available | 15,900 | Data not available | Data not available |
| LNCaP | Prostate Cancer | Data not available | 175 | Data not available | Data not available |
| HT29 | Colorectal Cancer | Data not available | Data not available | ~6,000 (at 72h)[7][8] | Data not available |
| SW620 | Colorectal Cancer | Data not available | Data not available | ~9,000 (at 72h)[7][8] | Data not available |
| SKOV3 | Ovarian Cancer | Data not available | Data not available | Data not available | Data not available |
| OVCAR3 | Ovarian Cancer | Data not available | Data not available | Data not available | Data not available |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. The data for "this compound" should be populated based on experimental findings.
Experimental Protocols
Cell Viability and Proliferation Assays
The anti-proliferative effects of BRD4 inhibitors are commonly assessed using cell viability assays such as the MTT or CCK-8 assays. These colorimetric assays measure the metabolic activity of viable cells.[9][10][11][12]
1. Cell Counting Kit-8 (CCK-8) Assay Protocol [10][11][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the BRD4 inhibitors (e.g., "this compound", JQ1, etc.) in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. A vehicle control (e.g., DMSO) should be included. Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitors or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
2. MTT Assay Protocol [9]
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the CCK-8 assay.
-
MTT Reagent Addition: After the treatment incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Similar to the CCK-8 assay, calculate the percentage of cell viability and determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by BRD4 inhibition and a typical experimental workflow for assessing anti-proliferative effects.
Caption: BRD4 signaling pathway leading to cell proliferation and its inhibition.
Caption: Experimental workflow for evaluating the anti-proliferative effects.
References
- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4: An emerging prospective therapeutic target in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. BRD4 Inhibitor Inhibits Colorectal Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 11. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 12. dojindo.co.jp [dojindo.co.jp]
- 13. apexbt.com [apexbt.com]
BRD4 Inhibition vs. Genetic Knockdown: A Comparative Guide for Researchers
For researchers in oncology, inflammation, and epigenetics, understanding the function of the bromodomain and extra-terminal domain (BET) protein BRD4 is of paramount importance. As a key epigenetic reader, BRD4 plays a critical role in regulating the transcription of crucial oncogenes such as c-MYC and is implicated in various cancers and inflammatory diseases.[1][2] Two primary experimental approaches are employed to probe BRD4 function: pharmacological inhibition using small molecules and genetic knockdown through techniques like RNA interference (RNAi). This guide provides a comprehensive comparison of these methodologies, using the hypothetical "BRD4 Inhibitor-24" as a representative potent small-molecule inhibitor, and offers experimental data and protocols to aid in experimental design.
Distinguishing Inhibition from Knockdown
Small-molecule inhibitors, such as the well-characterized JQ1 or the hypothetical this compound, function by competitively binding to the bromodomains of BRD4, preventing its association with acetylated histones on the chromatin.[3] This action displaces BRD4 from its target gene promoters and enhancers, leading to a rapid and often reversible suppression of gene transcription.[3]
In contrast, genetic knockdown, typically achieved using short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs), leads to the degradation of BRD4 messenger RNA (mRNA). This results in a reduction of the total cellular pool of the BRD4 protein. While highly specific, the onset of the effect is slower, dependent on the turnover rate of the existing protein, and is generally not reversible in stable knockdown cell lines.[4]
Comparative Performance: Inhibition vs. Knockdown
The choice between using an inhibitor like this compound and a knockdown approach depends on the specific biological question. Pharmacological inhibition offers the advantage of acute, dose-dependent, and reversible control over BRD4 activity, which is particularly useful for studying dynamic cellular processes. Genetic knockdown, on the other hand, provides a means to study the long-term consequences of reduced BRD4 expression.
To illustrate the comparative effects, the following tables summarize expected quantitative data from key experiments when treating a cancer cell line (e.g., a human acute myeloid leukemia cell line like MV4-11) with this compound versus expressing a BRD4-targeting shRNA.
Table 1: Effect on BRD4 Protein and Target Gene Expression
| Parameter | This compound (1 µM, 24h) | BRD4 shRNA (Stable Expression) | Vehicle Control (DMSO) / Scrambled shRNA |
| BRD4 Protein Level | No significant change | >80% reduction | Baseline |
| c-MYC mRNA Expression (RT-qPCR) | ~70% reduction | ~65% reduction | Baseline |
| c-MYC Protein Level (Western Blot) | >75% reduction | >70% reduction | Baseline |
| BRD4 Occupancy at c-MYC Enhancer (ChIP-qPCR) | >90% reduction | Not applicable (protein is depleted) | Baseline |
Table 2: Cellular Phenotypes
| Parameter | This compound (1 µM, 72h) | BRD4 shRNA (Stable Expression, 72h) | Vehicle Control (DMSO) / Scrambled shRNA |
| Cell Viability (MTT Assay) | ~60% reduction | ~55% reduction | Baseline |
| Apoptosis (Annexin V Staining) | ~4-fold increase | ~3.5-fold increase | Baseline |
| Cell Cycle Arrest (Propidium Iodide Staining) | G1 phase arrest | G1 phase arrest | Normal distribution |
Signaling Pathways and Experimental Workflows
BRD4 exerts its influence through several key signaling pathways. Understanding these pathways is crucial for interpreting the results of both inhibition and knockdown studies.
Caption: BRD4-mediated transcriptional regulation.
The following diagram illustrates a typical experimental workflow for comparing BRD4 inhibition with knockdown.
Caption: Comparative experimental workflow.
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: MV4-11 (acute myeloid leukemia)
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Inhibitor Treatment: Seed cells at a density of 2 x 10^5 cells/mL. After 24 hours, treat with this compound (1 µM) or DMSO as a vehicle control for the indicated times.
-
shRNA Transduction: Generate lentiviral particles carrying BRD4-targeting shRNA or a non-targeting scrambled shRNA. Transduce MV4-11 cells and select with puromycin (B1679871) (2 µg/mL) for 7 days to establish stable knockdown cell lines.
2. Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Isolate total RNA using TRIzol reagent according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix on a real-time PCR system. Normalize the expression of the target gene (c-MYC) to a housekeeping gene (e.g., GAPDH).
3. Western Blotting
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against BRD4, c-MYC, and β-actin (loading control) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
4. Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody or a control IgG overnight at 4°C.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Quantify the enrichment of specific DNA regions (e.g., the c-MYC enhancer) by qPCR.
5. Cell Viability (MTT) Assay
-
Seeding: Seed 5,000 cells per well in a 96-well plate.
-
Treatment: Treat with this compound or vehicle for 72 hours. For shRNA lines, seed and incubate for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm.
Conclusion
Both pharmacological inhibition and genetic knockdown are powerful tools for dissecting BRD4 function. The choice of method should be guided by the specific research question, considering factors such as the desired speed of onset, reversibility, and the need to distinguish between the effects of protein presence versus its chromatin-binding activity. For validating the on-target effects of a novel compound like "this compound," comparing its phenotypic and molecular effects to those of a specific BRD4 shRNA is a rigorous and highly recommended approach.[5] This dual strategy ensures that the observed outcomes are indeed due to the modulation of BRD4 and not off-target effects of the inhibitor.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. Bromodomains as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 inhibitors broadly promote erastin-induced ferroptosis in different cell lines by targeting ROS and FSP1 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Compound 3U: A Comparative Guide to BRD4 Inhibition
For researchers, scientists, and professionals in drug development, the precise targeting of cellular components is paramount. This guide provides a comprehensive assessment of "compound 3U," a notable inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic regulator implicated in cancer and inflammation. Through a detailed comparison with established alternatives and supported by experimental data, this document serves as a resource for understanding the specificity and potential applications of this compound.
Compound 3U has emerged as a highly selective inhibitor for the first bromodomain (BD1) of BRD4. This specificity is critical, as the two bromodomains of BRD4, BD1 and BD2, are thought to have distinct functional roles. To contextualize the performance of compound 3U, this guide draws a comparison with two well-characterized BRD4 inhibitors: JQ1, a potent pan-BET (Bromodomain and Extra-Terminal family) inhibitor that targets both BD1 and BD2 of all BET family members, and RVX-208, an inhibitor with a preference for the second bromodomain (BD2).
Quantitative Assessment of Inhibitor Potency and Selectivity
The inhibitory activity of compound 3U, JQ1, and RVX-208 against the individual bromodomains of BRD4 has been quantified using various biophysical and biochemical assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values are summarized below, providing a clear comparison of their potency and selectivity.
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Selectivity | Reference |
| Compound 3U | BRD4 BD1 | AlphaScreen | 560 | - | >180-fold vs BD2 | [1] |
| BRD4 BD2 | AlphaScreen | >100,000 | - | [1] | ||
| JQ1 | BRD4 BD1 | AlphaScreen | 77 | 50 | Pan-BET | [2] |
| BRD4 BD2 | AlphaScreen | 33 | 90 | [2] | ||
| BRD2 BD1 | - | 17.7 | 128 | |||
| BRD3 BD1 | - | - | 59.5 | |||
| RVX-208 | BRD4 BD1 | AlphaScreen | 87,000 | 4,000 | ~170-fold for BD2 | [3][4] |
| BRD4 BD2 | AlphaScreen | 510 | 194 | [3][4][5] | ||
| BRD2 BD2 | - | - | ~5-30 | [3] | ||
| BRD3 BD2 | - | - | ~5-30 | [3] |
Note: IC50 and Kd values can vary depending on the specific assay conditions and experimental setup.
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols. Below are summaries of the key assays used to characterize these BRD4 inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based immunoassay is a common method for studying biomolecular interactions.[6][7] In the context of BRD4 inhibition, the assay measures the ability of a compound to disrupt the interaction between a BRD4 bromodomain and an acetylated histone peptide.
Principle: The assay utilizes two types of beads: a "Donor" bead and an "Acceptor" bead. The Donor bead is coated with streptavidin, which binds to a biotinylated acetylated histone peptide. The Acceptor bead is coated with a capture moiety (e.g., anti-GST antibody) that binds to a tagged BRD4 bromodomain protein. When the BRD4 protein binds to the histone peptide, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor bead with a laser, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal. An inhibitor that disrupts the BRD4-histone interaction will separate the beads, leading to a decrease in the signal.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer and dilute the GST-tagged BRD4 bromodomain protein, biotinylated acetylated histone H4 peptide, Streptavidin-coated Donor beads, and anti-GST Acceptor beads to their working concentrations.
-
Compound Dispensing: Serially dilute the test compounds in DMSO and add them to the wells of a 384-well microplate.
-
Reaction Incubation: Add the BRD4 protein and histone peptide mixture to the wells and incubate to allow for binding.
-
Bead Addition: Add the Acceptor beads and incubate, followed by the addition of the Donor beads. A final incubation is performed in the dark.
-
Signal Detection: Read the plate using an AlphaScreen-compatible plate reader.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
TR-FRET is another proximity-based assay used to measure binding events.[6] It offers high sensitivity and is well-suited for high-throughput screening.
Principle: This assay involves a donor fluorophore (typically a lanthanide chelate like Terbium or Europium) and an acceptor fluorophore. The donor is conjugated to one binding partner (e.g., an antibody that recognizes a tagged BRD4 protein), and the acceptor is conjugated to the other (e.g., a biotinylated acetylated histone peptide that binds to streptavidin-acceptor). When the two binding partners interact, the donor and acceptor are brought close enough for FRET to occur upon excitation of the donor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation: Prepare the TR-FRET assay buffer. Dilute the terbium-labeled anti-tag antibody (donor) and the dye-labeled streptavidin (acceptor), along with the tagged BRD4 protein and biotinylated acetylated histone peptide.[6][9]
-
Compound Dispensing: Add serially diluted test compounds to the assay plate.
-
Reaction Assembly: Add the BRD4 protein, histone peptide, and the donor and acceptor fluorophores to the wells.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the fluorescence intensity at two wavelengths (one for the donor and one for the acceptor) using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals and plot this ratio against the inhibitor concentration to determine the IC50 value.[9]
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate the BRD4 signaling pathway, a typical experimental workflow, and the logic behind assessing inhibitor specificity.
Caption: BRD4's role in transcriptional activation.
Caption: AlphaScreen assay workflow for BRD4 inhibition.
Caption: Logic for assessing inhibitor specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. RVX-208, an Inducer of ApoA-I in Humans, Is a BET Bromodomain Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. selleckchem.com [selleckchem.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of BRD4 Inhibitors in Cancer Cell Lines
This guide provides a comprehensive comparison of the performance of the prominent BRD4 inhibitor, JQ1, and other notable alternatives such as OTX015, I-BET762, and ABBV-744, in various cancer cell lines. Bromodomain-containing protein 4 (BRD4) has emerged as a significant therapeutic target in oncology due to its critical role in regulating the transcription of key oncogenes.[1][2] Inhibitors of the Bromodomain and Extra-Terminal (BET) family, to which BRD4 belongs, function by competitively binding to the bromodomains of BRD4, thereby preventing its interaction with acetylated histones and disrupting downstream oncogenic signaling pathways.[3] This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.
Data Presentation
The following tables summarize the quantitative data on the efficacy of various BRD4 inhibitors across a range of cancer cell lines.
Table 1: Comparative IC50 Values of BRD4 Inhibitors in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) |
| JQ1 | Ovarian Endometrioid Carcinoma | A2780 | 0.41[1] |
| JQ1 | Ovarian Endometrioid Carcinoma | TOV112D | 0.75[1] |
| JQ1 | Ovarian Endometrioid Carcinoma | OVK18 | 10.36[1] |
| JQ1 | Endometrial Endometrioid Carcinoma | HEC265 | 2.72[1] |
| JQ1 | Endometrial Endometrioid Carcinoma | HEC151 | 0.28[1] |
| JQ1 | Endometrial Endometrioid Carcinoma | HEC50B | 2.51[1] |
| JQ1 | Lung Adenocarcinoma | Various | 0.42 - 4.19 (for sensitive lines)[4] |
| JQ1 | Merkel Cell Carcinoma | MCC-3, MCC-5 | ~0.8 (effective concentration)[5] |
| I-BET762 | Triple Negative Breast Cancer | MDA-MB-231 | 0.46[6] |
| OTX015 | Acute Myeloid Leukemia (AML) | Multiple | Submicromolar in 6 of 9 lines[7] |
| OTX015 | Acute Lymphoblastic Leukemia (ALL) | Multiple | Submicromolar in all 4 lines tested[7] |
| ABBV-744 | Acute Myeloid Leukemia (AML) | Multiple | Potent antiproliferative activity[8] |
Table 2: Effects of BRD4 Inhibitors on Apoptosis in Cancer Cell Lines
Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents exert their effects.
| Inhibitor | Cancer Type | Cell Line(s) | Effect on Apoptosis |
| JQ1 | Ovarian & Endometrial Carcinoma | A2780, TOV112D, HEC265, HEC151, HEC50B | Increased cleaved PARP (apoptosis marker)[1] |
| JQ1 | Non-Small Cell Lung Cancer (NSCLC) | A549, H1299 | Synergizes with TRAIL to induce apoptosis[9] |
| JQ1 | Bladder Cancer | EJ, T24 | Induced considerable cell apoptosis[2] |
| OTX015 | Acute Leukemia | Multiple | Induces apoptosis at submicromolar concentrations[7] |
| ABBV-744 | Acute Myeloid Leukemia (AML) | MV4:11 | Induces apoptosis[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of BRD4 inhibitors on the proliferation and viability of cancer cells and to calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[10][11] The amount of formazan produced is proportional to the number of living cells.[12]
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the BRD4 inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor or vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.[1]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of the inhibitor to determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by BRD4 inhibitors.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[14][15] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[14]
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the BRD4 inhibitor at the desired concentrations for the specified time.
-
Harvest both floating and adherent cells by trypsinization and centrifugation.[16]
-
-
Cell Washing:
-
Wash the cells once with cold 1X PBS and centrifuge. Carefully remove the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[15]
-
Add 5 µL of fluorescently labeled Annexin V (e.g., Annexin V-FITC) and 1-2 µL of PI staining solution (100 µg/mL).[17]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][17]
-
-
Sample Preparation for Flow Cytometry:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[17] Keep the samples on ice and protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.[17]
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rare).
-
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of BRD4 inhibitors.
Caption: BRD4-c-Myc Signaling Pathway.
Caption: BRD4-NF-κB Signaling Pathway.
Caption: Experimental Workflow for Evaluating BRD4 Inhibitors.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
Navigating Synergistic Landscapes: A Comparative Guide to BRD4 Inhibitor Combination Therapies
A comprehensive analysis of the enhanced anti-cancer effects achieved by combining BRD4 inhibitors with other therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key combination strategies, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary: The inhibition of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, has emerged as a promising strategy in cancer therapy. BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes like c-MYC. While BRD4 inhibitors have shown preclinical and clinical activity, their efficacy as monotherapy can be limited by acquired resistance and dose-limiting toxicities. This has spurred extensive research into combination therapies to enhance their anti-tumor effects, overcome resistance, and broaden their therapeutic window. This guide synthesizes preclinical data on the synergistic effects of BRD4 inhibitors when combined with other targeted agents, focusing on combinations with Histone Deacetylase (HDAC) inhibitors and Cyclin-Dependent Kinase (CDK) inhibitors.
Note on "BRD4 Inhibitor-24": No peer-reviewed studies detailing the synergistic effects of a compound specifically named "this compound" (CAS No: 309951-18-6) were identified in the public domain at the time of this review[1]. The compound is listed by chemical suppliers with reported IC50 values against MCF7 and K562 cancer cell lines, but combination therapy data is not available[2][3]. Therefore, this guide focuses on the well-characterized and extensively published BRD4 inhibitor JQ1 and other members of its class to provide a robust comparison based on available scientific literature.
Synergy with Histone Deacetylase (HDAC) Inhibitors
The combination of BRD4 inhibitors and HDAC inhibitors (HDACi) represents a potent epigenetic-based therapeutic strategy. This approach simultaneously targets two key classes of epigenetic regulators—the "readers" (BRD4) and "erasers" (HDACs) of histone acetylation marks. This dual targeting has been shown to induce synergistic anti-cancer effects across a range of malignancies, including neuroblastoma, pancreatic ductal adenocarcinoma (PDAC), and various hematological cancers[4][5][6].
Quantitative Data Summary: BRD4i + HDACi
| Cancer Type | BRD4 Inhibitor | HDAC Inhibitor | Key Synergistic Effects | Reference(s) |
| Neuroblastoma | JQ1 | Panobinostat (B1684620) | Synergistic reduction in cell viability and induction of apoptosis. Combination therapy substantially blocked tumor progression in vivo. | [4][7] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | JQ1 | SAHA (Vorinostat) | Strong synergistic reduction in cell viability (Combination Index < 1.0). Marked induction of apoptosis (cleaved caspase 3). | [5] |
| Urothelial Carcinoma | JQ1 | Romidepsin | Strong synergism in inhibiting cell proliferation (CI < 1). Efficient induction of caspase-dependent apoptosis. | [6] |
| Glioblastoma | JQ1 | TSA (Trichostatin A) | Synergistic reduction in cell viability in glioblastoma-derived sphere-lines. | [8] |
| Acute Myeloid Leukemia (AML) | JQ1 | Panobinostat | Synergistic induction of apoptosis in AML cells resistant to FLT3-TKI. | [9] |
Mechanistic Insights: BRD4i and HDACi Synergy
The synergistic lethality of combining BRD4 and HDAC inhibitors stems from their convergent effects on critical cancer pathways. BRD4 inhibitors displace BRD4 from chromatin, leading to the downregulation of key oncogenes like c-MYC and anti-apoptotic proteins like BCL2[4]. HDAC inhibitors, on the other hand, lead to a state of hyperacetylation, which can have varied effects. While theoretically enhancing BRD4 binding, studies show that HDAC inhibitors and BET inhibitors can exert synergistic effects by co-regulating gene expression, including modulating both pro- and anti-apoptotic genes to tip the balance towards cell death[8][10]. In neuroblastoma, the combination of JQ1 and panobinostat synergistically reduces the transcription of the LIN28B oncogene, leading to a post-transcriptional decrease in the N-Myc oncoprotein[4][7].
References
- 1. keyorganics.net [keyorganics.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Combined inhibition of BET proteins and class I HDACs synergistically induces apoptosis in urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bromodomain Inhibitor JQ1 and the Histone Deacetylase Inhibitor Panobinostat Synergistically Reduce N-Myc Expression and Induce Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET protein antagonist JQ1 is synergistically lethal with FLT3 tyrosine kinase inhibitor (TKI) and overcomes resistance to FLT3-TKI in AML cells expressing FLT-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Epigenetic Modifiers: IOX1 vs. Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Epigenetic modifications are crucial regulators of gene expression, and their dysregulation is a hallmark of many diseases, including cancer. This has led to the development of a diverse array of small molecule inhibitors targeting the enzymes responsible for these modifications. This guide provides a detailed, objective comparison of the histone demethylase inhibitor IOX1 with other prominent epigenetic modifiers, namely the histone methyltransferase inhibitor Tazemetostat (B611178) and the histone deacetylase inhibitor Vorinostat. The information presented is supported by experimental data to aid in research and drug development decisions.
At a Glance: Comparative Overview of IOX1, Tazemetostat, and Vorinostat
| Feature | IOX1 | Tazemetostat | Vorinostat (SAHA) |
| Target Class | JmjC Histone Demethylases (KDMs) | Histone Methyltransferase (EZH2) | Histone Deacetylases (HDACs) |
| Primary Targets | Broad-spectrum inhibitor of 2-oxoglutarate (2OG) oxygenases, including KDM2, KDM3, KDM4, and KDM6 subfamilies.[1][2][3][4] | Selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), both wild-type and mutant forms.[5][6][7][8][9] | Pan-inhibitor of Class I and II HDACs (HDAC1, 2, 3, 6).[10][11][12] |
| Mechanism of Action | Competes with the 2-oxoglutarate co-substrate and chelates the active site Fe(II) of 2OG oxygenases.[1] | Competitively inhibits the S-adenosylmethionine (SAM) binding pocket of EZH2, preventing the methylation of H3K27.[7][8][9] | A hydroxamic acid that chelates the zinc ion in the active site of HDACs, blocking their deacetylase activity.[11] |
| Resulting Epigenetic Change | Increase in histone lysine (B10760008) methylation (e.g., H3K9me3).[1] | Decrease in H3K27 trimethylation (H3K27me3).[5][13] | Increase in histone and non-histone protein acetylation.[11] |
| Therapeutic Applications | Primarily a research tool; potential in cancer and inflammatory diseases.[14][15] | FDA-approved for epithelioid sarcoma and follicular lymphoma.[5][16] | FDA-approved for cutaneous T-cell lymphoma (CTCL).[10] |
Quantitative Inhibitory Activity
The potency of these inhibitors is a critical factor in their utility. The following tables summarize their half-maximal inhibitory concentrations (IC50) against their respective targets. It is important to note that IC50 values can vary depending on the assay conditions.
Table 1: Inhibitory Potency (IC50) of IOX1 against JmjC Histone Demethylases
| Target Enzyme | IC50 (µM) | Assay Method | Reference |
| JMJD1A (KDM3A) | 0.1, 0.17 | Not Specified | [4][17] |
| JMJD2A (KDM4A) | 0.2, 0.6 | Not Specified, MALDI-TOF MS | [4][17] |
| JMJD2C (KDM4C) | 0.6 | Not Specified | [2][17] |
| JMJD2E (KDM4E) | 0.3, 2.3 | Not Specified, SPE-MS | [2][17] |
| JMJD3 (KDM6B) | 0.12, 1.4 | Not Specified, Cellular Assay | [2][17] |
| KDM2A | 1.8 | Not Specified | [2][17] |
| PHF8 | 13.3 | Not Specified | [18] |
| PHD2 | 14.3 | Not Specified | [18] |
| FIH | 20.5 | Not Specified | [18] |
Table 2: Inhibitory Potency (IC50/Ki) of Tazemetostat against EZH2
| Target | IC50/Ki (nM) | Assay Method | Reference |
| Wild-type EZH2 (Ki) | 2.5 | Biochemical Assay | [8] |
| Wild-type EZH2 (IC50) | 11 | Peptide Assay | [6][8] |
| Wild-type EZH2 (IC50) | 16 | Nucleosome Assay | [6] |
| Mutant EZH2 (Y641N) (IC50) | ~20 | Cellular Proliferation Assay (11 days) | [19] |
| Mutant EZH2 (A677G) (IC50) | ~50 | Cellular Proliferation Assay (7 days) | [20] |
| Cellular H3K27me3 reduction (IC50) | 2-90 | Cellular Assay | [7][13] |
Table 3: Inhibitory Potency (IC50) of Vorinostat against HDACs
| Target Enzyme | IC50 (nM) | Assay Method | Reference |
| HDAC1 | 10 | Cell-free Assay | [21][22] |
| HDAC2 | 130 | Not Specified | [23] |
| HDAC3 | 20 | Cell-free Assay | [21][22] |
| Pan-HDAC | ~10 | Cell-free Assay | [24][25] |
| Cellular Antiproliferative Activity (IC50 in µM) | |||
| HH (CTCL cell line) | 0.146 | Cell Proliferation Assay | [24] |
| HuT78 (CTCL cell line) | 2.062 | Cell Proliferation Assay | [24] |
| MCF-7 (Breast Cancer) | 0.75 | Cell Proliferation Assay | [22] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the core signaling pathways affected by each inhibitor.
IOX1 acts as a broad-spectrum inhibitor of 2-oxoglutarate-dependent dioxygenases, including the JMJD family of histone demethylases.[1] By chelating the active site iron (Fe(II)) and competing with the co-substrate 2-oxoglutarate, IOX1 prevents the demethylation of histone lysine residues, such as H3K9me3.[1] This leads to the maintenance of repressive histone marks and the silencing of target gene expression.
Tazemetostat is a selective inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[5][8] It competitively inhibits the binding of the methyl donor S-adenosylmethionine (SAM) to EZH2.[7][8][9] This action blocks the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark.[5][13] The reduction in H3K27me3 leads to the de-repression of PRC2 target genes, which often include tumor suppressors.[5]
Vorinostat is a pan-inhibitor of class I and II histone deacetylases (HDACs).[10][11][12] Its hydroxamic acid structure allows it to chelate the zinc ion essential for the catalytic activity of these enzymes.[11] By inhibiting HDACs, Vorinostat leads to the accumulation of acetylated histones. This neutralizes the positive charge of lysine residues, resulting in a more open chromatin structure that allows for the transcription of previously silenced genes, including tumor suppressor genes.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are outlines of key experimental protocols used to assess the activity of these epigenetic modifiers.
JMJD2 Demethylase Inhibition Assay (e.g., for IOX1)
1. Formaldehyde (B43269) Dehydrogenase (FDH)-Coupled Assay:
-
Principle: This assay measures the production of formaldehyde, a byproduct of the demethylation reaction. The formaldehyde is then oxidized by FDH, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored by spectrophotometry.
-
Procedure Outline:
-
A reaction mixture is prepared containing a recombinant JMJD2 enzyme, a trimethylated histone H3 peptide substrate, 2-oxoglutarate, ascorbate, and (NH4)2Fe(SO4)2·6H2O in an appropriate buffer.
-
The inhibitor (e.g., IOX1) at various concentrations is added to the reaction mixture.
-
The reaction is initiated and incubated at a controlled temperature.
-
The coupling enzymes (FDH) and NAD+ are added.
-
The rate of NADH production is measured by monitoring the change in absorbance at 340 nm.
-
IC50 values are calculated from the dose-response curves.
-
2. MALDI-TOF Mass Spectrometry Assay:
-
Principle: This method directly measures the change in mass of the histone peptide substrate as it is demethylated.
-
Procedure Outline:
-
The enzymatic reaction is set up similarly to the FDH-coupled assay, but without the coupling enzymes.
-
After incubation, the reaction is stopped.
-
The reaction mixture is mixed with a MALDI matrix and spotted onto a target plate.
-
The mass of the peptide substrate is analyzed using a MALDI-TOF mass spectrometer.
-
The ratio of demethylated to methylated peptide is quantified to determine the extent of inhibition.
-
EZH2 Methyltransferase Inhibition Assay (e.g., for Tazemetostat)
-
Principle: This assay measures the transfer of a methyl group from the co-substrate SAM to a histone H3 peptide or nucleosome substrate. A common method involves using radiolabeled SAM ([3H]-SAM).
-
Procedure Outline:
-
A reaction mixture containing the PRC2 enzyme complex (containing EZH2), a histone H3 peptide or nucleosome substrate, and buffer is prepared.
-
The inhibitor (e.g., Tazemetostat) at various concentrations is added.
-
The reaction is initiated by the addition of [3H]-SAM.
-
After incubation, the reaction is stopped, and the peptide substrate is captured (e.g., on a filter plate).
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are determined from the inhibition curves.
-
HDAC Deacetylase Inhibition Assay (e.g., for Vorinostat)
-
Principle: These assays typically use a synthetic substrate that becomes fluorescent or colored upon deacetylation by an HDAC enzyme.
-
Procedure Outline:
-
A reaction is set up with a recombinant HDAC enzyme and a fluorogenic or colorimetric acetylated peptide substrate.
-
The inhibitor (e.g., Vorinostat) is added at different concentrations.
-
After incubation, a developer solution is added that reacts with the deacetylated substrate to produce a fluorescent or colored product.
-
The signal is measured using a fluorometer or spectrophotometer.
-
IC50 values are calculated based on the reduction in signal in the presence of the inhibitor.
-
Cellular Assays for Target Engagement and Downstream Effects
-
Western Blotting: This is a fundamental technique to assess the direct impact of the inhibitors on their respective histone marks.
-
For IOX1: Assess the levels of H3K9me3. An increase in this mark indicates inhibition of JMJD2 demethylases.
-
For Tazemetostat: Measure the levels of H3K27me3. A decrease in this mark signifies EZH2 inhibition.[13]
-
For Vorinostat: Evaluate the levels of acetylated histones (e.g., pan-acetyl-H3 or specific sites like H3K9ac). An increase indicates HDAC inhibition.
-
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): These assays are used to determine the cytotoxic or cytostatic effects of the compounds on cancer cell lines and to calculate cellular IC50 values.
-
Immunofluorescence: This technique can be used to visualize the changes in histone modifications within the nucleus of treated cells, providing spatial information on target engagement.
Conclusion
IOX1, Tazemetostat, and Vorinostat represent distinct classes of epigenetic modifiers with unique target specificities and mechanisms of action. IOX1 serves as a valuable research tool for studying the broad roles of 2OG oxygenases, particularly histone demethylases. Tazemetostat exemplifies a successful targeted therapy, with its high selectivity for EZH2 leading to clinical approval for specific cancers. Vorinostat, as a pan-HDAC inhibitor, demonstrates the therapeutic potential of broadly targeting a class of epigenetic enzymes. The choice of which inhibitor to use will depend on the specific research question or therapeutic goal, with considerations for target specificity, potency, and the desired downstream biological effects. The experimental protocols outlined provide a foundation for the continued investigation and development of novel epigenetic modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. IOX1 | Histone Demethylase | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epigenetic drug screen identified IOX1 as an inhibitor of Th17-mediated inflammation through targeting TET2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of demethylase by IOX1 modulates chromatin accessibility to enhance NSCLC radiation sensitivity through attenuated PIF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. First-in-Class Oral EZH2 Inhibitor Effective in Two Cancers [medscape.com]
- 17. benchchem.com [benchchem.com]
- 18. IOX1 - Labchem Catalog [labchem.com.my]
- 19. aacrjournals.org [aacrjournals.org]
- 20. benchchem.com [benchchem.com]
- 21. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 22. selleck.co.jp [selleck.co.jp]
- 23. Histone deacetylase (HDAC1 and HDAC2) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 24. apexbt.com [apexbt.com]
- 25. selleckchem.com [selleckchem.com]
On-Target Efficacy of BRD4 Inhibitor-24: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of "BRD4 Inhibitor-24" against other well-characterized Bromodomain and Extra-Terminal (BET) family inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid in the evaluation of this novel compound.
Comparative Analysis of On-Target BRD4 Inhibition
The on-target efficacy of a BRD4 inhibitor is a critical determinant of its therapeutic potential. This is typically quantified by its binding affinity (Kd) and its ability to inhibit the biological activity of BRD4 in cellular and biochemical assays (IC50). Below is a summary of the performance of "this compound" in comparison to established BRD4 inhibitors.
| Inhibitor | Target(s) | IC50 (BRD4, nM) | Kd (BRD4, nM) | Assay Type | Reference |
| This compound | BRD4 | Data Pending | Data Pending | To be determined | N/A |
| (+)-JQ1 | Pan-BET | 77 (BD1) | 50 (BD1) | AlphaScreen / ITC | [1] |
| OTX015 (Birabresib) | Pan-BET | 92-112 | Not Reported | TR-FRET | [2][3][4][5][6] |
| ABBV-744 | BET (BD2 selective) | 4 (BD2) | 1.6 | HTRF | [7][8][9] |
Note: IC50 and Kd values can vary depending on the specific assay conditions and experimental setup.
Experimental Protocols for On-Target Validation
Accurate and reproducible experimental methodologies are essential for confirming the on-target effects of BRD4 inhibitors. The following are detailed protocols for two widely accepted assays for measuring target engagement in a cellular context.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure the binding of a test compound to a target protein in living cells.[10][11]
Principle: This assay utilizes a target protein (BRD4) fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same target. When the tracer is bound to the BRD4-NanoLuc® fusion protein, energy transfer occurs upon the addition of the NanoLuc® substrate, resulting in a BRET signal. A test compound that binds to BRD4 will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[10][12]
Protocol Outline:
-
Cell Preparation:
-
HEK293 cells are transiently transfected with a vector expressing a NanoLuc®-BRD4 fusion protein.
-
Transfected cells are cultured for 24 hours to allow for protein expression.
-
Cells are then harvested, washed, and resuspended in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Plating:
-
Cell suspension is added to the wells of a 384-well plate.
-
The NanoBRET® tracer is added to the cells at a predetermined final concentration.
-
The test compound ("this compound" or other inhibitors) is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
-
Signal Detection:
-
The plate is incubated for 1-2 hours at 37°C.
-
The NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added to all wells.
-
The plate is read on a luminometer equipped with filters to detect both donor (NanoLuc®) and acceptor (tracer) emissions.
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
Data are normalized to the vehicle control.
-
The resulting dose-response curve is fitted to a sigmoidal model to determine the IC50 value of the test compound.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in a physiological setting by measuring changes in the thermal stability of a target protein upon ligand binding.[13][14]
Principle: The binding of a ligand, such as a small molecule inhibitor, can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm). In a CETSA® experiment, cells are treated with the test compound and then subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13][15][16][17]
Protocol Outline:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound ("this compound" or other inhibitors) or vehicle control for a specified period.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Cool the samples on ice.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble BRD4 in each sample using a method such as Western blotting or an AlphaLISA® assay.
-
-
Data Analysis:
-
Plot the amount of soluble BRD4 as a function of temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for both the vehicle- and compound-treated samples.
-
A positive shift in Tm in the presence of the compound confirms target engagement.
-
Visualizing BRD4's Role and Inhibition
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
Caption: BRD4 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Confirming On-Target Effects.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. OTX-015 - Amerigo Scientific [amerigoscientific.com]
- 5. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent BET Bromodomain Inhibitor | TCI AMERICA [tcichemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 11. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Evaluating the Therapeutic Potential of BRD4 Inhibitor-24: A Comparative Guide
In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as promising therapeutic agents for various cancers. This guide provides a comparative evaluation of "BRD4 Inhibitor-24" (also known as compound 3U), assessing its therapeutic potential by comparing its in vitro efficacy with established BRD4 inhibitors, JQ1 and OTX-015, and considering the known class-wide toxicities of BET inhibitors.
Mechanism of Action: Targeting Transcriptional Addiction in Cancer
BRD4 inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets (bromodomains) of BRD4. This action displaces BRD4 from chromatin, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of key oncogenes, most notably MYC. By downregulating the transcription of such critical genes, BRD4 inhibitors can induce cell cycle arrest, senescence, and apoptosis in cancer cells that are dependent on these transcriptional programs.
Comparative Efficacy: In Vitro Anti-Proliferative Activity
The therapeutic potential of an anti-cancer agent is initially assessed by its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in this regard.
Table 1: Comparison of In Vitro Efficacy (IC50) of BRD4 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MCF7 | Breast Cancer | 33.7[1] |
| K562 | Chronic Myelogenous Leukemia | 45.9[1] | |
| JQ1 | HEC151 | Endometrial Carcinoma | 0.28[2] |
| A2780 | Ovarian Carcinoma | 0.41[2] | |
| TOV112D | Ovarian Carcinoma | 0.75[2] | |
| HEC50B | Endometrial Carcinoma | 2.51[2] | |
| HEC265 | Endometrial Carcinoma | 2.72[2] | |
| OVK18 | Ovarian Carcinoma | 10.36[2] | |
| Multiple Lung Adenocarcinoma Cell Lines | Lung Cancer | 0.42 - 4.19 (in sensitive lines)[3] | |
| OTX-015 (Birabresib) | Multiple Leukemia Cell Lines | Leukemia | Submicromolar in sensitive lines[4] |
| Multiple B-cell Lymphoma Cell Lines | Lymphoma | 0.092 - 0.112[5] |
Analysis: "this compound" demonstrates anti-proliferative activity in the micromolar range against breast cancer and leukemia cell lines. In comparison, the well-established BRD4 inhibitors, JQ1 and OTX-015, generally exhibit higher potency with IC50 values in the nanomolar to low micromolar range across a variety of cancer cell lines. This suggests that while "this compound" is active, further optimization may be necessary to achieve the potency of clinical-stage BET inhibitors.
Therapeutic Index: A Balance of Efficacy and Toxicity
The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A high TI is desirable, indicating that a much higher dose is needed to produce a toxic effect than to elicit a therapeutic one.
Due to the lack of publicly available in vivo toxicity data for "this compound," a definitive therapeutic index cannot be calculated at this time. However, we can infer its potential therapeutic window by considering its in vitro efficacy alongside the known on-target toxicities of the BRD4 inhibitor class.
Known Toxicities of BRD4 Inhibitors
Clinical and preclinical studies of BRD4 inhibitors like JQ1 and OTX-015 have revealed a consistent pattern of on-target toxicities, primarily affecting highly proliferative normal tissues. These toxicities are generally reversible upon cessation of treatment.
Table 2: Common Class-Wide Toxicities of BRD4 Inhibitors
| System | Common Adverse Events |
| Hematological | Thrombocytopenia (low platelet count), Anemia, Neutropenia[6][7][8] |
| Gastrointestinal | Diarrhea, Nausea, Vomiting, Decreased Appetite[6][7] |
| Constitutional | Fatigue[6][7] |
| Dermatological | Alopecia (hair loss), Skin rashes[6] |
Dose-Limiting Toxicities (DLTs) in Clinical Trials: For OTX-015, the most common DLTs observed in Phase 1 clinical trials were thrombocytopenia, fatigue, and gastrointestinal events.[6][7][9] The recommended Phase 2 dose for OTX-015 in patients with lymphoma was determined to be 80 mg once daily on a 14-days-on, 7-days-off schedule to manage these toxicities.[6]
Experimental Protocols
In Vitro Efficacy: Cell Viability and IC50 Determination (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF7, K562) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound ("this compound," JQ1, or OTX-015) is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Toxicity Assessment (General Protocol)
Objective: To determine the maximum tolerated dose (MTD) and identify potential toxicities of a compound in an animal model.
Methodology:
-
Animal Model: A suitable animal model (e.g., mice or rats) is chosen.
-
Dose-Range Finding Study: A preliminary study is conducted with a small number of animals to determine a range of doses to be tested in the main study.
-
Treatment Groups: Animals are randomly assigned to different treatment groups, including a vehicle control and several dose levels of the test compound.
-
Compound Administration: The compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified time points for analysis of hematological parameters (e.g., platelet count, red and white blood cell counts) and clinical chemistry markers of organ function (e.g., liver and kidney function tests).
-
Histopathology: At the end of the study, animals are euthanized, and major organs are collected, weighed, and examined for gross pathological changes. Tissues are then fixed, processed, and examined microscopically for any treatment-related changes.
-
Data Analysis: The MTD is defined as the highest dose that does not cause unacceptable toxicity. The toxicity profile of the compound is characterized based on the observed clinical signs, and changes in hematological, clinical chemistry, and histopathological parameters.
Visualizing the Pathway and Process
Caption: BRD4 signaling pathway and the mechanism of its inhibition.
Caption: Experimental workflow for determining the therapeutic index.
Conclusion
"this compound" demonstrates in vitro anti-proliferative activity against cancer cell lines, confirming its potential as a BRD4-targeting agent. However, its potency appears to be lower than that of clinical-stage inhibitors like JQ1 and OTX-015. While a definitive therapeutic index cannot be established without in vivo toxicity data, the known class-wide toxicities of BRD4 inhibitors, such as myelosuppression and gastrointestinal effects, highlight the critical need for a wide therapeutic window. Future studies on "this compound" should focus on lead optimization to enhance potency and comprehensive in vivo studies to thoroughly characterize its efficacy and safety profile. This will be essential to determine if it can offer a favorable therapeutic index compared to other agents in its class.
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Toxicity of JQ1 in neuronal derivatives of human umbilical cord mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromodomain inhibitor OTX015 in patients with acute leukaemia: a dose-escalation, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of "BRD4 Inhibitor-24" activity in different labs
For Researchers, Scientists, and Drug Development Professionals
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and other diseases. BRD4 acts as an epigenetic "reader," recognizing acetylated lysine (B10760008) residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes like MYC. Small molecule inhibitors that competitively bind to the bromodomains of BRD4 have shown significant promise in preclinical and clinical studies.
This guide provides a comparative analysis of the well-characterized BRD4 inhibitor, (+)-JQ1, and other notable inhibitors, I-BET762 (GSK525762) and OTX015 (MK-8628). By collating data from various laboratories and experimental platforms, this document aims to offer a cross-validation of their activities, providing researchers with a valuable resource for selecting and utilizing these chemical probes.
Quantitative Comparison of BRD4 Inhibitor Potency
The inhibitory activity of BRD4 inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). These values can vary depending on the assay format and the specific biological context (e.g., isolated bromodomain versus cellular activity). The following tables summarize the reported potency of JQ1, I-BET762, and OTX015 across different experimental setups.
Table 1: Biochemical Potency of BRD4 Inhibitors
This table presents the inhibitory activity of the compounds against isolated BRD4 bromodomains (BD1 and BD2) as determined by various biochemical assays.
| Inhibitor | Target | Assay Type | IC50 / Kd (nM) | Reference Lab/Publication |
| (+)-JQ1 | BRD4 (BD1) | AlphaScreen | 77 | Filippakopoulos et al. (2010) |
| BRD4 (BD2) | AlphaScreen | 33 | Filippakopoulos et al. (2010) | |
| BRD4 (BD1) | ITC | ~50 | Filippakopoulos et al. (2010) | |
| BRD4 (BD2) | ITC | ~90 | Filippakopoulos et al. (2010) | |
| BRD4 (BD1) | HTRF | ~40 | Nicodeme et al. (2010) | |
| I-BET762 | BRD2, BRD3, BRD4 | BROMOscan | Kd = 25-52 | Dawson et al. (2011) |
| BRD4 | FRET | IC50 = 35 | Dawson et al. (2011) | |
| OTX015 | BRD2, BRD3, BRD4 | - | IC50 = 92-112 | Coude et al. (2015)[1] |
Table 2: Cellular Activity of BRD4 Inhibitors in Cancer Cell Lines
This table showcases the anti-proliferative activity of the inhibitors in various cancer cell lines, providing insight into their potency in a cellular environment.
| Inhibitor | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference Lab/Publication |
| (+)-JQ1 | MM.1S | Multiple Myeloma | Proliferation | 0.049 | Mertz et al. (2011) |
| MV4;11 | MLL-fusion Leukemia | Proliferation | 0.004 | Zuber et al. (2011) | |
| A549 | Lung Adenocarcinoma | Proliferation | >10 (Insensitive) | Lockwood et al. (2012) | |
| H23 | Lung Adenocarcinoma | Proliferation | 0.3 | Lockwood et al. (2012) | |
| HeLa | Cervical Cancer | Proliferation | ~0.5 | Filippakopoulos et al. (2010) | |
| I-BET762 | MM.1S | Multiple Myeloma | Proliferation | 0.038 | Dawson et al. (2011) |
| MV4;11 | MLL-fusion Leukemia | Proliferation | 0.004 | Dawson et al. (2011) | |
| H23 | Lung Adenocarcinoma | Proliferation | 0.3 | Stewart et al. (2021)[2] | |
| OTX015 | Various Leukemia | Acute Leukemia | Proliferation | Submicromolar | Coude et al. (2015)[1] |
| Ty82 | NUT Midline Carcinoma | Proliferation | - | Stathis et al. (2016)[3] |
Signaling Pathways and Experimental Workflows
To understand the context of BRD4 inhibitor activity, it is crucial to visualize the underlying biological pathways and the experimental methods used for their characterization.
References
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of BRD4 Inhibitor-24
For Immediate Implementation by Laboratory Personnel
Researchers, scientists, and drug development professionals utilizing BRD4 Inhibitor-24 must adhere to stringent disposal protocols to mitigate risks to personal safety and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated contaminated materials. The following instructions are designed to ensure compliance with safety regulations and to foster a culture of responsible chemical waste management.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this compound and any materials contaminated with it are disposed of as hazardous chemical waste. Under no circumstances should this chemical be released into the sanitary sewer system or general waste.
Key Disposal and Safety Information
The following table summarizes critical safety and disposal data for this compound.
| Parameter | Information | Citation |
| Chemical Name | This compound | |
| Synonyms | 3,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
| Hazard Classifications | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | |
| Spill Containment | Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite, universal binders). | [1] |
| Surface Decontamination | Decontaminate surfaces and equipment by scrubbing with alcohol. | [1] |
Experimental Protocols for Waste Disposal
The proper disposal of this compound requires a systematic approach to waste segregation and handling. The following protocols provide detailed methodologies for managing different types of waste generated during research activities involving this compound.
Protocol 1: Disposal of Unused or Expired this compound (Solid)
-
Labeling: Ensure the original container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
Containment: The original container must be securely sealed. If the original container is compromised, place it within a larger, compatible, and properly labeled secondary container.
-
Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Collection: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
Protocol 2: Disposal of this compound Solutions
-
Waste Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Segregation: It is best practice to use separate waste containers for halogenated and non-halogenated solvent waste.[2]
-
-
Labeling: The waste container must be labeled with "Hazardous Waste," the names and approximate concentrations of all chemical constituents (including solvents), and the relevant hazard symbols.
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated hazardous waste accumulation area within secondary containment.[2][3]
-
Collection: Schedule a pickup with your institution's EHS or a certified hazardous waste disposal service.
Protocol 3: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
This protocol applies to items such as pipette tips, serological pipettes, centrifuge tubes, vials, gloves, bench paper, and other disposable materials that have come into contact with this compound.
-
Segregation: Collect all contaminated solid waste in a designated, durable, leak-proof container lined with a heavy-duty plastic bag.
-
Labeling: The container must be clearly labeled as "Hazardous Chemical Waste: this compound Contaminated Debris."
-
Storage: Seal the container when it is three-quarters full and store it in the designated hazardous waste accumulation area.[4]
-
Collection: Arrange for disposal through your institution's hazardous waste management program.
Protocol 4: Decontamination and Disposal of Empty this compound Containers
Empty containers that held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent in which this compound is soluble. An appropriate solvent can be used to rinse the container, and this rinsate must be collected as hazardous waste.[5]
-
The first rinseate is considered acutely hazardous waste and must be collected and disposed of as described in Protocol 2.[6] Subsequent rinses can also be collected in the same hazardous waste container.[5]
-
-
Drying: Allow the rinsed container to air dry completely.
-
Defacing: Obliterate or remove the original label to prevent misidentification.[6]
-
Disposal: The decontaminated container may now be disposed of in the appropriate recycling or general waste stream, in accordance with institutional policies.
Protocol 5: Management of Spills
In the event of a spill of this compound powder or solution:
-
Area Control: Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Personal Protection: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment and Cleanup:
-
For solid spills, carefully sweep the material to avoid generating dust.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
-
Collection: Collect all spilled material and cleanup debris into a designated hazardous waste container.[7]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., alcohol), and collect the decontamination materials as hazardous waste.[1]
-
Disposal: Seal and label the waste container and arrange for its disposal as per Protocol 3.
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper disposal of waste generated from activities involving this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 3. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 4. youtube.com [youtube.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
Safeguarding Research: A Comprehensive Guide to Handling BRD4 Inhibitor-24
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent small molecule inhibitors like BRD4 Inhibitor-24. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment and build trust in handling such compounds.
This compound is a small molecule inhibitor with antitumor activity.[1] According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent adherence to safety protocols is crucial to minimize exposure risks and prevent environmental contamination.
Essential Safety and Handling Information
A thorough understanding of the compound's characteristics is the first step towards safe handling. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| CAS Number | 309951-18-6 | [2] |
| Molecular Formula | C13H14N2O4 | [2] |
| Molecular Weight | 262.26 g/mol | [2] |
| Appearance | Solid | MCE |
| Solubility | ≥ 100 mg/mL in DMSO | MCE |
| Storage (Solid) | 4°C, protect from light | MCE |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month (protect from light) | MCE |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Due to the high solubility of this compound in Dimethyl Sulfoxide (DMSO), standard nitrile gloves may not provide sufficient protection. It is recommended to use either butyl rubber gloves or double-gloving with nitrile gloves . If using double nitrile gloves, it is crucial to change the outer glove immediately after any contact with a DMSO solution and to change both gloves after a maximum of 25 minutes of continuous use.
-
Eye Protection: Chemical safety goggles with side shields are required at all times to protect against splashes.
-
Lab Coat: A clean, buttoned lab coat, preferably with elastic cuffs, must be worn to protect skin and clothing.
-
Respiratory Protection: While weighing the solid compound, a properly fitted N95 or higher-rated respirator is recommended to prevent inhalation of fine particles. All handling of the solid and stock solutions should be performed within a certified chemical fume hood.
Operational Plan: From Receipt to Experiment
A clear, step-by-step operational plan minimizes the risk of accidental exposure and ensures the integrity of the compound.
Experimental Protocol: Preparation of Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
-
Preparation: Before starting, ensure the chemical fume hood is clean and functioning correctly. Gather all necessary materials: this compound vial, fresh, anhydrous DMSO, sterile microcentrifuge tubes, and calibrated micropipettes.
-
Weighing:
-
Perform all weighing operations within a ventilated balance enclosure to minimize inhalation risk.
-
Tare a clean, empty microcentrifuge tube on an analytical balance.
-
Carefully add the desired amount of this compound powder to the tube. For a 10 mM stock solution, you will need 2.6226 mg for 1 mL of DMSO.
-
Record the exact weight.
-
-
Dissolving:
-
Inside the chemical fume hood, add the appropriate volume of fresh, anhydrous DMSO to the microcentrifuge tube containing the weighed powder.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in clearly labeled, sterile microcentrifuge tubes.
-
Label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), protected from light.
-
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental harm. All waste is considered hazardous.
-
Liquid Waste:
-
All solutions containing this compound, including unused stock and working solutions, must be collected in a designated, leak-proof hazardous waste container compatible with DMSO (e.g., glass or polyethylene).
-
Never dispose of solutions containing this inhibitor down the drain.
-
-
Solid Waste:
-
All disposable materials that have come into contact with this compound (e.g., pipette tips, microcentrifuge tubes, gloves, weigh boats, and contaminated bench paper) must be collected in a clearly labeled hazardous solid waste container.
-
-
Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent (DMSO), and the approximate concentration.
-
Keep waste containers securely sealed and stored in a designated secondary containment area within the laboratory until collection by the institution's Environmental Health and Safety (EHS) department.
-
-
Decontamination:
-
Any non-disposable equipment that comes into contact with this compound should be decontaminated with a suitable solvent (e.g., 70% ethanol) and the cleaning materials disposed of as hazardous solid waste.
-
Work surfaces should be thoroughly cleaned after each use.
-
By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment for themselves and their colleagues while maintaining the integrity of their valuable research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
